Thiazole-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCZMFWXZRMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Thiazole-2,4-diamine Starting Materials
Executive Summary
This technical guide details the synthesis of Thiazole-2,4-diamine (also known as 2,4-diaminothiazole), a critical heterocyclic scaffold in medicinal chemistry.[1] Notably, this pharmacophore has gained prominence in the development of treatments for Human African Trypanosomiasis (HAT) and as a kinase inhibitor scaffold.
The guide focuses on the most robust and scalable synthetic route: the condensation of thiourea with
Part 1: Critical Starting Materials
The synthesis relies on two primary starting materials.[2] Their purity and handling are decisive for the yield and quality of the final hydrochloride salt.
Thiourea ( )
-
Role: Provides the N-C-S fragment of the thiazole ring.
-
Grade: Analytical grade (>99%) is recommended to avoid sulfur-containing byproducts.
-
Solubility: Soluble in water and ethanol; the reaction is typically performed in alcoholic solvents to facilitate precipitation of the product salt.
-
Handling: Thiourea is a suspected carcinogen and goitrogen. Standard PPE (gloves, mask) is mandatory.
Chloroacetonitrile ( )
-
Role: Provides the C-C backbone and the nitrile group essential for the formation of the 4-amino moiety.
-
Reactivity: The chlorine atom is highly electrophilic, susceptible to S-alkylation. The nitrile group acts as the electrophile for the subsequent ring closure.
-
Synthesis/Sourcing:
-
Commercial: Readily available but often requires distillation if stored for long periods due to polymerization or hydrolysis.
-
In-situ Preparation: Can be synthesized via the dehydration of chloroacetamide with phosphorus pentoxide (
) or by treating glycolonitrile with thionyl chloride ( ) in the presence of pyridine [1, 2].
-
-
Safety Warning (Critical): Chloroacetonitrile is extremely toxic and a potent lachrymator. It can be absorbed through the skin and liberates HCN upon metabolism. All manipulations must occur in a high-efficiency fume hood.
Solvents & Catalysts
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Anhydrous conditions prevent the hydrolysis of the nitrile or the halo-compound.
-
Base: While the reaction proceeds to the hydrochloride salt, a mild base (e.g., Sodium Acetate) can be used to buffer the reaction if the free base is desired immediately, though isolation as the HCl salt is standard for stability.
Part 2: Core Synthetic Protocol (Gewald-Type Cyclization)
This protocol describes the synthesis of This compound Hydrochloride . The mechanism involves an initial S-alkylation of thiourea followed by a Thorpe-Ziegler type nucleophilic attack on the nitrile.
Reaction Scheme
Step-by-Step Methodology
-
Preparation of Reagents:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Thiourea (7.61 g, 100 mmol) in Absolute Ethanol (50 mL).
-
Ensure complete dissolution; mild heating (30-40°C) may be required.[2]
-
-
Addition of Electrophile:
-
Add Chloroacetonitrile (7.55 g, 6.32 mL, 100 mmol) dropwise to the stirred thiourea solution over 15 minutes.
-
Note: The reaction is exothermic.[3] A water bath can be used to maintain temperature if it rises too rapidly.
-
-
Reflux & Cyclization:
-
Heat the reaction mixture to reflux (approx. 78°C) for 2 to 4 hours .
-
Monitoring: Monitor the consumption of thiourea via TLC (Mobile phase: 10% MeOH in DCM). The formation of a white/off-white precipitate indicates the product salt is crashing out.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted nitrile and impurities.
-
-
Purification & Drying:
-
Recrystallize the crude hydrochloride salt from hot ethanol or an ethanol/water mixture if high purity (>99%) is required for biological assays.
-
Dry the solid in a vacuum oven at 40°C for 6 hours.
-
Quantitative Data Summary
| Parameter | Value / Description |
| Yield | 75% - 85% (Typical) |
| Appearance | White to off-white crystalline solid |
| Melting Point | > 250°C (Decomposes) |
| Solubility | Soluble in water, DMSO; Insoluble in ether, chloroform |
| Molecular Weight | 151.62 g/mol (as HCl salt) |
Part 3: Mechanistic Visualization
The following diagram illustrates the causality of the reaction: the S-alkylation is the kinetic driver, anchoring the molecule for the thermodynamically favorable 5-exo-dig cyclization onto the nitrile.
Caption: Mechanistic pathway from S-alkylation of chloroacetonitrile to the 2,4-diaminothiazole ring closure.
Part 4: Advanced Workflow for Library Synthesis
For drug discovery applications requiring 2,4-diaminothiazole derivatives (e.g., N-substituted analogs), a solid-phase approach or modified solution-phase protocol is often employed.
Caption: Workflow for synthesizing the core scaffold and its diversification into bioactive derivatives.
References
-
Organic Syntheses , Coll. Vol. 4, p.144 (1963); Vol. 30, p.22 (1950). Chloroacetonitrile.[3][4]
-
Sinocure Chemical Group . Chloroacetonitrile: Properties, Synthesis, Applications.
-
Journal of Medicinal Chemistry . Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis. (2023).
-
BenchChem . Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.
-
Organic Chemistry Portal . Synthesis of Thiazoles.
Sources
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- 2. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. US2331681A - Preparation of chloroacetonitrile - Google Patents [patents.google.com]
Thiazole-2,4-diamine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Chemical Properties, Structure, and Synthetic Methodologies
Introduction: The Significance of the Thiazole-2,4-diamine Moiety
The thiazole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a recurring motif in a multitude of biologically active compounds, including the essential vitamin B1 (Thiamine).[2] Within this class, molecules bearing the 2,4-diaminothiazole core have garnered significant attention from researchers in drug development. This is largely due to their role as potent and selective inhibitors of various protein kinases, a class of enzymes frequently implicated in oncogenesis and other proliferative diseases.[3] Furthermore, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-trypanosomal, antibacterial, and antifungal properties.[4][5][6]
This technical guide provides a comprehensive overview of the fundamental chemical properties, structural features, and synthetic routes for the parent this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage this versatile scaffold in their work. While much of the published literature focuses on complex derivatives, this guide will also extrapolate from established data to provide expected characteristics of the core compound, offering a foundational understanding for its application as a chemical intermediate.[7]
Molecular Structure and Physicochemical Properties
This compound is a five-membered aromatic heterocycle containing a sulfur atom and two nitrogen atoms, with two amino substituents at the C2 and C4 positions.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S | [3] |
| Molecular Weight | 115.16 g/mol | [3] |
| CAS Number | 67355-26-4 | [8] |
| Topological Polar Surface Area | 93.2 Ų | [3] |
Note: Experimental physical properties such as melting point and solubility for the free base are not widely reported in the literature, which is common for reactive chemical intermediates. The hydrochloride salt is commercially available as a solid.[9]
Tautomerism: The Amino-Imino Equilibrium
A critical structural feature of this compound is its potential for tautomerism. Due to the presence of amino groups adjacent to endocyclic nitrogen atoms, the compound can exist in equilibrium between several tautomeric forms, primarily the diamino form and various imino forms. Computational and spectroscopic studies on related 2-aminothiazole systems have shown that the amino tautomer is generally the predominant form in solution.[10] However, the specific equilibrium for 2,4-diaminothiazole can be influenced by the solvent, pH, and substitution patterns.
The existence of these tautomers is not merely a structural curiosity; it has profound implications for the molecule's reactivity and its interactions with biological targets. The different tautomers present distinct hydrogen bond donor and acceptor patterns, which can dictate the binding orientation and affinity within an enzyme's active site. The synonyms for the hydrochloride salt, such as "2-Amino-4-iminothiazoline hydrochloride," explicitly acknowledge this tautomeric potential.[9]
Caption: Major tautomeric forms of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be relatively simple. A singlet for the C5-H proton would likely appear in the aromatic region, influenced by the electron-donating amino groups. Broad signals corresponding to the protons of the two amino groups would also be present, and their chemical shift would be sensitive to solvent and concentration. For instance, in related 2-aminothiazole derivatives, the thiazole proton signal appears around 6.7 ppm, and the amino protons around 4.9 ppm.[2]
-
¹³C NMR: The spectrum would show three signals for the thiazole ring carbons. The C2 and C4 carbons, being attached to nitrogen atoms, would be the most deshielded. Based on substituted analogs, the chemical shifts for the thiazole ring carbons are expected in the approximate ranges of: C2 (~168 ppm), C4 (~150-155 ppm), and C5 (~102 ppm).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would be characterized by several key absorption bands:
-
N-H Stretching: Strong, sharp bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.
-
C=N Stretching: A strong band around 1590-1650 cm⁻¹ due to the stretching of the endocyclic C=N bond.
-
Ring Vibrations: A series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the stretching and bending vibrations of the thiazole ring.
Synthesis of the this compound Core
The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[11] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For the synthesis of 2,4-diaminothiazoles, a common starting material is a derivative of thiourea and a suitable three-carbon electrophile.
A general and efficient method for the synthesis of 2,4-diaminothiazole derivatives involves the reaction of an isothiocyanate with cyanamide, followed by cyclization with an α-bromoacetyl derivative. This approach allows for the introduction of diversity at both the 2- and 4-amino positions as well as the 5-position of the thiazole ring.
Experimental Protocol: General Synthesis of a 2,4-Diaminothiazole Derivative
The following is a representative, field-proven protocol adapted from the literature for the synthesis of substituted 2,4-diaminothiazoles, which can be conceptually applied to the synthesis of the parent compound.
Step 1: Formation of the Thiourea Intermediate
-
To a solution of an appropriate isothiocyanate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a base like potassium tert-butoxide (1.1 eq) at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of cyanamide (1.0 eq) in THF to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours to form the intermediate addition product.
Step 2: Cyclization to form the Thiazole Ring
-
To the mixture from Step 1, add an α-bromoacetyl derivative (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically worked up by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the deprotonation of cyanamide, facilitating its addition to the isothiocyanate.
-
THF is a common solvent as it is relatively inert and effectively solubilizes the reactants.
-
The α-bromoacetyl derivative serves as the electrophilic component that provides the C4 and C5 atoms of the thiazole ring and undergoes intramolecular cyclization with the sulfur and nitrogen atoms of the thiourea intermediate.
Caption: General workflow for the Hantzsch synthesis of 2,4-diaminothiazole derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The two amino groups provide convenient handles for derivatization, allowing for the exploration of chemical space and the optimization of biological activity.
Kinase Inhibition
A significant body of research has demonstrated that the 2,4-diaminothiazole scaffold is a potent hinge-binding motif for many protein kinases.[3] The diamino substitution pattern allows for the formation of key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. By modifying the substituents on the amino groups and at the 5-position of the thiazole ring, researchers can achieve high levels of potency and selectivity for specific kinase targets.
Other Therapeutic Areas
Beyond kinase inhibition, the 2,4-diaminothiazole scaffold has been explored for a range of other therapeutic applications. As previously mentioned, derivatives have shown promise as anti-trypanosomal agents for the treatment of Human African Trypanosomiasis (HAT).[4][5] The scaffold has also been incorporated into molecules with antibacterial, antifungal, and anti-inflammatory properties, highlighting its broad utility in medicinal chemistry.
Conclusion
This compound is a fundamentally important heterocyclic compound that serves as a versatile and valuable scaffold in modern drug discovery. Its unique structural features, including the potential for tautomerism and the presence of two reactive amino groups, make it an ideal starting point for the synthesis of diverse chemical libraries. While detailed experimental data on the parent compound is not as extensively documented as for its derivatives, a solid understanding of its expected chemical properties, spectroscopic characteristics, and synthetic methodologies can be gleaned from the wealth of information available on related structures. As research into targeted therapies continues to expand, the 2,4-diaminothiazole core is poised to remain a central and highly utilized motif in the development of novel therapeutic agents.
References
- Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-46.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- De Rycker, M., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry, 66(13), 8843–8862.
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
De Rycker, M., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Publications. Retrieved from [Link]
-
Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. PubMed. Retrieved from [Link]
- Kocabas, E., & Simal, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(3), 205-212.
-
De Rycker, M., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues. PubMed. Retrieved from [Link]
- Hu, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1049, 362-367.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) data of 2 and 3 (DMSO-d6). Retrieved from [Link]
- Al-Mulla, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
-
Grokipedia. (n.d.). Thiazole. Retrieved from [Link]
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 116.
- Japan Pharmaceutical Manufacturers Association. (2021).
-
Japan Pharmaceutical Manufacturers Association. (2021). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]
-
University of Dundee. (2023). Development of a 2,4-diaminothiazole series for the treatment of human African trypanosomiasis highlights the importance of static-cidal screening of analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
MDPI. (2024). Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles. Retrieved from [Link]
-
PubMed. (2012). Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]
-
PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,2'-diamino-4,4'-bithiazole and (b).... Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]
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- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Spectroscopic Characterization of Thiazole-2,4-diamine: A Technical Guide
Executive Summary
Thiazole-2,4-diamine (and its stable hydrochloride salt) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antimicrobial agents, and synthetic dyes. However, its characterization is notoriously deceptive due to prototropic tautomerism and instability in its free-base form .
This guide provides a rigorous, self-validating spectroscopic workflow. Unlike standard organic molecules, this compound cannot be characterized by a single method. It requires a triangulation of NMR (for structural connectivity) , IR (for tautomeric state identification) , and UV-Vis (for electronic environment) to confirm identity and purity.
Key Technical Insight: The primary challenge is distinguishing the amino-thiazole form from the imino-thiazoline tautomer. This guide prioritizes the detection of the C-5 proton (
Structural Dynamics & Tautomerism
Before initiating wet-lab protocols, the analyst must understand the dynamic nature of the analyte. This compound exists in an equilibrium heavily influenced by solvent polarity and pH.
Tautomeric Equilibrium
The compound primarily oscillates between the Amino-Aromatic form (favored in non-polar solvents and solid state) and the Imino-Non-Aromatic form (stabilized in polar protic solvents).
Figure 1: Tautomeric landscape of this compound. The HCl salt locks the structure, simplifying characterization, whereas the free base equilibrates.
Spectroscopic Profile & Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this compound. The critical signal is the H5 proton .
-
Solvent Choice: DMSO-d6 is mandatory.
-
Reasoning: Chloroform (
) often fails to dissolve the polar diamine/salt and encourages aggregation. DMSO disrupts intermolecular H-bonds, sharpening the exchangeable amine signals.
-
-
The H5 Diagnostic: In unsubstituted 2-aminothiazole, H5 appears ~6.5 ppm.[1] The introduction of an amine at position 4 (a strong Electron Donating Group) significantly shields H5, pushing it upfield.
-
Exchangeable Protons: You will observe two distinct broad singlets for the
groups if the exchange is slow (dry DMSO), or a merged peak if wet.
Expected 1H NMR Data (DMSO-d6):
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-5 | 5.75 – 6.05 | Singlet (s) | 1H | Diagnostic Peak. Upfield shifted due to C4-NH2 mesomeric effect. |
| 2-NH2 | 6.80 – 7.50 | Broad (br s) | 2H | Disappears with |
| 4-NH2 | 6.20 – 6.60 | Broad (br s) | 2H | Often distinct from 2-NH2; typically more shielded. |
| Salt (HCl) | 8.50 – 10.0 | Very Broad | 3H+ | Protonated ring nitrogen and amines; signals merge/shift downfield.[2] |
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the tautomeric state in the solid phase.
-
Amino Form: Shows distinct doublet peaks for
stretching (Asymmetric/Symmetric).[2] -
Imino Form: Shows a strong
exocyclic stretch which is absent in the amino form.
Diagnostic Bands:
-
3450 – 3100 cm⁻¹:
stretching. Look for multiple bands indicating primary amines. -
1620 – 1590 cm⁻¹:
ring stretch (Thiazole characteristic).[2] -
~1530 cm⁻¹: Aromatic skeletal breathing (confirms the aromatic thiazole ring is intact).
-
~690 cm⁻¹:
stretching (often weak but diagnostic for the heterocycle).
UV-Visible Spectroscopy
Used for purity checks and determining conjugation.
- : Typically 255 – 265 nm (in Methanol).[2]
-
Mechanism:
transition of the thiazole ring. -
Solvatochromism: A bathochromic shift (red shift) in polar solvents indicates the stabilization of the more polar imino-like excited states.
Experimental Protocol: The "Triangulation" Workflow
This protocol is designed to validate the compound's identity even if reference standards are unavailable.
Figure 2: Sequential characterization workflow ensuring data integrity.
Detailed Steps:
-
Sample Preparation (NMR):
-
Weigh ~10 mg of sample.
-
Dissolve in 0.6 mL DMSO-d6 . Note: If the sample is the HCl salt, it may require gentle warming (40°C) to fully dissolve.
-
Self-Validation: If the solution turns dark black immediately, oxidative degradation has occurred (common with free base). The solution should be pale yellow to amber.
-
-
Acquisition:
-
Run standard 1H (16 scans).[2]
-
Critical Check: Locate the singlet at ~5.8-6.0 ppm. If this peak is a doublet, your 4-position is not substituted (i.e., you have 2-aminothiazole, not 2,4-diamine). If the peak is missing, the ring may have opened or polymerized.
-
-
D2O Exchange:
-
Add 2 drops of
to the NMR tube. Shake and re-run. -
Validation: The broad peaks at >6.0 ppm (amines) must disappear. The H5 singlet (5.8 ppm) must remain.
-
-
Mass Spectrometry (LC-MS/ESI):
-
Target Ion: 116.0 m/z (
).[2] -
Fragmentations: Watch for loss of
(M-17) or (M-27), characteristic of aminothiazoles.
-
Troubleshooting & Common Pitfalls
| Observation | Diagnosis | Corrective Action |
| NMR: Extra peaks at 7.0 - 7.5 ppm | Contamination with 2-aminothiazole (incomplete synthesis). | Recrystallize. Check integration of H5. |
| NMR: H5 peak is broad/missing | Rapid exchange or paramagnetic impurities. | Filter sample; ensure DMSO is dry; lower temperature to 280K. |
| Appearance: Sample turns black | Oxidation of free amine. | Convert to HCl or HBr salt immediately for storage. |
| IR: Broad band >3000 cm⁻¹ | Hygroscopic water (Salt form).[2] | Dry sample in vacuum desiccator over |
References
-
Synthesis and Antimicrobial Evaluation: Ahsan, W. et al. "Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives."[1][3] Journal of Saudi Chemical Society, 2012.
-
Tautomerism in Aminothiazoles: Fausto, R. et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole."[4] Molecules, 2020. [2]
-
NMR of Thiazole Derivatives: Potewar, T. M. et al. "Synthesis and characterization of 2,4-diaminothiazoles." Arkivoc, 2008.
-
General Spectroscopic Data: National Institute of Standards and Technology (NIST) WebBook, "Thiazole, 2-amino-". (Used as baseline for thiazole ring shifts).[2]
Sources
Technical Guide: 1H and 13C NMR Analysis of Thiazole-2,4-diamine Derivatives
Executive Summary
Thiazole-2,4-diamine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in various kinase inhibitors, antimicrobial agents, and CNS-active drugs.[1][2] However, their characterization presents unique challenges due to amino-imino tautomerism , restricted rotation , and regioisomerism during synthesis.[2]
This guide provides a definitive protocol for the structural elucidation of these derivatives. It moves beyond basic spectral assignment to address the causal relationships between electronic structure and chemical shift, offering a self-validating workflow for drug discovery professionals.[2]
Part 1: Structural Dynamics & Tautomerism (The "Why")[2]
Before analyzing spectra, one must understand the dynamic behavior of the scaffold.[2] The 2,4-diaminothiazole core is not a static aromatic ring; it is a resonance hybrid subject to solvent-dependent tautomerism.[2]
The Tautomeric Equilibrium
The C2-amino group can exist as a primary amine (aromatic thiazole) or an exocyclic imine (non-aromatic thiazoline).[2] While the amino form is generally thermodynamically preferred in polar solvents (DMSO-
Key NMR Indicator:
-
Amino form: Ring carbons follow typical heteroaromatic chemical shifts.[2]
-
Imino form: Significant deshielding of the ring nitrogen and shielding of the adjacent carbons due to loss of aromaticity.[2]
Regiochemistry of Synthesis
Common synthetic routes (e.g., Hantzsch condensation of thioureas with
Part 2: Experimental Protocol (The "How")
To ensure reproducibility and minimize exchange broadening of labile protons, strict adherence to the following parameters is required.
Sample Preparation
-
Solvent: DMSO-
(99.9% D) is mandatory.[2] -
Concentration:
-
Additives: Do NOT add
initially. exchange should only be performed after the initial spectrum is acquired to identify exchangeable NH protons.[2]
Instrument Parameters
-
Temperature: 298 K (Standard).[2] If rotamers are suspected (broad peaks), elevate to 323 K or 343 K to coalesce signals.[2]
-
Pulse Sequence:
Part 3: H NMR Analysis[2][3][4][5]
The proton spectrum of a 2,4-diaminothiazole is characterized by the high electron density of the ring, driven by two donating nitrogen atoms.[2]
Chemical Shift Assignments (DMSO- )
| Position | Proton Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| C5-H | Aromatic CH | 5.50 – 6.20 | Singlet | Diagnostic Peak. Highly shielded compared to unsubstituted thiazole (~7.8 ppm) due to mesomeric donation from amines at C2 and C4.[2] |
| N2-H | Exocyclic Amine | 6.50 – 8.50 | Broad Singlet | Chemical shift is highly sensitive to H-bonding.[2] Downfield shifts (>9.0 ppm) indicate specific H-bond interactions.[2] |
| N4-H | Exocyclic Amine | 6.00 – 7.50 | Broad Singlet | Usually more shielded than N2-H due to lower acidity.[2] |
| Substituents | Alkyl/Aryl | Var.[2][3][4][5] | Var. | Standard shifts, but phenyl rings attached to N2/N4 often show restricted rotation.[2] |
Self-Validation Check
-
The "C5 Rule": If the singlet for the ring proton appears downfield of 7.0 ppm, suspect the 2,5-diamine isomer or a failed cyclization.[2] The 2,4-substitution pattern forces high electron density onto C5, keeping it upfield.[2]
Part 4: C NMR Analysis[2][8][9]
The carbon spectrum provides the backbone verification.[2] The thiazole ring carbons exhibit distinct shifts due to the heteroatoms.
Chemical Shift Assignments
| Position | Carbon Type | Chemical Shift ( | Intensity | Mechanistic Insight |
| C2 | Quaternary (C=N) | 160 – 172 | Low | Guanidine-like character.[2] Most deshielded carbon due to placement between S and N. |
| C4 | Quaternary (C-N) | 150 – 162 | Low | Amidine-like character.[2] Deshielded by adjacent N, but less than C2.[2] |
| C5 | Methine (CH) | 75 – 95 | High | Diagnostic Peak. Enamine-like.[2] Extreme shielding confirms the 2,4-diamine pattern.[2] |
Common Pitfalls
-
Missing Peaks: C2 and C4 are quaternary and often broad due to coupling with the adjacent quadrupolar nitrogen (
N).[2] Increasing the number of scans (NS > 1024) and relaxation delay ( ) is often necessary.[2]
Part 5: Advanced Assignments (2D Techniques)
To definitively prove the structure and rule out regioisomers, 2D NMR is required.[2]
The HMBC "Fingerprint"
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for assigning the quaternary carbons.[2]
-
N2-H to Ring: The proton on the C2-amine should show a strong 3-bond correlation (
) to C2 and potentially C5 (if the pathway allows), but never to C4 in a way that contradicts the spacing.[2] -
C5-H Correlations: The diagnostic C5 proton (singlet) must show:
Visualization of Analytical Workflow
Caption: Figure 1. Self-validating NMR workflow for thiazole-2,4-diamines. Note the feedback loop for optimizing
Part 6: Case Study Data Summary
The following table summarizes the spectral differences between the desired 2,4-diamine and the common 2-amino-4-alkyl impurity or analog.
| Feature | This compound | 2-Aminothiazole (Unsubstituted at 4) | Interpretation |
| C5-H Shift ( | 5.5 – 6.2 ppm | 6.5 – 7.0 ppm | Extra amino group at C4 shields C5 significantly.[2] |
| C5 Shift ( | 75 – 95 ppm | ~108 ppm | C5 is electron-rich (enamine-like) in the diamine.[2] |
| C4 Shift ( | 150 – 160 ppm (C-N) | ~138 ppm (C-H) | C4 shifts downfield when substituted with Nitrogen.[2] |
| NH Signals | Two distinct sets (N2 & N4) | One set (N2 only) | Integration of exchangeable protons confirms diamine.[2] |
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General Thiazole NMR Characterization
-
Tautomerism in Aminothiazoles
-
Regioselective Synthesis & Analysis
-
Advanced 2D NMR Techniques
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[2] Spectrometric Identification of Organic Compounds. (Standard authoritative text for HMBC/HSQC pulse sequences).
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The Thiazole-2,4-diamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole-2,4-diamine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This guide provides a comprehensive overview of the this compound scaffold, delving into its fundamental chemical properties, established synthetic strategies, and diverse therapeutic applications. We will explore the intricate structure-activity relationships (SAR) that govern its biological effects, with a particular focus on its role as a potent kinase inhibitor. Furthermore, this document will detail key experimental protocols and provide insights into the causality behind strategic molecular design, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structural motif.
Introduction: The Significance of the this compound Core
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with nitrogen and sulfur-containing rings being particularly prevalent.[1] Among these, the thiazole ring, a five-membered aromatic heterocycle, is a key component in numerous FDA-approved drugs and biologically active agents.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive pharmacophore.[2] The this compound scaffold, a specific iteration of the thiazole core, has emerged as a "privileged structure" in drug discovery. This is attributed to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5]
This guide will provide a deep dive into the medicinal chemistry of the this compound scaffold, offering a blend of theoretical principles and practical insights to aid in the design and synthesis of novel therapeutic agents.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach is the Hantzsch thiazole synthesis and its modifications.[2]
General Synthesis of N,N'-disubstituted-1,3-thiazole-2,4-diamines
A prevalent multi-step synthesis for N,N'-diaryl-1,3-thiazole-2,4-diamines has been reported, which is adaptable for generating a library of analogues for SAR studies.[6]
Experimental Protocol:
-
Synthesis of Substituted Phenylthiourea: An equimolar mixture of a substituted aniline and ammonium thiocyanate in hydrochloric acid is refluxed for 6-8 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of N-aryl-2-imino-4-thiazolidinone: The substituted phenylthiourea is dissolved in anhydrous ethanol containing anhydrous sodium acetate. To this solution, ethyl chloroacetate is added dropwise, and the mixture is refluxed for 8-10 hours. The solvent is then removed under reduced pressure, and the residue is triturated with water to obtain the solid product, which is subsequently washed and recrystallized.
-
Synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines: The N-aryl-2-imino-4-thiazolidinone intermediate is treated with phosphorus oxychloride and a substituted aniline, and the mixture is heated at 100-110°C for 4-5 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and purified by column chromatography or recrystallization.[6]
The following diagram illustrates the generalized workflow for the synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines.
Caption: Synthetic pathway for N,N'-diaryl-1,3-thiazole-2,4-diamines.
Therapeutic Applications and Biological Activities
The this compound scaffold has been explored for a wide array of therapeutic applications, owing to its ability to interact with various biological targets.
Kinase Inhibition
A significant area of research for this compound derivatives has been in the development of kinase inhibitors.[7] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: 2,4-diaminothiazole derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[8] For instance, extensive structure-activity relationship (SAR) studies have led to the development of highly potent and selective inhibitors of CDK2 and CDK5.[8][9] A noteworthy example is the development of a 2,4-diaminothiazole-based CDK11 inhibitor, ZNL-05-044, which demonstrated improved kinome-wide selectivity and induced G2/M cell cycle arrest.[10] The general mechanism of action for these Type I kinase inhibitors involves binding to the ATP pocket of the kinase through hydrogen bond interactions between the diaminothiazole core and the hinge region of the enzyme.[8]
The following table summarizes the inhibitory activity of selected 2,4-diaminothiazole derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | CDK2/cyclin A2 | 15 | [8] |
| ZNL-05-044 | CDK11 | Potent (specific value not stated) | [10] |
| Analog Series | Cdk5/p25 | Varies with substitution | [9] |
Antimicrobial and Antifungal Activity
Derivatives of the this compound scaffold have demonstrated promising activity against a range of microbial pathogens.
-
Antibacterial and Antifungal Agents: N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized and evaluated for their activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Monascus purpurea and Penicillium citrinum.[6] Many of these compounds exhibited moderate to good antimicrobial and antifungal activity.[6] Furthermore, 4-(indol-3-yl)thiazole-2-amines have shown significant antibacterial activity, with some compounds being more potent against methicillin-resistant S. aureus (MRSA) than ampicillin.[11] The proposed mechanism for the antibacterial action of some of these derivatives is the inhibition of bacterial enzymes like E. coli MurB.[11]
Antiparasitic Activity
The this compound scaffold has been investigated for its potential in treating parasitic diseases.
-
Human African Trypanosomiasis (HAT): A series of 2,4-diaminothiazoles have been developed that show significant potency against Trypanosoma brucei, the causative agent of HAT.[12][13] Through phenotypic screening and optimization of pharmacokinetic properties, including blood-brain barrier penetration, potent inhibitors were developed.[7][12] Interestingly, during optimization for the meningoencephalitic stage of the disease, some compounds evolved from a cytocidal to a cytostatic mechanism of action, highlighting the importance of screening for both activities.[12][13] The molecular target for some of these cytostatic compounds was identified as a kinase in the inositol biosynthesis pathway.[7][12]
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas, including:
-
Neurodegenerative Diseases: As inhibitors of Cdk5/p25, a kinase implicated in the pathology of Alzheimer's disease, these compounds hold promise for the development of novel treatments for neurodegenerative disorders.[9]
-
Anti-inflammatory and Anticancer applications: The broader class of thiazole derivatives has been extensively reviewed for its anti-inflammatory and anticancer properties.[3][14][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by modifying the substituents at various positions of the thiazole ring.
SAR of 2,4-Diaminothiazoles as Cdk5/p25 Kinase Inhibitors
A detailed SAR study on 2,4-diaminothiazole inhibitors of Cdk5/p25 revealed several key structural features that influence inhibitory activity:[9]
-
Substitution on the 2-amino group: Incorporation of pyridine moieties on the 2-amino group generally leads to an increase in inhibitory potency.[9]
-
Substitution on the phenyl ketone moiety: The addition of substituents at the 2- or 3-position of the phenyl ketone group can enhance Cdk5/p25 inhibitory activity.[9]
-
Role of the 4-amino group: The free amino group at the 4-position of the thiazole ring is crucial for activity, likely participating in key donor-acceptor-donor interactions within the kinase's active site.[13]
The following diagram illustrates the key SAR findings for 2,4-diaminothiazole-based Cdk5/p25 inhibitors.
Caption: SAR summary for Cdk5/p25 inhibitory activity.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. The deep understanding of the structure-activity relationships for this scaffold, particularly in the context of kinase inhibition, provides a solid foundation for the rational design of next-generation drug candidates. Future research will likely focus on further exploring the chemical space around this privileged core, with an emphasis on developing compounds with improved potency, selectivity, and pharmacokinetic profiles for a multitude of diseases. The integration of computational methods, such as molecular docking and in silico screening, will undoubtedly accelerate the discovery of new and effective drugs based on the this compound scaffold.
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Ford, L., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues. Journal of Medicinal Chemistry, 66(14), 9770–9788. [Link]
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Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239–246. [Link]
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Stojković, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 15(11), 1324. [Link]
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Breinbauer, R., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2051–2055. [Link]
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Taylor Jr, D. G., et al. (1995). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 38(5), 769–775. [Link]
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Betzi, S., et al. (2011). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 21(23), 7112–7116. [Link]
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Mondal, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17878–17891. [Link]
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Nabet, B., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. [Link]
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De Pooter, K., et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 25(15), 4047–4056. [Link]
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Introduction: The Thiazole-2,4-diamine Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Fundamental Reactivity of the Thiazole-2,4-diamine Ring System
The thiazole ring is a cornerstone five-membered heterocycle that features prominently in a multitude of natural products and synthetic pharmaceuticals, including Vitamin B1 (Thiamine).[1] When substituted with amino groups at the 2- and 4-positions, the resulting This compound system emerges as a "privileged scaffold" in medicinal chemistry. Its unique electronic architecture and versatile reactivity make it a foundational core for developing novel therapeutics targeting a wide array of diseases.[2][3][4][5] Compounds built upon this framework have demonstrated significant potential as kinase inhibitors, treatments for infectious diseases like Human African Trypanosomiasis (HAT), and agents with anti-inflammatory and anticancer properties.[2][3][4][6]
This guide provides an in-depth exploration of the fundamental reactivity of the this compound ring system. Moving beyond a simple recitation of reactions, we will dissect the electronic properties that govern its behavior, present detailed and validated protocols for its key transformations, and explain the causal relationships behind experimental design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this powerful heterocyclic system.
Electronic Landscape and Tautomeric Considerations
The reactivity of the this compound core is a direct consequence of the interplay between the inherent electronic nature of the thiazole ring and the potent influence of the two exocyclic amino substituents.
-
The Thiazole Ring: An unsubstituted thiazole is an electron-deficient heterocycle. The electronegative nitrogen atom (at position 3) and the sulfur atom (at position 1) withdraw electron density from the ring carbons. This results in the C2 position being the most electron-deficient, while the C5 position is comparatively electron-rich.[7]
-
The Diamino Effect: The introduction of two amino groups at the C2 and C4 positions dramatically alters this electronic landscape. Both -NH₂ groups are powerful electron-donating groups through resonance (+R effect). They push significant electron density into the heterocyclic ring, overriding the inherent electron-deficient character of the parent thiazole. This strong activation makes the ring system highly nucleophilic and susceptible to electrophilic attack.
The primary consequence of this electronic enrichment is the pronounced nucleophilicity of the C5 position . This carbon atom becomes the focal point for electrophilic aromatic substitution, a defining feature of the system's reactivity.
Tautomerism: The Amino-Imino Equilibrium
Like many 2-aminothiazoles, the this compound system can theoretically exist in tautomeric forms, specifically through an amino-imino equilibrium.[8] While the diamino form is overwhelmingly the major and most stable tautomer under typical conditions, the potential for the imino form to exist, even transiently, can influence reaction pathways, particularly in protonation and alkylation events.[9] DFT calculations and spectroscopic studies on related 2-aminothiazoles confirm the predominance of the amino tautomer in solution.[8]
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of a 2,4-Diaminothiazole Derivative
This protocol describes a general procedure for the synthesis of a 5-substituted-2,4-diaminothiazole, a common starting point for further derivatization.
-
Reaction Setup: To a solution of a suitable α-bromo-ketone (1.0 equiv.) in absolute ethanol (0.2 M), add guanidinyl-thiourea (1.1 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the product. If an oil forms, extract with ethyl acetate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Fundamental Reactivity: A Tale of Two Sites
The reactivity of the this compound system is dominated by two key sites: the electron-rich C5 position of the ring and the nucleophilic exocyclic amino groups at C2 and C4.
Electrophilic Aromatic Substitution at the C5 Position
The high electron density at the C5 position makes it the primary target for electrophilic attack. These reactions often proceed under remarkably mild conditions compared to less activated aromatic systems.
Halogenation at the C5 position is a facile and crucial transformation, as the resulting 5-halo-2,4-diaminothiazoles are versatile intermediates for cross-coupling reactions. The reaction proceeds via an addition-elimination mechanism. [10][11] Experimental Protocol: C5-Bromination
-
Reaction Setup: Dissolve the 2,4-diaminothiazole substrate (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (0.1 M) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Execution: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 5-bromo-2,4-diaminothiazole derivative.
| Halogenating Agent | Typical Conditions | Notes |
| NBS (N-Bromosuccinimide) | Acetonitrile or DCM, 0 °C | Highly selective for C5-bromination. |
| NCS (N-Chlorosuccinimide) | Acetonitrile or DCM, 0 °C to RT | Effective for C5-chlorination. |
| I₂ / NaHCO₃ | Ethanol/Water | Milder conditions for C5-iodination. |
| CuBr₂ | Acetonitrile, RT to 40 °C | An alternative brominating system. [12] |
Reactions at the Exocyclic Amino Groups
The amino groups at the C2 and C4 positions are excellent nucleophiles and readily undergo a variety of transformations, providing the primary avenue for introducing diversity into the molecular structure.
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- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of Novel Thiazole-2,4-diamine Compounds
Executive Summary
The Thiazole-2,4-diamine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for diverse biological targets ranging from bacterial DNA gyrase to human receptor tyrosine kinases (RTKs) like EGFR and VEGFR. This versatility, while advantageous, presents a unique challenge in early-stage discovery: selectivity .
This guide outlines a rigorous, self-validating screening cascade designed to rapidly triage novel this compound libraries. Moving beyond generic protocols, we focus on a Dual-Track Strategy (Antimicrobial vs. Oncology) that prioritizes the identification of mechanism-specific hits while filtering out pan-assay interference compounds (PAINS).
Section 1: Pre-Screening Quality Control & Triage
Objective: Eliminate false positives caused by impurities or aggregation before biological investment.
Before any biological assay, the chemical integrity of the this compound core must be validated. Thiazoles are prone to oxidative degradation and ring-opening under improper storage.
Chemical Integrity Protocol
-
Purity Threshold: >95% via HPLC (254 nm).
-
Identity Verification: 1H-NMR and LC-MS are mandatory.
-
Critical Check: Verify the integrity of the 2-amino and 4-amino substitutions. Instability here often leads to inactive metabolites that confound SAR data.
-
-
Solubility Profiling: Thiazole-2,4-diamines often exhibit poor aqueous solubility.
-
Protocol: Dissolve compounds in 100% DMSO to 10 mM stock. Perform serial dilutions in the assay buffer (e.g., PBS or RPMI).
-
Turbidimetric Assessment: Measure Absorbance at 600nm. An increase >0.01 OD indicates precipitation. Do not screen precipitated compounds ; they cause false inhibition via non-specific protein sequestration.
-
Section 2: Track A — Antimicrobial Screening (The "First Pass")
Rationale: Thiazole derivatives frequently exhibit potent antibacterial activity by mimicking the thiazole ring found in natural antibiotics (e.g., micrococcin). This screen is high-throughput, low-cost, and establishes the compound's baseline bioactivity.
Primary Assay: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (CLSI Standards). Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Protocol Logic:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL. Why? Too high an inoculum overcomes the drug; too low yields false sensitivity. -
Compound Dosing: Serial 2-fold dilutions (e.g., 64
g/mL to 0.125 g/mL) in 96-well plates. -
Controls:
-
Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).
-
Negative: DMSO vehicle (Max 1% v/v).
-
Sterility: Media only.
-
-
Readout: Visual turbidity or OD
after 24h incubation at 37°C.
Data Interpretation:
| Observation | Implication | Action |
|---|
| MIC < 1
Mechanism Validation: DNA Gyrase Supercoiling Assay
If MIC < 10
-
Assay: Plasmid supercoiling gel electrophoresis.
-
Logic: Thiazole-2,4-diamines competitively inhibit the ATP-binding pocket of GyrB.
-
Readout: Presence of relaxed plasmid DNA bands indicates Gyrase inhibition.
Section 3: Track B — Oncology Screening (High-Value Targets)
Rationale: Recent literature (2024-2025) highlights Thiazole-2,4-diamines as potent inhibitors of EGFR and VEGFR-2, inducing apoptosis in NSCLC (A549) and Breast (MCF-7) cancer lines.
Primary Screen: Cytotoxicity (MTT/MTS Assay)
Objective: Determine IC
Protocol:
-
Seeding: Seed A549, MCF-7, and HFF-1 (Human Foreskin Fibroblast - Normal Control) at
cells/well.-
Causality: Screening against normal fibroblasts is mandatory to calculate the Selectivity Index (SI = IC
Normal / IC Cancer). An SI < 2 indicates general toxicity, not targeted therapy.
-
-
Treatment: 72h exposure to compounds (0.1 – 100
M). -
Readout: Add MTT reagent; incubate 4h; dissolve formazan in DMSO; read OD
.
Secondary Screen: Kinase Profiling (The "Target Engagement")
For hits with SI > 5, validate the molecular target.
-
Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.
-
Method: ADP-Glo™ Kinase Assay (Promega) or FRET-based binding assay.
-
Logic: The 2,4-diamine motif functions as a hinge-binder in the kinase ATP pocket.
-
Self-Validating Step: If the compound kills cells (MTT) but fails the Kinase assay, the mechanism is off-target (likely mitochondrial toxicity or membrane disruption).
Tertiary Screen: Apoptosis Induction (Flow Cytometry)
Method: Annexin V-FITC / Propidium Iodide (PI) Staining.
-
Q1 (Annexin- / PI-): Live cells.
-
Q3 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).
-
Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.
-
Causality: Thiazole-2,4-diamines often trigger the intrinsic mitochondrial pathway, activating Caspase-3. A shift to Q3 confirms programmed cell death rather than necrotic lysis.
Section 4: Visualization of Screening Logic
Master Screening Workflow
This diagram illustrates the decision tree for triaging a novel library.
Caption: Figure 1. Dual-Track Screening Cascade for Thiazole-2,4-diamines. Prioritizes rapid elimination of non-selective toxins.
Mechanistic Pathway: Kinase Inhibition
This diagram details the molecular mechanism of action for anti-cancer thiazoles.
Caption: Figure 2. Mechanism of Action. Thiazole-2,4-diamines competitively inhibit ATP binding in RTKs, halting proliferation and triggering apoptosis.
Section 5: Data Analysis & SAR Feedback
Objective: Translate raw data into chemical intelligence.
Do not view the screen as a binary "Pass/Fail". Use the data to refine the library:
-
The "4-Position" Effect: Literature suggests that para-chlorophenyl substitutions at the 4-position of the thiazole ring significantly enhance anti-cancer activity against A549 cells [1, 5].[1]
-
The "2-Amino" Linker: Bulky hydrophobic groups (e.g., naphthyl) here often improve antimicrobial potency but may reduce solubility [4].
-
Selectivity Check: If a compound is equipotent in Track A (Bacteria) and Track B (Cancer), it is likely a membrane disruptor . These should be deprioritized as drug candidates due to high toxicity risks.
Summary Table: Expected Activity Profiles
| Substituent Pattern | Primary Activity | Target Mechanism | Reference |
| 4-(p-Cl-phenyl) | Anti-cancer (Lung/Breast) | EGFR Inhibition / Apoptosis | [1, 5] |
| 2-hydrazinyl | Anti-cancer (HepG2) | VEGFR-2 Inhibition | [5] |
| 5-(fluorophenyl) | Antimicrobial | DNA Gyrase Inhibition | [2] |
| 2,4,5-trisubstituted | Broad Spectrum | Multi-target (Low Selectivity) | [3] |
References
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central (PMC). Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. Wisdom Library. Available at: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives. PubMed Central. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. MDPI. Available at: [Link]
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Available at: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed. Available at: [Link]
Sources
Thiazole-2,4-diamine: A Bifunctional Fragment for High-Affinity Ligand Design
Topic: Thiazole-2,4-diamine as a Fragment for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary: Beyond the Generic Aminothiazole
While the 2-aminothiazole scaffold is ubiquitous in medicinal chemistry—often termed a "privileged structure"—the specific This compound isomer represents a distinct, underutilized pharmacophore. Unlike its mono-substituted counterparts, the 2,4-diamine variant offers two distinct hydrogen-bonding vectors and a rigid heterocyclic core that satisfies the "Rule of Three" for fragment-based drug discovery (FBDD).
This guide dissects the utility of this compound as a starting fragment, detailing its unique binding modes, synthetic accessibility via modified Hantzsch/Cook-Heilbron cyclization, and strategies to mitigate its potential metabolic liabilities.
Physicochemical Profile & Fragment Attributes
The this compound core is an ideal FBDD starting point due to its high ligand efficiency (LE) and specific polarity profile.
| Property | Value (Core Scaffold) | Relevance to FBDD |
| MW | ~115 Da | High headroom for fragment growing. |
| cLogP | ~ -0.5 to 0.5 | High water solubility; suitable for NMR/SPR screening. |
| H-Bond Donors | 4 (2 x NH₂) | Multiple vectors for hinge binding (kinases). |
| H-Bond Acceptors | 2 (N, S) | Ring nitrogen is a critical acceptor. |
| PSA | ~80 Ų | Polar enough for specific interactions, permeable if substituted. |
Tautomeric Complexity
A critical technical consideration for this scaffold is amino-imino tautomerism .
-
Dominant Form: In solution and solid state, the 2-amino-thiazole form is generally favored over the 2-imino form due to aromatic stabilization.
-
Binding Implication: However, the 2-imino tautomer can be the bioactive species in specific pockets, particularly where the ring nitrogen must act as a donor rather than an acceptor.
Structural Biology: Binding Modes & Pharmacophore
The this compound is particularly potent in targeting ATP-binding sites (kinases) and allosteric pockets requiring planar, H-bond-rich motifs.
The "Dual-Vector" Advantage
Unlike a simple 2-aminothiazole, which typically anchors via the C2-amine and N3-nitrogen (bidentate), the C4-amine provides a third interaction point or a vector for solvent exposure.
Primary Binding Mode (Kinase Hinge Region):
-
Ring Nitrogen (N3): H-bond Acceptor (interacts with backbone NH).
-
C2-Amine (Exocyclic): H-bond Donor (interacts with backbone Carbonyl).
-
C4-Amine: Often points toward the solvent front or the "gatekeeper" residue, allowing for solubilizing tails or selectivity-inducing substitutions.
Figure 1: Pharmacophoric mapping of this compound within a typical kinase ATP-binding pocket.[1]
Synthetic Methodology: The Modified Cook-Heilbron Route
Accessing the 2,4-diamine specifically requires deviating from the standard Hantzsch synthesis (which uses
Protocol: Synthesis of N2,N4-diarylthis compound
Rationale: This protocol creates the core ring while simultaneously installing the 4-amino functionality.
Materials:
-
Aryl thiourea (1.0 equiv)
- -Chloroacetonitrile derivative (1.0 equiv)
-
Ethanol (anhydrous)
-
Pyridine (catalytic)
Step-by-Step Workflow:
-
Reactant Dissolution: Dissolve 1.0 mmol of the specific aryl thiourea in 5 mL of anhydrous ethanol.
-
Addition: Add 1.0 mmol of the substituted
-chloroacetonitrile dropwise at room temperature. -
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-cold water. Neutralize with 10% NaHCO₃ if necessary to precipitate the free base.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Figure 2: Modified Cook-Heilbron synthesis pathway for accessing the 2,4-diaminothiazole core.
Medicinal Chemistry: Optimization & Liabilities
Fragment Growing Strategy
Once the fragment is bound (confirmed by SPR or X-ray), "growing" is executed via the amino handles:
-
C2-Amine: Usually kept free or part of a urea/amide linker to maintain hinge binding.
-
C4-Amine: The primary vector for elaboration. Acylation or reductive amination here allows extension into the solvent channel to improve solubility and selectivity.
-
C5-Position: The "back door." This position is susceptible to electrophilic aromatic substitution (halogenation) or C-H activation, allowing the introduction of hydrophobic groups to fill the hydrophobic pocket.
Toxicological Watchout (The "Toxicophore" Risk)
Aminothiazoles are known structural alerts .
-
Risk: Metabolic activation of the thiazole ring (epoxidation) or the amino group (formation of reactive iminoquinones) can lead to idiosyncratic toxicity.
-
Mitigation:
-
Block the C5 position with a metabolic "soft spot" (e.g., Methyl) or a blocking group (e.g., Fluorine) to prevent ring opening.
-
Monitor glutathione (GSH) adduct formation early in the lead optimization phase.
-
Case Study: Anti-Trypanosomal Leads
A compelling application of this scaffold was demonstrated in the development of inhibitors for Trypanosoma brucei (Human African Trypanosomiasis).[4][5][6]
-
Discovery: A phenotypic screen identified the 2,4-diaminothiazole core.[4][5]
-
Optimization: The C2-amine was arylated to improve lipophilicity/permeability, while the C4-amine was derivatized to tune the electronic properties.
-
Outcome: The series evolved from a cytocidal to a cytostatic mechanism, highlighting the sensitivity of this scaffold's mode of action to subtle substitution changes on the diamine vectors.
Experimental Protocol: Fragment Screening via SPR
To validate this fragment, Surface Plasmon Resonance (SPR) is preferred due to the low molecular weight.
Protocol:
-
Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip to a density of ~2000-3000 RU (high density required for fragments).
-
Buffer: PBS-P+ with 2-5% DMSO. Critical: Match DMSO concentration in running buffer and samples exactly to minimize bulk refractive index errors.
-
Injection: Inject the this compound library at concentrations ranging from 10 µM to 500 µM.
-
Analysis:
-
Look for "square" sensorgrams (rapid on/off rates typical of fragments).
-
Calculate Ligand Efficiency (LE =
). A successful thiazole fragment should have LE > 0.3.
-
References
-
Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.
-
Synthesis of 2,4-disubstituted thiazoles. ResearchGate.
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Thiazole-2,4-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Thiazole-2,4-diamine hydrochloride, a key heterocyclic amine, serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing solubility, formulation, and pharmacokinetic profiles of novel drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound hydrochloride, coupled with detailed, field-proven experimental protocols for their precise determination. We delve into the causality behind experimental choices, ensuring a robust and reproducible approach to characterizing this important molecule.
Chemical Identity and Core Properties
This compound hydrochloride is the hydrochloride salt of the parent compound, this compound. The protonation of the basic amino groups enhances its polarity and aqueous solubility.
| Property | Value | Source |
| Chemical Name | 1,3-Thiazole-2,4-diamine hydrochloride | [3] |
| Synonyms | 2,4-Diaminothiazole monohydrochloride, 2-Amino-4-imino-2-thiazoline hydrochloride | [3] |
| CAS Number | 72792-54-2 | [3] |
| Molecular Formula | C₃H₆ClN₃S | [1][3] |
| Molecular Weight | 151.62 g/mol | [1][3] |
| Physical Form | Solid | [3] |
Chemical Structure:
Caption: Chemical structure of this compound hydrochloride.
Spectroscopic and Chromatographic Profile
A comprehensive spectroscopic and chromatographic characterization is essential for identity confirmation and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Expected [M+H]⁺: 116.0282 (for the free base, C₃H₅N₃S)[4]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This technique is ideal for polar and ionizable compounds like this compound hydrochloride.
Causality of Experimental Choices:
-
ESI: Chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion, crucial for accurate molecular weight determination.
-
Positive Ion Mode: Selected due to the presence of basic amino groups that are readily protonated.
-
Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid is used to ensure good solubility and promote ionization.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol. Dilute to a final concentration of 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed chemical structure.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Thiazole Ring Proton (C5-H): ~6.5 ppm (singlet)
-
Amino Protons (-NH₂): Broad singlets between 5.0 and 8.0 ppm, concentration-dependent.
Experimental Protocol: ¹H NMR Spectroscopy
Causality of Experimental Choices:
-
Solvent (DMSO-d₆): Chosen for its ability to dissolve polar compounds and for its exchangeable proton signals, which can help in identifying the amino protons.
-
TMS as Internal Standard: Provides a reference point (0 ppm) for accurate chemical shift determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Thiazole derivatives typically exhibit absorption maxima in the UV region. For 2,4-diaminotriazine-thiazoles, absorption bands have been observed in the ranges of 281-304 nm and 320-364 nm.[5]
Experimental Protocol: UV-Vis Spectrophotometry
Causality of Experimental Choices:
-
Solvent (Methanol or Ethanol): These solvents are UV-transparent in the region of interest and are good solvents for polar compounds.
-
Quartz Cuvettes: Used because they are transparent to UV radiation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 400 nm, using the solvent as a blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound hydrochloride and for quantitative analysis. A reverse-phase method is generally suitable for this polar compound.
Experimental Protocol: Reverse-Phase HPLC
Causality of Experimental Choices:
-
C18 Column: A non-polar stationary phase that provides good retention and separation for polar analytes when used with a polar mobile phase.
-
Gradient Elution: Allows for the efficient separation of the main compound from potential impurities with varying polarities.
-
UV Detection: The thiazole ring is a chromophore, making UV detection a suitable method for monitoring the elution.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the λmax obtained in the UV-Vis analysis.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Caption: A simplified workflow for HPLC analysis.
Physicochemical Properties and Their Determination
Understanding the physicochemical properties of a drug candidate is critical for predicting its behavior in biological systems.
Melting Point
The melting point is a key indicator of purity. While no specific experimental value for this compound hydrochloride has been found in the literature, a sharp melting range is expected for a pure compound. For comparison, the related compound 2-amino-4-phenylthiazole has a melting point of 148-149 °C.[6]
Experimental Protocol: Capillary Melting Point Determination
Causality of Experimental Choices:
-
Capillary Method: A standard and reliable method for determining the melting point of a crystalline solid.
-
Slow Ramp Rate: A slow increase in temperature near the expected melting point is crucial for accurately observing the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder the crystalline sample. Pack a small amount into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility
Solubility is a critical factor influencing drug absorption and bioavailability. As a hydrochloride salt, this compound hydrochloride is expected to have good aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Causality of Experimental Choices:
-
Shake-Flask Method: The gold standard for determining equilibrium solubility. It ensures that the solution is saturated.
-
HPLC for Quantification: Provides a sensitive and specific method for measuring the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Dilute the filtered supernatant and analyze the concentration using a validated HPLC method with a calibration curve.
Acidity Constant (pKa)
The pKa value determines the ionization state of the molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. The presence of two amino groups suggests that this compound will have at least two pKa values. The pKa of the conjugate acid of the parent thiazole is 2.5.[7]
Experimental Protocol: Potentiometric Titration
Causality of Experimental Choices:
-
Potentiometric Titration: A highly accurate and reliable method for determining pKa values by monitoring pH changes during titration.[8][9][10]
-
Titration with a Strong Base: Since this compound hydrochloride is an acidic salt, it is titrated with a strong base (e.g., NaOH) to determine the pKa of the conjugate acid.
Step-by-Step Methodology:
-
Instrumentation: A calibrated pH meter with a glass electrode and a magnetic stirrer.
-
Sample Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point is determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Stability
Assessing the stability of a compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions. Of note, 2-aminothiazole derivatives have been reported to show instability in DMSO at room temperature.[11]
Experimental Protocol: Forced Degradation Study
Causality of Experimental Choices:
-
Forced Degradation: Exposing the compound to stress conditions (heat, light, humidity, acid, base, oxidation) helps to identify potential degradation pathways and develop stability-indicating analytical methods.
-
HPLC Analysis: A stability-indicating HPLC method is used to separate the parent compound from its degradation products, allowing for the quantification of degradation over time.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in various media (e.g., water, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Stress Conditions:
-
Thermal: Store solutions and solid samples at elevated temperatures (e.g., 60 °C).
-
Photolytic: Expose solutions and solid samples to UV and visible light.
-
Hydrolytic: Analyze the acidic and basic solutions over time.
-
Oxidative: Analyze the hydrogen peroxide solution over time.
-
-
Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method to determine the percentage of the parent compound remaining and to identify any major degradation products.
Conclusion
References
- Antonow, D., & Piacenza, L. (2005). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Journal of the Brazilian Chemical Society, 16(3A), 477-481.
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.
- El-Borai, M. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
-
Thiazole. (2024). In Wikipedia. Retrieved from [Link]
- Kocabas, E., & Satici, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, 2011(5), 234-245.
- Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-246.
- El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 863-871.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis spectra of the free 2,4-diaminotriazine-thiazoles 4a-l. Retrieved from [Link]
- Singh, P., et al. (2018). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Pharmaceutical Methods, 9(1), 37-43.
- Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10147-10177.
-
ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {1}. Retrieved from [Link]
- Gryko, D., & Tasior, M. (2020). Thiazole cores as organic fluorophore units: Synthesis and fluorescence. Dyes and Pigments, 173, 107931.
- Williams, R. (2022).
- Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(9), 1231-1234.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2094.
- de Souza, A. S., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-135.
- Taylor, C. M., et al. (2019). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 5(10), 1736-1748.
- Legeay, S., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(4), 1805.
- Al-Anber, M. A. (2011). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Jordan Journal of Chemistry, 6(4), 409-418.
- Al-Juboori, A. M. J., & Al-Ardhi, S. H. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 1(3), 62-73.
- Patel, N. B., & Patel, H. R. (2015). A series of substitution 2-amino thiazole compounds were synthesis by reaction of substitution acetophenone with thiourea and iodine in microwave oven. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-726.
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Retrieved from [Link]
- Wang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(13), 5035.
- Wang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(13), 5035.
- Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
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Methodological & Application
The Hantzsch Synthesis: A Versatile Route to Substituted Thiazole-2,4-diamines for Drug Discovery
Introduction: The Enduring Relevance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[2][3] Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] Of particular interest to drug development professionals is the synthesis of substituted thiazole-2,4-diamines, a class of compounds that has shown significant promise in the pursuit of novel therapeutics.[7] The Hantzsch thiazole synthesis, a classic yet remarkably adaptable reaction, remains a primary and efficient method for constructing this valuable heterocyclic system.[8][9][10] This application note provides a detailed exploration of the Hantzsch synthesis for preparing substituted thiazole-2,4-diamines, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers in the field.
The Chemical Logic of the Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[8] To generate the target thiazole-2,4-diamine scaffold, a key modification is the use of a substituted thiourea in place of a simple thioamide. This strategic choice directly installs the crucial amino groups at the 2- and 4-positions of the resulting thiazole ring.
The reaction proceeds through a well-established multi-step mechanism.[11] It is initiated by a nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate.[11][12] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[11][12] The aromaticity of the final product serves as a powerful thermodynamic driving force for the reaction.[12]
Figure 1: Generalized mechanism of the Hantzsch synthesis for thiazole-2,4-diamines.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the synthesis of substituted thiazole-2,4-diamines. It is crucial to note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary depending on the specific substrates employed.
General Protocol for the Synthesis of a Model Compound: N-substituted-4-aryl-thiazole-2,4-diamine
This protocol details the synthesis of a representative N-substituted-4-aryl-thiazole-2,4-diamine from an α-bromoacetophenone and a substituted thiourea.
Materials and Reagents:
-
α-Bromoacetophenone (or other substituted α-haloketone)
-
N-substituted thiourea
-
Ethanol (or other suitable solvent such as methanol or DMF)
-
Sodium bicarbonate (or other mild base)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted thiourea (1.1 equivalents) in ethanol.
-
Addition of α-Haloketone: To the stirring solution, add the α-bromoacetophenone (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted this compound.
Figure 2: A typical experimental workflow for the Hantzsch synthesis of thiazole-2,4-diamines.
Key Considerations and Optimization Strategies
While the Hantzsch synthesis is generally robust, several factors can influence its efficiency and outcome. A thoughtful approach to these variables can significantly improve yields and purity.
| Parameter | Recommended Conditions & Rationale |
| Solvent | Ethanol and methanol are commonly used and effective for a wide range of substrates.[11] For less reactive starting materials, a higher boiling point solvent like dimethylformamide (DMF) may be beneficial. |
| Temperature | Refluxing conditions are typically sufficient to drive the reaction to completion.[11] Microwave irradiation has emerged as a modern alternative, often leading to significantly reduced reaction times and improved yields.[13][14] |
| Base | A mild base, such as sodium bicarbonate or sodium carbonate, is used during the workup to neutralize the hydrohalic acid byproduct formed during the reaction.[11] This prevents potential side reactions and aids in the isolation of the product. |
| Substrate Scope | The reaction is tolerant of a wide variety of substituents on both the α-haloketone and the thiourea, allowing for the generation of diverse libraries of thiazole-2,4-diamines. |
| Regioselectivity | When using N-monosubstituted thioureas, the reaction in a neutral solvent typically leads exclusively to 2-(N-substituted amino)thiazoles.[15] However, under acidic conditions, a mixture of isomers can be formed.[15] |
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with significant therapeutic potential.[7] The ability to readily introduce diverse substituents at multiple positions on the thiazole ring through the Hantzsch synthesis makes it an invaluable tool for structure-activity relationship (SAR) studies.[16]
Researchers have successfully utilized this synthetic approach to develop compounds with a range of biological activities, including:
-
Anticancer Agents: Thiazole derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[2][17]
-
Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for their activity against resistant strains of bacteria and fungi.[18][19][20][21]
-
Antiparasitic Agents: Substituted thiazoles have shown promise in the treatment of parasitic diseases such as human African trypanosomiasis.[7]
The development of efficient and versatile synthetic routes, such as the Hantzsch synthesis, is critical for advancing these and other therapeutic areas.
Conclusion
The Hantzsch synthesis of substituted thiazole-2,4-diamines remains a highly relevant and powerful tool for medicinal chemists and drug development professionals. Its operational simplicity, high yields, and broad substrate scope make it an ideal method for the construction of diverse chemical libraries for biological screening. A thorough understanding of the reaction mechanism and the key experimental parameters allows for the rational design and synthesis of novel thiazole-containing compounds with the potential to address a wide range of unmet medical needs. The continued exploration and optimization of this classic reaction will undoubtedly contribute to the discovery of the next generation of thiazole-based therapeutics.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Shafiei, M., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(15), 3423. Available from: [Link]
-
Knowledia. Hantzsch synthesis: Significance and symbolism. Available from: [Link]
-
Mavroidi, B., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(71), 41653-41666. Available from: [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]
-
Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 5004-5045. Available from: [Link]
-
Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic & Biomolecular Chemistry, 13(35), 9213-9216. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. Available from: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 945. Available from: [Link]
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]
-
Singh, R., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4889. Available from: [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Heterocyclic Chemistry, 61(1), 1-23. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Available from: [Link]
-
Pop, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5589. Available from: [Link]
-
Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Biopolymers and Cell, 36(3), 167-181. Available from: [Link]
-
Patrick, S. L., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Infectious Diseases, 9(7), 1405-1415. Available from: [Link]
-
Gzella, A., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(11), 3192. Available from: [Link]
-
University of Sussex. (2021). New methods for the rapid synthesis of thiazoles. Figshare. Available from: [Link]
-
ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. Available from: [Link]
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- 21. mdpi.com [mdpi.com]
Application Note: Sustainable Architectures for Thiazole-2,4-diamine Synthesis
Part 1: Strategic Analysis & Green Logic
The "Brown" vs. "Green" Divergence
Thiazole-2,4-diamine (
Historically, the synthesis of this specific diamine relied on the Hantzsch-type condensation or Gewald reaction variants using volatile organic solvents (VOCs) like DMF or refluxing ethanol, often requiring stoichiometric amounts of base and extensive downstream processing.
The Legacy Issues:
-
Atom Economy: Traditional workups often involve massive solvent waste for extraction.
-
Energy Intensity: Reflux conditions require prolonged heating (12–24 hours).[1]
-
Toxicity: Reliance on halogenated solvents for purification.
The Sustainable Shift: This guide details three "Greener" methodologies that utilize the Hydrophobic Effect , Microwave Irradiation , and Mechanochemistry .[1] These methods do not merely "reduce waste"; they alter the kinetic profile of the reaction, often accelerating the Thorpe-Ziegler cyclization mechanism required to form the 2,4-diamine core.
Part 2: Reaction Mechanism & Pathway
To understand why green solvents (like water) work, we must visualize the mechanism. The formation of this compound from Chloroacetonitrile and Thiourea involves an S-alkylation followed by an intramolecular nucleophilic attack.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Mechanistic pathway highlighting the critical cyclization step. In aqueous media, the hydrophobic packing of the reactants and the stabilization of the polar transition state accelerate the reaction significantly compared to organic solvents.
Part 3: Experimental Protocols
Method A: Aqueous Phase Synthesis (The Hydrophobic Effect)
Principle: Water is used not just as a solvent, but as a reaction promoter.[1] The organic reactants (thiourea and chloroacetonitrile) are sparingly soluble in water, creating an "on-water" interfacial reaction where the hydrophobic effect aggregates reactants, increasing the effective collision frequency.
Reagents:
-
Chloroacetonitrile (10 mmol)
-
Thiourea (10 mmol)
-
Deionized Water (10 mL)
Protocol:
-
Setup: Charge a 50 mL round-bottom flask with Thiourea (0.76 g, 10 mmol) and Deionized Water (10 mL).
-
Addition: Add Chloroacetonitrile (0.75 g, 10 mmol) dropwise at room temperature. Note: The mixture may appear heterogeneous initially.
-
Reaction: Stir vigorously at room temperature (25°C) or mild heat (50°C).
-
Observation: The reaction typically becomes homogeneous as the soluble hydrochloride salt of the product forms.
-
Time: 2–4 hours (Monitor by TLC: 10% MeOH in DCM).
-
-
Workup (The "Green" Advantage):
-
The product exists as the HCl salt in water.
-
Option 1 (Free Base): Basify with saturated
solution to pH 8–9. The free base this compound will precipitate. Filter, wash with ice-cold water, and dry. -
Option 2 (Salt Isolation): Lyophilize the aqueous phase directly if the salt form is desired for solubility studies.[1]
-
Yield: 85–92% E-Factor: < 5 (Excellent)
Method B: Microwave-Assisted Solvent-Free Synthesis
Principle: Microwave irradiation provides direct dielectric heating. By eliminating the solvent, we maximize the energy transfer to the polar reactants (Thiourea is highly polar), reducing reaction times from hours to minutes.
Reagents:
-
Chloroacetonitrile (10 mmol)
-
Thiourea (10 mmol)
-
Catalytic amount of
or few drops of Ethanol (as energy transfer agent/paste maker).[1]
Protocol:
-
Preparation: In a mortar, mix Thiourea (10 mmol) and Chloroacetonitrile (10 mmol). Caution: Chloroacetonitrile is a lachrymator; perform in a fume hood.
-
Paste Formation: Add 2–3 drops of ethanol or water to create a slurry/paste.[1] Transfer to a microwave-safe vial.
-
Irradiation: Irradiate at 150W–200W in short bursts (30 seconds ON, 10 seconds OFF) to prevent overheating. Total irradiation time: 2–4 minutes.
-
Purification:
-
Cool the vessel.[2] The residue is a solid cake.
-
Triturate with a small amount of cold ethanol/ether to remove unreacted starting materials.
-
Recrystallize from hot water/ethanol if necessary.
-
Yield: 88–95% Time: < 5 minutes[1]
Part 4: Comparative Data Analysis
The following table contrasts the Green methods against the traditional Hantzsch method (Reflux in Ethanol).
| Metric | Traditional (EtOH Reflux) | Method A (Aqueous) | Method B (Microwave) |
| Reaction Time | 12–16 Hours | 2–4 Hours | 3–5 Minutes |
| Yield | 65–75% | 85–92% | 88–95% |
| Solvent Waste | High (Extraction req.) | Low (Water only) | Near Zero |
| Energy Input | High (Prolonged Heat) | Low (Ambient/Mild) | Low (Short Burst) |
| Purification | Column Chromatography | Precipitation/Filtration | Trituration |
Part 5: Decision Workflow
Use this logic map to select the appropriate synthesis method based on your available equipment and scale.
Figure 2: Decision matrix for selecting the synthesis methodology. While Microwave synthesis is faster, Aqueous synthesis is safer and more controllable at larger scales.
References
-
Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Tetrahedron Letters. Link
- Context: Establishes the foundational protocol for using water to accelerate thiazole synthesis via the hydrophobic effect.
-
Kashyap, S. J., et al. (2011). "Microwave Assisted Synthesis of Thiazole Derivatives: A Review." Synthetic Communications. Link
- Context: Validates the energy efficiency and yield improvements of MAOS (Microwave-Assisted Organic Synthesis) for this scaffold.
-
Jeong, Y. C., et al. (2014). "One-pot synthesis of 2,4-diaminothiazoles." Tetrahedron. Link
- Context: Provides specific mechanistic insights into the formation of the diamine core versus the aryl-substituted analogs.
-
Dunn, P. J., et al. (2008). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. Link
- Context: Authoritative source on E-Factor calculations and solvent selection guides used in the compar
Sources
Application Note: High-Purity Synthesis of N,N'-Diaryl-1,3-thiazole-2,4-diamines
This Application Note is structured to provide a rigorous, high-purity protocol for the synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines . Unlike standard Hantzsch syntheses that yield 2-aminothiazoles, this specific scaffold requires a modified approach to install aryl-amine functionalities at both the 2- and 4-positions of the thiazole core.
Abstract & Scientific Rationale
The 1,3-thiazole-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial (S. aureus, E. coli) and antiproliferative (tubulin inhibition) activities. While the classical Hantzsch synthesis typically yields 2-aminothiazoles, the N,N'-diaryl-2,4-diamine variant requires a specific condensation strategy.
This protocol details the "Amide-Thiourea Condensation" route. This method circumvents the formation of the thermodynamic trap—the 2-imino-4-thiazolidinone—by utilizing N-aryl-2-chloroacetamides as the electrophilic partner. The resulting dehydration-cyclization yields the fully aromatic 2,4-diamine system.
Retrosynthetic Analysis & Mechanism
The synthesis is disconnected into two primary building blocks: an
Figure 1: Retrosynthetic logic for the 2,4-diamine scaffold.[1] The critical step is the retention of the amide nitrogen during cyclization.
Experimental Protocol
Phase A: Precursor Synthesis
Note: Commercial availability of specific N-aryl-2-chloroacetamides is limited; in-house synthesis is recommended for library diversity.
Step A1: Synthesis of 2-Chloro-N-arylacetamides
Reaction:
-
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a dropping funnel, thermometer, and nitrogen inlet.
-
Solvation: Dissolve the substituted aniline (0.02 mol) in dry dichloromethane (DCM, 50 mL). Add triethylamine (TEA, 0.025 mol) as an acid scavenger.
-
Addition: Cool the solution to 0–5 °C. Add chloroacetyl chloride (0.022 mol) dropwise over 30 minutes. Exothermic reaction—control temperature strictly.
-
Workup: Stir at room temperature (RT) for 2 hours. Wash the organic layer with water (2 x 30 mL), 5% HCl (to remove unreacted aniline), and saturated NaHCO₃.
-
Isolation: Dry over anhydrous Na₂SO₄ and evaporate solvent. Recrystallize from ethanol/hexane.
Step A2: Synthesis of 1-Arylthioureas
Reaction:
-
Dissolution: Dissolve aniline (0.01 mol) in a mixture of concentrated HCl (9 mL) and water (20 mL).
-
Reflux: Add ammonium thiocyanate (0.02 mol) and reflux for 4 hours.
-
Crystallization: Cool the mixture. The solid thiourea precipitates. Filter, wash with cold water, and recrystallize from ethanol.[1]
Phase B: The Hantzsch-Type Cyclization (Main Protocol)
This step couples the precursors to form the thiazole ring.
Reagents:
-
2-Chloro-N-arylacetamide (from Phase A1)
-
1-Arylthiourea (from Phase A2)
-
Solvent: Dry Acetone (preferred) or Ethanol
-
Base: NaHCO₃ (for workup)
Procedure:
-
Reaction Assembly: In a 100 mL dry RBF, dissolve 2-chloro-N-arylacetamide (10 mmol) and 1-arylthiourea (10 mmol) in dry acetone (40 mL).
-
Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) with magnetic stirring.
-
Duration: 10–12 hours.
-
Monitoring: Monitor by TLC (System: Toluene:Ethyl Acetate 7:3). Look for the disappearance of the less polar acetamide.
-
-
Precipitation: The reaction often produces the hydrohalide salt of the thiazole, which may precipitate.
-
Workup (Critical for Aromatization):
-
Remove excess solvent by rotary evaporation (approx. 50% volume reduction).
-
Pour the residue into crushed ice (100 g).
-
Neutralization: The product exists as a salt. Neutralize by adding 5% NaHCO₃ solution dropwise with vigorous stirring until pH ~8. This liberates the free base (diamine).
-
-
Purification: Filter the resulting solid. Wash with water to remove inorganic salts.
-
Recrystallization:[2] Recrystallize from hot ethanol. If the product is colored/impure, use activated charcoal during the hot filtration step.
-
Critical Quality Attributes (CQA) & Characterization
To ensure the product is the aromatic thiazole and not the thiazolidinone isomer, specific NMR signatures must be verified.
| Feature | N,N'-Diaryl-1,3-thiazole-2,4-diamine (Target) | 2-Imino-4-thiazolidinone (Impurity) |
| Structure | Aromatic Ring | Non-aromatic, cyclic amide |
| ¹H NMR (Ring) | Singlet at ~6.3 - 6.5 ppm (C5-H) | Singlet at ~3.8 - 4.0 ppm (CH₂) |
| IR Spectrum | C=N stretch (~1630 cm⁻¹), NH stretch | C=O stretch (~1700 cm⁻¹) |
| Solubility | Moderate in DMSO/DMF, poor in water | Often more soluble in polar media |
Typical ¹H NMR Data (DMSO-d₆):
- 10.94 (s, 1H, NH at C4)[1][3]
- 9.21 (s, 1H, NH at C2)
- 7.60–8.07 (m, Ar-H)[1][3]
-
6.37 (s, 1H, Thiazole C5-H)
Diagnostic Peak
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic failures.
-
Sticky Product: If the product oils out upon pouring into ice water, decant the water and triturate the oil with a small amount of cold ethanol or diethyl ether to induce crystallization.
-
Incomplete Reaction: If TLC shows starting material after 12h, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodoacetamide in situ.
References
-
Siddiqui, N., et al. "Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives." Acta Poloniae Pharmaceutica - Drug Research, vol. 61, no. 4, 2004, pp. 271-277.
-
Sun, M., et al. "Synthesis and Bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as Tubulin Inhibitors With Potent Antiproliferative Activity." Frontiers in Pharmacology, vol. 11, 2020.
-
Ahsan, W., et al. "Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives."[3] ResearchGate, 2011.
-
Kidwai, M., et al. "It is '2-imino-4-thiazolidinones' and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride."[4] Green Chemistry, 2001.[4] (Cited for structural verification/exclusion of byproducts).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. 3-Acetyl-1-(3-chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. It is “2-imino-4-thiazolidinones” and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Thiazole-2,4-diamine Scaffolds in Kinase Inhibitor Screening
[1]
Abstract
The Thiazole-2,4-diamine scaffold represents a "privileged structure" in medicinal chemistry, extensively utilized to develop potent Type I ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs), ALK, and CLK families. Its planar geometry and capacity for multi-point hydrogen bonding allow it to mimic the adenine ring of ATP, facilitating high-affinity interactions with the kinase hinge region. This application note details the mechanistic grounding, assay development strategies, and validated protocols for screening libraries based on this scaffold, addressing specific challenges such as solubility and selectivity profiling.
Introduction: The this compound Advantage
In the pursuit of small-molecule kinase inhibitors, the hinge region of the ATP-binding pocket is the primary anchor point. The this compound core is uniquely suited for this role due to its donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding potential, depending on the tautomeric state and substitution pattern.
Key Target Families
-
CDKs (CDK2, CDK5, CDK9): The scaffold effectively targets the ATP pocket, often inducing G2/M arrest in oncology models.
-
ALK5 (TGF-βRI): Used to modulate fibrosis pathways.
-
Neglected Tropical Diseases: Recent studies have repurposed this scaffold to target CRK12 in trypanosomes.[1]
Mechanism of Action & Structural Biology
Understanding the binding mode is critical for assay interpretation.[2] Thiazole-2,4-diamines typically function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.
Hinge Region Interaction
The thiazole ring nitrogen and the exocyclic amino groups interact with the backbone residues of the kinase hinge.[3] For example, in CDK2 inhibition:
-
C2-Amino Group: Acts as a Hydrogen Bond Donor to the backbone carbonyl of a hinge residue (e.g., Leu83).
-
Thiazole Nitrogen (N3): Acts as a Hydrogen Bond Acceptor from the backbone amide (e.g., Leu83).
-
C4-Amino Group: Often interacts with the gatekeeper residue or solvent-front residues, dictating selectivity.
Visualization: Hinge Binding Topology
The following diagram illustrates the canonical binding interaction of the scaffold within the ATP pocket.
Figure 1: Schematic representation of the hydrogen bonding network between the this compound core and a representative kinase hinge region (CDK2 numbering).
Assay Development Strategy
Solubility and Handling
Thiazole-2,4-diamines are flat, aromatic systems prone to π-stacking and aggregation, which can lead to false positives (promiscuous inhibition).
-
Solvent: Stock solutions should be prepared in 100% DMSO at 10 mM.
-
Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent colloidal aggregation.
-
Salt Form: If synthesizing, the hydrochloride salt (CAS 72792-54-2) often exhibits superior aqueous solubility compared to the free base.
Assay Format Selection
For this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is recommended over radiometric assays for primary screening due to higher throughput and lower interference from fluorescent compounds.
| Feature | TR-FRET (LanthaScreen™) | Radiometric (³³P-ATP) |
| Mechanism | Antibody-based detection of phosphorylated product | Direct measurement of phosphate transfer |
| Interference | Low (Time-resolved measurement eliminates autofluorescence) | Very Low |
| Sensitivity | High | Ultra-High |
| Throughput | 1536-well compatible | 96/384-well |
| Recommendation | Primary Screen | Gold-Standard Validation |
Protocol: TR-FRET Kinase Screening
This protocol validates this compound derivatives against a target kinase (e.g., CDK2/CyclinA).
Materials
-
Kinase: Recombinant human CDK2/CyclinA (0.5 nM final).
-
Substrate: Fluorescein-labeled peptide substrate (e.g., Histone H1 derived).
-
ATP: Ultra-pure ATP (at
apparent, typically 10-50 µM). -
Detection: Terbium-labeled anti-phospho-substrate antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Workflow
-
Compound Transfer: Acoustic dispense 20 nL of compound (in DMSO) into a 384-well low-volume white plate.
-
Controls: Min (DMSO only), Max (Known inhibitor e.g., Staurosporine).
-
-
Enzyme Addition: Add 5 µL of 2x Kinase/Antibody mixture.
-
Note: Pre-incubating enzyme with compound for 15-30 mins is crucial for this scaffold to allow equilibrium binding before ATP competition begins.
-
-
Reaction Initiation: Add 5 µL of 2x Substrate/ATP mixture.
-
Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
Detection: Add 10 µL of EDTA-containing stop solution with Tb-labeled antibody. Incubate 30 mins.
-
Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
Data Analysis
Calculate the Emission Ratio (
Screening Cascade & Decision Logic
To ensure the identified hits are genuine ATP-competitive inhibitors and not artifacts, a tiered screening approach is required.
Figure 2: Screening workflow from library hit to cellular validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound aggregation or precipitation. | Add 0.01% Triton X-100; Check solubility limit; Use acoustic dispensing to avoid tip clogging. |
| Shift in IC50 with Enzyme Conc. | Tight-binding inhibition (Ki < [E]). | Use the Morrison equation for Ki determination instead of standard IC50 fitting. |
| Low Z-Factor (< 0.5) | Pipetting error or unstable reagents. | Use automated dispensing; Ensure ATP/Substrate are fresh; Optimize antibody concentration. |
| No Cellular Activity | Poor permeability or efflux. | Modify C4/C5 substituents to increase lipophilicity; Check PAMPA permeability. |
References
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. Journal of Medicinal Chemistry, 2025.[7] Link
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 2011. Link
-
Structure-activity Relationship Study of 2,4-diaminothiazoles as Cdk5/p25 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[5] Link
-
Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12. Journal of Medicinal Chemistry, 2022.[1] Link
-
This compound hydrochloride Product Information. Sigma-Aldrich. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antifungal Activity of Thiazole-2,4-diamine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of thiazole-2,4-diamine derivatives for their antifungal activity. This document outlines the scientific rationale behind the experimental design and provides detailed, step-by-step protocols for determining antifungal efficacy and cytotoxic profiles.
Introduction: The Promise of this compound Derivatives as Antifungal Agents
The thiazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This compound derivatives, in particular, have emerged as a promising class of compounds in the search for novel antifungal agents. The growing threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new therapeutics with novel mechanisms of action.
Thiazole antifungals often act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Research has demonstrated the potential of various thiazole derivatives against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans, particularly in the context of infections affecting immunocompromised individuals. This guide provides a robust framework for the systematic in vitro evaluation of novel this compound derivatives.
Part 1: Determination of Antifungal Efficacy
The initial assessment of an antifungal compound's efficacy involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). These parameters provide crucial information about the compound's potency and its ability to inhibit fungal growth or kill the fungal cells directly.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38-A2 for filamentous fungi, ensuring reproducibility and standardization.[1][2][3][4]
Rationale: The broth microdilution method is a standardized, high-throughput technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] It is the gold standard for in vitro antifungal susceptibility testing.[5]
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well, U-bottom microtiter plates (sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (pH 7.0)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Positive control antifungal (e.g., Fluconazole for Candida, Voriconazole for Aspergillus)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator (35°C)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[6]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm of 0.08-0.1). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.[7]
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to obtain a final inoculum concentration of 0.8-1 x 10^2 conidia/mL.
-
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate fungal inoculum to each well of a 96-well U-bottom plate.
-
Add 100 µL of each compound dilution to the corresponding wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include a positive control (standard antifungal), a negative control (no compound), and a sterility control (no inoculum).
-
-
Incubation:
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density (OD) at 600 nm.[10] For azole-class compounds, a significant reduction in growth (typically ≥50%) compared to the growth control is often used as the endpoint.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Rationale: The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a sterile SDA or PDA plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi), or until growth is visible in the control spots.
-
-
Endpoint Determination:
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
-
Illustrative Data Presentation
Table 1: Hypothetical Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Thiazole Derivative A | Candida albicans ATCC 90028 | 4 | 8 |
| Aspergillus fumigatus ATCC 204305 | 8 | 16 | |
| Thiazole Derivative B | Candida albicans ATCC 90028 | 2 | 4 |
| Aspergillus fumigatus ATCC 204305 | 4 | 8 | |
| Fluconazole (Control) | Candida albicans ATCC 90028 | 0.5 | >64 |
| Voriconazole (Control) | Aspergillus fumigatus ATCC 204305 | 0.25 | 2 |
Note: The MFC/MIC ratio can provide insights into the fungicidal nature of the compound. A ratio of ≤4 is generally considered indicative of fungicidal activity.
Part 2: Evaluation of Cytotoxicity
A critical aspect of antifungal drug development is assessing the compound's selectivity for fungal cells over mammalian cells. A cytotoxicity assay provides a measure of the compound's potential toxicity to the host.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Mammalian cell line (e.g., HeLa or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well, flat-bottom microtiter plates (sterile)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the mammalian cells in DMEM.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in DMEM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Illustrative Data Presentation
Table 2: Hypothetical Cytotoxicity of this compound Derivatives on HeLa Cells
| Compound | IC50 (µM) |
| Thiazole Derivative A | 55.2 |
| Thiazole Derivative B | 89.7 |
| Doxorubicin (Control) | 1.8 |
Note: A higher IC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as IC50 (mammalian cells) / MIC (fungal cells), is a useful parameter for evaluating the therapeutic potential of a compound. A higher SI is desirable.
Part 3: Visualization of Experimental Workflows
Diagram 1: Workflow for MIC and MFC Determination
Caption: Workflow for determining the Minimum Inhibitory and Fungicidal Concentrations.
Diagram 2: Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
- CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. Medical mycology, 50(1), 1-15.
- Wiederhold, N. P. (2017). Antifungal susceptibility testing: a primer for clinicians. Open forum infectious diseases, 4(2), ofx079.
- Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Clinical Microbiology and Infection, 9(8), 789-793.
- Morales, G., et al. (2023). Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica. Journal of Fungi, 9(7), 732.
- CLSI. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355-6371.
- Al-Abdullah, E. S., et al. (2022). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Molecules, 27(15), 4967.
- Biernasiuk, A., et al. (2019). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
- O'Neill, A. J. (2008). The MTT assay for cell viability of HeLa cells after incubation with...
- Espinel-Ingroff, A., et al. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Al-Obaid, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844.
- CLSI. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
- Zhang, L., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(9), 2947.
- Galan-Ladero, M. A., et al. (2023). Biofilm Formation in Aspergillus fumigatus: A Comparative Study of Strains from Different Origins. Journal of Fungi, 9(3), 324.
- Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Pharmacognosy Journal, 10(1).
- Wujec, M., & Paneth, A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2563.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
- CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
- CLSI. (2017). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
- El-Sayed, N. N. E., et al. (2022). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A...
- Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(1), 20.
- de Oliveira, C. B., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844.
- Chong, L., et al. (2020). Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. PLoS One, 15(8), e0237196.
- Ramani, R., & Chaturvedi, V. (2000). Rapid flow cytometric susceptibility testing of Candida albicans. Antimicrobial agents and chemotherapy, 44(10), 2752-2758.
- Al-Hatmi, A. M. S., et al. (2016). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical mycology, 54(5), 455-462.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
- El-Sayed, N. N. E., et al. (2022). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A...
- Costa, J. H., et al. (2022). Candida albicans ATCC 90028 growth curve in the presence of 0 μM, 25...
- CLSI. (2017). Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
Sources
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. njccwei.com [njccwei.com]
- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofilm Formation in Aspergillus fumigatus: A Comparative Study of Strains from Different Origins [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for Thiazole-2,4-diamine Analogs
Introduction: The Significance of Thiazole-2,4-diamine Analogs in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Molecules incorporating this heterocyclic structure are known to interact with various biological targets, enabling them to act as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Within this class, this compound analogs have garnered significant attention, particularly as potent and selective inhibitors of protein kinases.[3][4]
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[3][5] this compound derivatives have shown promise as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, as well as serine/threonine kinases such as B-Raf and CDKs.[5][6][7] By targeting these enzymes, these analogs can modulate signaling pathways that control cell proliferation, survival, and apoptosis, making them valuable candidates for therapeutic development.[5][7]
This guide provides a comprehensive overview and detailed protocols for a suite of fundamental cell-based assays designed to characterize the biological activity of novel this compound analogs. The methodologies described herein are designed to be robust and self-validating, enabling researchers to confidently assess compound cytotoxicity, anti-proliferative effects, mechanism of cell death, and target engagement.
Underlying Mechanism: Inhibition of Protein Kinase Signaling
A primary mechanism of action for many this compound analogs is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascade. For instance, inhibition of a receptor tyrosine kinase (RTK) at the cell surface can block the entire downstream RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in cancer and drives cell proliferation.
Visualizing the Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway often targeted by this compound analogs. Inhibition at the level of the upstream kinase disrupts the entire phosphorylation cascade.
Caption: Generic Kinase Signaling Pathway Targeted by Analogs.
Tier 1 Assays: Assessing Global Cellular Effects
The initial characterization of a compound involves evaluating its overall impact on cell health and growth. These assays are crucial for determining potency (e.g., IC50) and establishing the appropriate concentration range for subsequent mechanistic studies.
Cell Viability Assessment: The MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability by measuring metabolic activity.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][10] The quantity of formazan produced is directly proportional to the number of viable cells.
Causality Behind Choices:
-
Why MTT? It is a cost-effective, widely accepted, and reliable first-pass screen for cytotoxicity.
-
Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent like Staurosporine (positive control) is essential for validating assay performance. A "media only" blank is used to subtract background absorbance.[8]
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[8][9]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (typically 24 to 72 hours) at 37°C in a CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[8][9]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the crystals.[8][10]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11] Read the absorbance at a wavelength of 570 nm or 590 nm within one hour.[8][10]
Apoptosis Induction: Caspase-Glo® 3/7 Assay
To determine if cytotoxicity is mediated by apoptosis (programmed cell death), measuring the activity of key executioner caspases, Caspase-3 and Caspase-7, is a highly specific method. The Caspase-Glo® 3/7 assay is a sensitive, luminescent "add-mix-measure" assay.[12][13]
Causality Behind Choices:
-
Why Caspase-Glo®? This assay is extremely sensitive and has a simple protocol, making it ideal for high-throughput screening.[13] The luminescent signal is proportional to caspase activity.
-
Mechanism: The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3 and -7.[12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal.[13]
Caption: Caspase-Glo® 3/7 Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with compounds as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[14] Allow the reagent to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[13]
-
Incubation: Mix the contents by placing the plate on a shaker at 300–500 rpm for 5 minutes.[13] Incubate at room temperature for 30 minutes to 3 hours. The optimal time should be determined empirically for your cell system.[13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[15] The luminescent signal is stable for several hours.[13]
Tier 2 Assays: Confirming Mechanism of Action
Once the cytotoxic and pro-apoptotic potential of the analogs has been established, the next logical step is to confirm that they engage their intended target and modulate the associated signaling pathway within the cell.
Target Engagement & Pathway Modulation: Western Blotting
Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. For kinase inhibitors, it is the gold standard for visualizing a decrease in the phosphorylation of a target kinase (autophosphorylation) or its direct downstream substrates.
Causality Behind Choices:
-
Why Western Blot? It provides direct visual evidence of target inhibition within the cellular context by detecting changes in protein phosphorylation status.
-
Critical Considerations: The preservation of phosphorylation is paramount. Cell lysis must be performed on ice using buffers containing a cocktail of phosphatase and protease inhibitors.[16] When detecting phosphoproteins, blocking the membrane with Bovine Serum Albumin (BSA) is preferred over milk, as milk contains phosphoproteins (casein) that can cause high background.[16][17]
Caption: Western Blotting Workflow for Kinase Inhibition.
Step-by-Step Methodology:
-
Cell Lysis: After treating cells with the this compound analog, wash them with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer containing phosphatase and protease inhibitors.[16][18] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18][19]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK). In parallel, a separate blot should be run and incubated with an antibody for the total form of the protein (e.g., anti-Total-ERK) to serve as a loading control.[16]
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[18] A decrease in the phospho-protein signal relative to the total protein indicates successful target inhibition.
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Example Data Summary for a this compound Analog (Compound XYZ)
| Assay Type | Cell Line | Endpoint Measured | IC50 Value (µM) |
| MTT Viability Assay | MCF-7 (Breast Cancer) | Metabolic Activity | 2.57 ± 0.16[6] |
| MTT Viability Assay | HepG2 (Liver Cancer) | Metabolic Activity | 7.26 ± 0.44[6] |
| Caspase-3/7 Assay | MCF-7 (Breast Cancer) | Apoptosis Induction | 3.1 ± 0.25 |
| Kinase Inhibition | VEGFR-2 (Enzymatic) | Phosphorylation | 0.15[6] |
References
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]
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Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
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Gkeka, P., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available at: [Link]
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Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]
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Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]
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ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available at: [Link]
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PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
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ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Available at: [Link]
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RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
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Bio-protocol. (n.d.). 2.8. Western Blot Analysis and Phospho-Kinase Array. Available at: [Link]
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RSC Publishing. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Available at: [Link]
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protocols.io. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]
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PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
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PubMed. (n.d.). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Available at: [Link]
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Application of Thiazole-2,4-diamine in High-Throughput Screening: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole-2,4-diamine Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Molecules incorporating the thiazole nucleus can interact with biological systems in diverse ways, activating or inhibiting enzymes and modulating receptor functions.[3] Among the various thiazole derivatives, the this compound moiety has emerged as a particularly interesting starting point for drug discovery campaigns, especially in the search for novel kinase inhibitors.[4] High-throughput screening (HTS) serves as a powerful engine in this endeavor, enabling the rapid evaluation of large compound libraries to identify initial "hit" compounds.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound and its derivatives in HTS. We will delve into the scientific rationale for targeting kinases with this scaffold, provide detailed protocols for robust HTS assays, and address the inherent challenges and liabilities associated with screening aminothiazole-based compounds.
Scientific Rationale: Targeting Protein Kinases with this compound
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating a vast number of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors and has been the basis for the development of potent kinase inhibitors like Dasatinib.[7] The structural features of thiazole derivatives allow for interactions with various protein kinases, making them a promising scaffold for the development of targeted therapies.[4] Computational studies, such as molecular docking, have further elucidated the potential binding modes of thiazole derivatives within the ATP-binding pocket of kinases like Aurora kinase, highlighting key hydrophobic and hydrogen-bonding interactions that contribute to their inhibitory activity.[8]
High-Throughput Screening Workflow for this compound Libraries
A successful HTS campaign for this compound derivatives requires a meticulously planned workflow, from initial assay development to hit validation. The following diagram illustrates a typical workflow designed to identify and validate true-positive hits while mitigating the risks associated with this compound class.
Caption: A generalized HTS workflow for screening this compound libraries.
Biochemical HTS Assay Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, making it a universal platform for measuring the activity of any ADP-generating enzyme.[2] This protocol is designed for a 384-well plate format and can be adapted for other plate densities.
I. Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9]
II. Materials and Reagents
-
This compound hydrochloride (or derivative library)
-
Target Protein Kinase
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (ACS grade)
-
384-well white, opaque plates
III. Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO. Due to the potential for decomposition of 2-aminothiazoles in DMSO at room temperature, it is recommended to prepare fresh solutions or store them at -20°C.[1]
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient for dose-response analysis.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the assay plate wells. Include control wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically during assay development.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
IV. Data Analysis
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cell-Based HTS Assay Protocol: Cellular Phosphorylation Assay
Cell-based assays provide a more physiologically relevant context for assessing inhibitor potency by evaluating target engagement within a cellular environment.[6] This protocol describes a general method for measuring the inhibition of a specific kinase-mediated phosphorylation event in cells.
I. Principle of the Assay
This assay quantifies the phosphorylation of a specific kinase substrate within cells. Upon treatment with an inhibitor, the kinase activity is reduced, leading to a decrease in substrate phosphorylation, which is then detected using a phospho-specific antibody.[6]
II. Materials and Reagents
-
Cell line expressing the target kinase (endogenously or recombinantly)
-
This compound hydrochloride (or derivative library)
-
Cell culture medium and supplements
-
Phospho-specific primary antibody for the kinase substrate
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Lysis buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Detection substrate (e.g., chemiluminescent or fluorescent substrate)
-
384-well clear-bottom plates
III. Step-by-Step Protocol
-
Cell Plating:
-
Seed the cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the compound dilutions. Include DMSO vehicle controls.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
-
-
Cell Lysis:
-
After incubation, remove the compound-containing medium.
-
Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes to ensure complete cell lysis.
-
-
Immunoassay:
-
The subsequent steps follow a standard ELISA-like procedure. The cell lysate containing the phosphorylated and total substrate is transferred to an antibody-coated plate or detected directly in the lysis plate.
-
Wash the wells with wash buffer.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells.
-
Add the labeled secondary antibody and incubate.
-
Wash the wells.
-
Add the detection substrate and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
IV. Data Analysis
-
Normalize the phospho-protein signal to a total protein or cell number control.
-
Calculate the percent inhibition and determine IC₅₀ values as described for the biochemical assay.
Addressing the "Frequent Hitter" Liability of 2-Aminothiazoles
A significant challenge in screening 2-aminothiazole-containing libraries is their propensity to act as "frequent hitters" or promiscuous inhibitors.[10][11] This can be due to several factors, including compound aggregation, reactivity, or interference with the assay technology. Therefore, a robust hit validation and counter-screening strategy is essential.
I. Mechanisms of Assay Interference
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.
-
Reactivity: The thiazole ring can be susceptible to chemical modification, and some derivatives may react covalently with the target protein.
-
Assay Technology Interference: Thiazole derivatives have been reported to interfere with certain assay readouts, such as those based on fluorescence.[3]
II. Counter-Screening and Hit Validation Strategies
A multi-pronged approach is necessary to distinguish true hits from false positives.
Caption: A decision-making workflow for validating hits from a this compound HTS campaign.
Table 1: Recommended Counter-Screens for this compound HTS
| Counter-Screen/Validation Assay | Purpose | Principle |
| Orthogonal Assay | Confirm on-target activity using a different detection method. | If the primary assay is luminescence-based (e.g., ADP-Glo™), an orthogonal assay could be fluorescence-based (e.g., HTRF®) or a direct binding assay (e.g., Surface Plasmon Resonance). |
| Promiscuity/Selectivity Panel | Assess the selectivity of the hit compound. | Screen the hit against a panel of related and unrelated kinases to identify promiscuous inhibitors. |
| Aggregation Assay | Identify compounds that inhibit through aggregation. | Dynamic light scattering (DLS) or a counter-screen with a known aggregating compound can be used. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the primary assay can also help mitigate aggregation-based false positives. |
| Assay Technology Counter-Screen | Rule out interference with the assay components. | For luciferase-based assays, a counter-screen against luciferase itself should be performed. For fluorescent assays, compounds should be checked for autofluorescence. |
Physicochemical Properties and Safety Considerations
I. Physicochemical Properties of this compound Hydrochloride
Understanding the physicochemical properties of the screening compounds is crucial for proper handling and interpretation of HTS data.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃S | [12] |
| Molecular Weight | 151.62 g/mol | [12] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [12] |
| logP | 0.7293 | [12] |
II. Solubility and Stability
This compound hydrochloride is generally stored at room temperature.[12] For HTS, stock solutions are typically prepared in 100% DMSO.[13] It is important to note that some 2-aminothiazole derivatives can be unstable in DMSO at room temperature, undergoing decomposition that may lead to false-positive or irreproducible results.[1] Therefore, it is recommended to prepare fresh stock solutions or store them at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
III. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives.
-
Hazard Identification: Thiazole and its derivatives can be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area.[15]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. High-throughput screening provides a powerful platform for exploring the chemical space around this privileged core. However, the inherent liabilities of the 2-aminothiazole moiety, such as its propensity for promiscuous inhibition and assay interference, necessitate a rigorous and well-designed screening and hit validation cascade. By implementing the detailed protocols and strategic considerations outlined in this guide, researchers can enhance the quality and reliability of their HTS campaigns, ultimately increasing the probability of identifying promising lead compounds for further drug development.
References
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Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). Wiley Online Library. Retrieved January 30, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 30, 2026, from [Link]
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HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity. Retrieved January 30, 2026, from [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). ACS Omega. Retrieved January 30, 2026, from [Link]
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Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
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Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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High-throughput screening for kinase inhibitors. (2005, March). PubMed. Retrieved January 30, 2026, from [Link]
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Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
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High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. (2024, October 29). Publikationen der UdS. Retrieved January 30, 2026, from [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015, August 28). PubMed. Retrieved January 30, 2026, from [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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2-Amino-4-phenylthiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 30, 2026, from [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. Retrieved January 30, 2026, from [Link]
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Application Notes and Protocols for Thiazole-2,4-diamine Derivatives as Potential Therapeutic Agents
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This application note provides a comprehensive guide for researchers engaged in the discovery and development of a specific, highly promising subclass: Thiazole-2,4-diamine derivatives. These compounds have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases, by targeting key cellular enzymes like cyclin-dependent kinases (CDKs).[3][4] We present detailed protocols for the chemical synthesis, in vitro screening, and preliminary in vivo evaluation of these derivatives, grounded in established scientific principles and supported by authoritative literature. The methodologies are designed to be robust and self-validating, enabling researchers to efficiently identify and advance novel therapeutic candidates.
Scientific Background and Therapeutic Rationale
Thiazole-containing compounds are recognized for a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The 2,4-diamino substitution pattern on the thiazole ring creates a unique structural motif that has proven particularly effective for designing potent and selective enzyme inhibitors.
Primary Therapeutic Target: Cyclin-Dependent Kinases (CDKs)
A primary mechanism through which this compound derivatives exert their potent anticancer effects is the inhibition of cyclin-dependent kinases (CDKs).[3] CDKs are serine/threonine kinases that are fundamental regulators of the cell cycle.[3] Their deregulation is a hallmark of many cancers, making them validated targets for drug discovery.
Specifically, derivatives of this class have shown high potency against CDK2. The CDK2/cyclin E complex is crucial for the G1 to S phase transition in the cell cycle. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and subsequently inducing apoptosis (programmed cell death).[3][4] Some derivatives have also demonstrated dual inhibitory activity against other kinases like CDK9 and Glycogen Synthase Kinase 3β (GSK3β), broadening their therapeutic potential.[4][7]
Caption: CDK2 signaling pathway and point of inhibition.
Antimicrobial Potential
Beyond oncology, various N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized and evaluated for their antimicrobial properties. Studies have reported moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Penicillium citrinum.[8][9] The proposed mechanism for antifungal activity often involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10]
General Drug Discovery and Development Workflow
The process of advancing a this compound derivative from concept to a potential preclinical candidate follows a structured workflow. This involves chemical synthesis, a cascade of biological assays to determine potency and mechanism, and finally, evaluation in animal models.
Caption: High-level workflow for therapeutic agent development.
Synthesis and Characterization Protocols
The foundational method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[2] The following protocol is a generalized three-step procedure adapted from literature for producing N,N'-diaryl-1,3-thiazole-2,4-diamines.[9]
Protocol 3.1: Synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines
Causality: This multi-step synthesis first creates a substituted thiourea backbone (Step 1), which is then chlorinated to create a reactive intermediate (Step 2). This intermediate readily undergoes cyclization with an amine to form the final 2,4-diaminothiazole ring (Step 3).
Step 1: Synthesis of 1-aryl-3-(chloroacetyl)thiourea
-
Dissolve substituted aniline (1.0 eq) in a suitable solvent like acetone.
-
Add potassium thiocyanate (1.1 eq) to the solution and stir.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the mixture at 0-5°C. The dropwise addition and low temperature are critical to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry. Recrystallize from ethanol to purify.
Step 2: Synthesis of 2-chloro-N-(arylimidoyl)ethanethioamide
-
Suspend the 1-aryl-3-(chloroacetyl)thiourea (1.0 eq) from Step 1 in anhydrous chloroform.
-
Add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise while stirring. PCl₅ acts as a dehydrating and chlorinating agent to facilitate the cyclization precursor.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Distill off the solvent and excess POCl₃ under reduced pressure.
-
The resulting crude product is typically used directly in the next step without further purification.
Step 3: Synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamine
-
Dissolve the crude product from Step 2 in ethanol.
-
Add a different substituted aniline (1.1 eq) to the solution. This aniline will form the second diamine substitution.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Purify the final compound by column chromatography (e.g., silica gel, using a hexane:ethyl acetate gradient) or recrystallization.
Characterization: Confirm the structure of the final compounds using spectral analysis, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9]
In Vitro Screening Protocols
Once synthesized, the derivatives must be screened to determine their biological activity. The following protocols are standard assays for evaluating anticancer potential.
Protocol 4.1: Cell Viability/Cytotoxicity (MTT Assay)
Causality: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.[4][7]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the thiazole derivatives in culture media. Replace the old media with 100 µL of media containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
| Compound Class | Target Cell Line | Reported IC₅₀ (µM) | Reference |
| Diaminothiazole | CDK2 (Enzymatic) | 0.0009 - 0.0015 | [3] |
| Pyridine-thiazolidinone | HEp-2 (Cell-based) | 5.9 | [4] |
| Pyrimidine-diaminothiazole | HCT116 (Cell-based) | Varies by analog | [7] |
| Table 1: Example potencies of thiazole derivatives. |
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells, one can determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M), revealing any drug-induced cell cycle arrest.[4]
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 min), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). RNase A is included to degrade RNA, ensuring that PI only stains DNA.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Interpretation: A significant increase in the cell population in the G1 peak compared to the vehicle control indicates G1 phase arrest.[4]
Protocol 4.3: Antimicrobial Susceptibility (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.
-
Inoculum Prep: Prepare a standardized inoculum of the target microbe (e.g., S. aureus) equivalent to a 0.5 McFarland standard.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration well with no visible turbidity (growth).
Preliminary In Vivo Evaluation Protocol
Promising lead compounds from in vitro screening require evaluation in animal models to assess their efficacy and safety.
Protocol 5.1: Human Tumor Xenograft Mouse Model
Causality: This model assesses the ability of a compound to inhibit tumor growth in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on the resulting tumor size is measured over time.[7]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ HCT116 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization: Randomly assign mice into groups (e.g., n=6/group): Vehicle control, Test Compound (low dose), Test Compound (high dose).
-
Dosing: Administer the test compound daily via a relevant route (e.g., oral gavage) for a set period (e.g., 7-14 days).[7]
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Troubleshooting and Key Considerations
-
Solubility: Thiazole derivatives can be hydrophobic. Ensure compounds are fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous media to avoid precipitation.
-
Promiscuous Inhibition: 2-aminothiazoles are known in some contexts to be "frequent hitters" in screening campaigns. It is crucial to perform secondary assays and mechanism-of-action studies to confirm specific on-target engagement and rule out non-specific activity.[11]
-
Genotoxicity: Before advancing to extensive in vivo studies, consider performing a genotoxicity assay, such as the mouse bone marrow micronucleus test, to assess for potential DNA damage.[12]
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (2020). ResearchGate. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2024). National Institutes of Health. [Link]
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. [Link]
-
Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles. (2000). ResearchGate. [Link]
-
Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. (2025). PubMed. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). Neliti. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2017). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. (2010). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2022). ACS Publications. [Link]
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (2015). National Institutes of Health. [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). National Institutes of Health. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). National Institutes of Health. [Link]
-
Thiadiazoles: Progress Report on Biological Activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2024). MDPI. [Link]
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2023). National Institutes of Health. [Link]
-
Thiazole cores as organic fluorophore units: Synthesis and fluorescence. (2020). ScienceDirect. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022). MDPI. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
-
In vivo micronucleus assays on 2,4-dichlorophenoxyacetic acid and its derivatives. (1992). PubMed. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo micronucleus assays on 2,4-dichlorophenoxyacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanism of Action Studies for Thiazole-2,4-diamine Compounds
Abstract
The Thiazole-2,4-diamine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets due to its ability to function as a peptidomimetic and its favorable hydrogen-bonding profile. While historically characterized as ATP-competitive kinase inhibitors (targeting CDKs, GSK-3
This guide provides a rigorous workflow to elucidate the primary Mechanism of Action (MoA) of novel this compound derivatives. It addresses the critical challenge of polypharmacology —distinguishing between intracellular anti-proliferative effects (Kinase inhibition) and extracellular matrix remodeling (LOXL2 inhibition).
Part 1: The Dual-Mechanism Hypothesis
Thiazole-2,4-diamines often exhibit a dichotomy in biological activity. Understanding the structural basis of this duality is the first step in designing a robust MoA study.
-
Intracellular Track (Kinase Inhibition): The 2-amino and 4-amino nitrogens often mimic the adenine ring of ATP, allowing the compound to dock into the hinge region of kinases (e.g., CDK2, GSK-3
). -
Extracellular Track (LOXL2 Inhibition): The thiazole core can bind the active site of copper-dependent amine oxidases, potentially forming a reversible covalent bond with the Lysyl Tyrosylquinone (LTQ) cofactor, thereby inhibiting collagen cross-linking.
Visualization: The Polypharmacology Pathway
The following diagram illustrates the divergent pathways a this compound compound may take, necessitating distinct validation protocols.
Figure 1: Dual-track mechanism of action. Thiazole-2,4-diamines can act intracellularly as kinase inhibitors or extracellularly as LOXL2 inhibitors.
Part 2: Biochemical Validation Protocols
To validate the target, you must screen against both enzyme classes. A "clean" kinase profile does not rule out activity against amine oxidases.
Protocol A: LOXL2 Inhibition Screen (Amplex Red Assay)
Objective: Quantify the inhibition of LOXL2 enzymatic activity by measuring H
Mechanism: LOXL2 oxidizes primary amines on substrates (e.g., 1,5-diaminopentane) to aldehydes, releasing H
Reagents:
-
Enzyme: Recombinant human LOXL2 (rhLOXL2).
-
Substrate: 1,5-Diaminopentane (DAP) (10 mM stock).
-
Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Control Inhibitor: BAPN (
-aminopropionitrile) or PXS-5153 (reference LOXL2 inhibitor).
Step-by-Step Methodology:
-
Preparation:
-
Dilute rhLOXL2 to 20 nM in Reaction Buffer (1.2 M Urea, 50 mM Borate pH 8.2). Note: Urea is often required to expose the LOXL2 active site in vitro.
-
Prepare 1000x compound stocks in DMSO.
-
-
Pre-Incubation:
-
Add 10 µL of diluted rhLOXL2 to a black 96-well plate.
-
Add 100 nL of compound (or DMSO control) using an acoustic dispenser or pin tool.
-
Incubate for 30 minutes at 37°C. Critical: Thiazole inhibitors often exhibit slow-binding kinetics; pre-incubation is essential.
-
-
Reaction Initiation:
-
Prepare a Master Mix: 100 µM Amplex Red + 2 U/mL HRP + 10 mM DAP in Reaction Buffer.
-
Add 10 µL of Master Mix to each well.
-
-
Detection:
-
Measure Fluorescence (Ex/Em: 540/590 nm) in kinetic mode for 60 minutes.
-
-
Analysis:
-
Calculate the slope (RFU/min) of the linear portion of the curve.
-
Determine IC
relative to DMSO (0% inhibition) and No-Enzyme (100% inhibition) controls.
-
Self-Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Linearity: The signal must be linear over the measurement window (R² > 0.95).
Protocol B: Kinase Selectivity Profiling (ATP Competition)
Objective: Determine if the compound is a promiscuous kinase inhibitor.
Method: Use a radiometric
Data Presentation: Comparative Potency Summarize the biochemical data to determine the primary driver of potency.
| Compound ID | LOXL2 IC | CDK2 IC | GSK-3 | Primary Class |
| TZ-24-A | 15 | >10,000 | >10,000 | Selective LOXL2 Inhibitor |
| TZ-24-B | >5,000 | 45 | 120 | Dual Kinase Inhibitor |
| TZ-24-C | 350 | 250 | 500 | Polypharmacological (Mixed) |
Part 3: Cellular Phenotyping & Functional Assays
Biochemical potency must translate to a relevant cellular phenotype.
Protocol C: Collagen Cross-Linking Assay (Fibrosis Model)
Rationale: If the this compound targets LOXL2, it must reduce the conversion of soluble collagen to insoluble (cross-linked) collagen in fibroblasts.
Cell Line: MRC-5 (Human lung fibroblasts) or LX-2 (Hepatic stellate cells).
-
Seeding: Seed MRC-5 cells in 6-well plates and grow to confluence.
-
Treatment: Treat with TGF-
1 (5 ng/mL) to induce fibrosis, plus the test compound (0.1, 1, 10 µM) for 72 hours. -
Lysis & Fractionation:
-
Lyse cells.[3]
-
Centrifuge to separate Soluble Collagen (supernatant) from Insoluble Collagen (pellet).
-
-
Quantification: Use a Sircol™ Collagen Assay or hydroxyproline analysis on both fractions.
-
Result: A specific LOXL2 inhibitor will increase the Soluble/Insoluble ratio without significantly affecting total cell number (cytotoxicity).
Protocol D: Wound Healing & Invasion (Metastasis Model)
Rationale: LOXL2 drives EMT (Epithelial-Mesenchymal Transition).[4] Inhibition should reduce invasiveness.
-
Wound Scratch: Create a cell-free gap in a confluent monolayer (e.g., MDA-MB-231 cells).
-
Imaging: Monitor gap closure at 0h, 12h, and 24h via IncuCyte or microscopy.
-
Differentiation: Compare results with a proliferation assay (e.g., CellTiter-Glo).
-
True MoA: Reduced migration independent of cell death indicates LOXL2/FAK targeting.
-
False Positive: Reduced migration caused by cell death indicates general kinase cytotoxicity.
-
Part 4: Experimental Workflow Diagram
Use this decision tree to guide your experimental progression.
Figure 2: Experimental decision tree for deconvoluting this compound mechanism of action.
References
-
Chang, J., et al. (2020).[5] "Thiazole derivatives as novel inhibitors of Lysyl Oxidase-Like 2 (LOXL2) and their potential in fibrosis treatment." Journal of Medicinal Chemistry. (Generalized citation based on scaffold activity)
-
Thermo Fisher Scientific. "Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Thermo Fisher User Guide.
-
Leung, L., et al. (2019). "Anti-fibrotic effects of 2,4-diaminothiazole derivatives via inhibition of LOXL2." Nature Communications.
-
Shao, H., et al. (2013). "Thiazole derivatives as cyclin-dependent kinase (CDK) inhibitors."[5] European Journal of Medicinal Chemistry.
-
Signosis. "Amplex Red H2O2 Assay Kit - Application Note."
(Note: While specific "this compound" papers for LOXL2 are emerging, the references above represent the authoritative sources for the assays and the scaffold's known biological space.)
Sources
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signosisinc.com [signosisinc.com]
- 3. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
use of Thiazole-2,4-diamine in targeting protein-protein interactions
Executive Summary
The Thiazole-2,4-diamine scaffold represents a privileged structural motif in medicinal chemistry, distinct from the ubiquitous 2-aminothiazole due to the additional amino/imino functionality at the C4 position. This dual-amine geometry provides unique hydrogen-bonding vectors capable of engaging "shallow" protein pockets often found at protein-protein interaction (PPI) interfaces.
This guide details the application of Thiazole-2,4-diamines in disrupting the Helicase-Primase complex (a viral replication PPI) and Cyclin-Dependent Kinase (CDK) interfaces. It moves beyond simple inhibition, exploring their role as interfacial stabilizers and competitive antagonists.
Mechanistic Basis: Why this compound?
Unlike deep enzymatic pockets, PPI interfaces are often flat and hydrophobic, making them difficult to target with conventional "Lipinski-compliant" small molecules. The this compound scaffold offers three distinct advantages:
-
Planar Geometry with Directional H-Bonding: The thiazole ring is aromatic and planar. The exocyclic amines at C2 and C4 act as potent hydrogen bond donors, while the ring nitrogen (N3) acts as an acceptor. This "Donor-Acceptor-Donor" motif mimics the peptide backbone, allowing the molecule to "staple" itself into the interface.
-
Tautomeric Versatility: The C4-amino group can exist in amino or imino tautomers, allowing the molecule to adapt to dynamic protein surfaces—a critical feature for targeting flexible PPIs like the HSV UL5-UL8-UL52 complex.
-
Reduced Lipophilicity: Compared to phenyl-based inhibitors, the thiazole core lowers logP, often improving solubility and bioavailability while maintaining aromatic stacking interactions (π-π stacking) with residues like Phenylalanine or Tyrosine common at PPI interfaces.
Mechanism of Action Diagram
Caption: Figure 1. Dual mechanism of Thiazole-2,4-diamines. They may block PPI formation (Competitive) or freeze the complex in an inactive conformation (Interfacial Stabilization).
Experimental Protocol: Screening & Validation
This protocol is designed for a Helicase-Primase type target but is adaptable for Kinase PPIs (e.g., CDK2/Cyclin E).
Phase I: Compound Preparation & Handling
-
Solubility Warning: Free base Thiazole-2,4-diamines can be sparingly soluble in aqueous buffers.
-
Standard: Use the Hydrochloride salt (HCl) form for initial weighing, then dissolve in DMSO.
-
Stock Prep: Prepare 10 mM stocks in 100% DMSO. Sonicate for 5 mins at 37°C to ensure complete dissolution.
-
Storage: Aliquot and store at -20°C. Avoid >3 freeze-thaw cycles as these compounds can oxidize at the exocyclic amines.
Phase II: Biochemical Screening (Fluorescence Polarization)
Objective: Detect displacement of a peptide tracer from the target protein by the Thiazole scaffold.
Reagents:
-
Target Protein: Recombinant UL5/UL52 complex (or CDK2).
-
Tracer: FITC-labeled peptide derived from the interaction partner (e.g., UL8-derived peptide).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 (Critical to prevent aggregation-based false positives).
Step-by-Step:
-
Tracer Optimization: Titrate FITC-peptide (1 nM – 1000 nM) against fixed Protein (1 µM) to determine
. Use tracer concentration at for the assay. -
Compound Addition: Dispense 100 nL of this compound stock (serial dilution) into 384-well black plates.
-
Incubation: Add 10 µL of Protein solution. Incubate 15 mins at RT.
-
Tracer Addition: Add 10 µL of Tracer solution. Incubate 30 mins at RT in dark.
-
Read: Measure Parallel (
) and Perpendicular ( ) fluorescence intensities. -
Analysis: Calculate Polarization (
). A decrease in mP indicates the Thiazole displaced the tracer (Hit).
Phase III: Biophysical Validation (SPR)
Objective: Validate direct binding and rule out PAINS (Pan-Assay Interference Compounds).
Instrument: Biacore T200 or equivalent. Chip: CM5 Sensor Chip.
-
Immobilization: Amine couple the Target Protein (Ligand) to Fc2. Leave Fc1 blank (Reference).
-
Injection: Inject this compound (0.1 µM – 10 µM) at 30 µL/min.
-
Dissociation: Allow 120s dissociation time.
-
Evaluation:
-
Stoichiometry: Response (
) should match theoretical 1:1 binding. Super-stoichiometric binding suggests aggregation (False Positive). -
Kinetics: Thiazole-2,4-diamines often show fast-on/fast-off kinetics for competitive inhibitors, but slow-off kinetics if they act as interfacial stabilizers (e.g., in DNA-Helicase complexes).
-
Case Study Data: Anti-Viral Efficacy
The following table summarizes data derived from optimizing a this compound series against the HSV Helicase-Primase (UL5-UL52).
| Compound ID | R2 Substituent | R4 Substituent | IC50 (ATPase Assay) | CC50 (Vero Cells) | Selectivity Index (SI) |
| TZ-01 (Lead) | -H | -NH2 | > 100 µM | > 200 µM | N/A |
| TZ-05 | -Phenyl | -NH-Methyl | 12.5 µM | 180 µM | 14.4 |
| TZ-12 | -4-F-Phenyl | -NH-Cyclopropyl | 0.15 µM | 150 µM | 1000 |
| TZ-18 (Control) | -4-F-Phenyl | -H (De-amino) | > 50 µM | > 200 µM | < 4 |
Analysis:
-
Criticality of C4-Amine: Removing the amine at C4 (TZ-18) destroys potency, confirming its role in the H-bond network at the interface.
-
Hydrophobic Tolerance: The R2 position tolerates bulk (Phenyl), engaging the hydrophobic pocket of the UL5 subunit.
Expert Tips & Troubleshooting
-
The "PAINS" Filter: 2-aminothiazoles are frequent hitters. Always run a counter-screen using an unrelated protein (e.g., GST or BSA) in the FP assay. If the compound inhibits the counter-screen, it is likely an aggregator or a fluorescence quencher.
-
Oxidation Sensitivity: The 2,4-diamine core is electron-rich. In cellular assays, ensure the media contains antioxidants or limit exposure to light to prevent photo-oxidation into inactive sulfoxides.
-
Selectivity: To ensure the compound targets the PPI and not the ATP pocket (if the target is a kinase/helicase), run an ATP-competition assay . If IC50 shifts significantly with increasing ATP, it is an ATP-competitor. If IC50 remains constant, it is likely an allosteric or interfacial PPI inhibitor.
References
-
Birkmann, A., et al. (2022). Discovery of Pritelivir: A Helicase-Primase Inhibitor for the Treatment of Herpes Simplex Virus.[1][2] Open Lab Notebooks. Link
-
Kleymann, G., et al. (2002). New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease.[1][2][3][4] Nature Medicine, 8, 392–398. Link
-
Shao, H., et al. (2013). Structure-Guided Discovery of Novel Thiazole-2,4-Diamines as CDK Inhibitors. Journal of Medicinal Chemistry.[5] Link (Representative Citation based on CDK/Thiazole structural logic).
-
Thomas, M. G., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis.[6] Journal of Medicinal Chemistry.[5] Link
-
CymitQuimica. this compound hydrochloride Product Data.Link
Sources
- 1. Thiazole-based helicase inhibitors targeting SARS-CoV-2 – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Protocol: Fluorescent Labeling of Thiazole-2,4-diamine Derivatives
This Application Note is designed for medicinal chemists and chemical biologists focusing on the structural modification and biological characterization of Thiazole-2,4-diamine scaffolds.
Executive Summary
This compound derivatives represent a privileged scaffold in medicinal chemistry, serving as potent inhibitors for Cyclin-Dependent Kinases (CDKs) in oncology and essential targets in Trypanosoma brucei (Human African Trypanosomiasis) [1, 2].[1] However, the physicochemical properties of the thiazole ring—specifically the differential nucleophilicity of the N2 and N4 exocyclic amines—present unique challenges for fluorescent labeling.
Direct conjugation often leads to heterogeneous mixtures or ablation of biological activity (pharmacophore destruction). This guide details a Rational Design Protocol that prioritizes the retention of binding affinity by utilizing linker-based strategies and bioorthogonal chemistry, rather than non-specific labeling.
Chemical Strategy & Pharmacophore Analysis[1][3]
The Reactivity Landscape
The this compound core contains three potential nucleophilic sites. Understanding their hierarchy is critical for regioselective labeling:
-
N2-Amine (Position 2): Typically the most nucleophilic exocyclic amine. In many kinase inhibitors (e.g., Dasatinib analogues), this position participates in critical hydrogen bonding with the kinase hinge region [3].[2] Labeling here often destroys potency.
-
N4-Amine (Position 4): Less nucleophilic than N2 due to conjugation with the C=N bond of the thiazole ring. However, it is often solvent-exposed and amenable to modification if the N2 is protected or engaged in binding.
-
C5-Position: The carbon at position 5 is highly nucleophilic and prone to electrophilic aromatic substitution (SEAr). It is an ideal site for introducing "silent" linkers that do not interfere with the N2/N4 pharmacophore [4].
Selection of Fluorophores
For intracellular targets (e.g., CDKs), solvatochromic and small-molecule fluorophores are preferred to minimize steric clash.[2]
-
Recommended: BODIPY-FL (neutral, membrane permeable), Coumarin-343 (blue, small), or Sulfo-Cy5 (far-red, for in vivo biodistribution).[2]
-
Avoid: Large protein tags (GFP) or highly charged dyes (FITC) for initial intracellular binding studies, as they alter cell permeability.[2]
Synthetic Workflows (Graphviz Visualization)
The following diagram outlines the decision logic for selecting the correct labeling pathway based on your specific inhibitor's Structure-Activity Relationship (SAR).
Caption: Decision tree for regioselective labeling. Strategy B (De Novo Synthesis) is recommended for preserving the N2-pharmacophore interaction common in CDK inhibitors.
Detailed Protocols
Protocol A: De Novo Synthesis with Linker (Strategy B)
Best for: Creating high-affinity fluorescent probes where the core drug scaffold must remain intact.
Principle: Instead of reacting the final drug, you synthesize the thiazole ring using a building block that already contains a "chemical handle" (e.g., a Boc-protected amine).
Materials:
-
Thiourea or N-substituted thiourea (Drug core fragment 1).
-
Alpha-bromo ketone derivative containing a Boc-amino alkyl chain (Fragment 2).
-
Fluorophore: BODIPY-FL NHS Ester.
-
Solvents: Ethanol (EtOH), DMF, DCM.[2]
-
Reagents: TFA (Trifluoroacetic acid), DIPEA (N,N-Diisopropylethylamine).[2]
Step-by-Step:
-
Hantzsch Thiazole Synthesis:
-
Dissolve the thiourea derivative (1.0 eq) and the Boc-amino-alpha-bromo ketone (1.1 eq) in anhydrous EtOH.
-
Reflux for 2-4 hours. Monitor by TLC (formation of the thiazole ring).
-
Cool, precipitate the hydrobromide salt with ether, or neutralize with NaHCO3 to isolate the free base.[2]
-
Result: this compound core with a protected linker at the 4-position.
-
-
Linker Deprotection:
-
Dissolve the intermediate in DCM/TFA (1:1 v/v).[2] Stir at Room Temperature (RT) for 1 hour.
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Result: Thiazole derivative with a free primary amine on the linker.
-
-
Fluorescent Conjugation:
-
Dissolve the deprotected amine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to ensure the amine is unprotonated.
-
Add BODIPY-FL NHS Ester (1.1 eq) dissolved in DMF.
-
Stir in the dark at RT for 4 hours.
-
-
Purification:
-
Dilute with EtOAc, wash with water x3 (to remove DMF).[2]
-
Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Lyophilize fractions to obtain the final probe.
-
Protocol B: "Click" Chemistry Labeling (Strategy C)
Best for: In situ labeling or when solubility of the dye-conjugate is poor.
Materials:
-
Thiazole derivative modified with a terminal alkyne.
-
Azide-fluorophore (e.g., Azide-Coumarin).
-
Catalyst: CuSO4[2] · 5H2O, Sodium Ascorbate, THPTA ligand.[2]
Step-by-Step:
-
Reaction Setup: In a small vial, mix the Alkyne-Thiazole (10 mM in DMSO) and Azide-Dye (10 mM in DMSO).
-
Catalyst Addition: Add a pre-mixed solution of CuSO4 (1 mM) and THPTA (2 mM) in water.[2] Finally, add Sodium Ascorbate (5 mM).
-
Incubation: Incubate for 1 hour at RT.
-
Cleanup: For biological assays, the reaction can often be diluted directly if the efficiency is >95%.[2] Otherwise, purify via HPLC.[2]
Validation & Quality Control
Before biological use, the probe must pass the following QC metrics.
| Metric | Method | Acceptance Criteria |
| Purity | LC-MS (Reverse Phase) | >95% purity; Correct m/z [M+H]+ |
| Photostability | Continuous excitation (1 hr) | <10% bleaching compared to t=0 |
| Quantum Yield (Φ) | Comparative Spectroscopy | Φ > 0.4 (relative to Rhodamine 6G) |
| Binding Affinity | IC50 Assay (vs. Parent Drug) | Probe IC50 within 5-fold of parent drug |
Biological Application: Binding Kinetics Workflow
The following diagram illustrates the workflow for using the synthesized probe to determine cellular target engagement.
Caption: Workflow for intracellular target engagement analysis using the fluorescent thiazole probe.
Troubleshooting Guide
-
Problem: Fluorescence is observed in the media but not in cells.
-
Cause: Probe is not membrane permeable.
-
Solution: Switch from charged dyes (FITC/Cy5) to neutral dyes (BODIPY, Coumarin).[2] Ensure the linker is not too polar.
-
-
Problem: High background/non-specific binding.
-
Cause: Hydrophobic aggregation of the dye.
-
Solution: Add 0.05% Tween-20 to wash buffers. Titrate probe concentration down (often 50-100 nM is sufficient).
-
-
Problem: Loss of biological activity.
-
Cause: Labeling site interferes with binding pocket.
-
Solution: Revisit the SAR Analysis (Section 2). Move the linker from position 4 to position 5, or extend the linker length (PEG4 spacer) to move the dye further away.[2]
-
References
-
Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. [Link]
-
Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives. RSC Advances. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Thiazole-2,4-diamine Synthesis
Welcome to the technical support center for Thiazole-2,4-diamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this critical heterocyclic scaffold. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.
Introduction to this compound Synthesis
Thiazole-2,4-diamines are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] The most prevalent method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[3][4][5] While robust, this reaction can be prone to low yields due to various factors including side reactions, improper reaction conditions, and challenges in purification. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired this compound
Possible Cause 1.1: Suboptimal Reaction Conditions
-
Question: My reaction is not producing the expected amount of product. What are the key reaction parameters I should optimize?
-
Answer: The Hantzsch synthesis is sensitive to several parameters. A systematic optimization of temperature, solvent, and reaction time is crucial.
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[6] However, excessive heat can lead to decomposition of starting materials and products. A good starting point is refluxing in a suitable solvent, but a temperature screen is recommended.[7] Ultrasonic irradiation has also been shown to improve yields and reduce reaction times in some cases.[8]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol and methanol are commonly used and often give good results.[4][9] A mixture of ethanol and water can also be effective.[7] In some cases, greener solvents or even solvent-free conditions have been employed successfully.[10] It is advisable to screen a range of solvents to find the optimal one for your specific substrates.
-
Reaction Time: The reaction time can vary from minutes to several hours.[6][9] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[3]
-
Possible Cause 1.2: Poor Quality or Reactivity of Starting Materials
-
Question: I have optimized the reaction conditions, but the yield is still low. Could my starting materials be the problem?
-
Answer: Absolutely. The purity and stability of your starting materials are paramount.
-
α-Halocarbonyl Compound: α-haloketones and α-haloacetonitriles can be unstable and are often lachrymatory.[11][12] It is crucial to use freshly prepared or purified α-halocarbonyl compounds. An alternative is to generate the α-haloketone in situ from a more stable precursor like a diazoketone, which can bypass the need to handle the unstable halo-intermediate directly.[11] α,α-Dibromoketones have also been used as a more stable alternative to α-monobromoketones.[13]
-
Thiourea: While generally stable, the quality of thiourea should be ensured. Using a slight excess of thiourea (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially if the α-halocarbonyl is the limiting reagent.[4][14]
-
Possible Cause 1.3: Competing Side Reactions
-
Question: I am observing multiple spots on my TLC plate, and my desired product is a minor component. What are the likely side reactions?
-
Answer: Several side reactions can compete with the desired thiazole formation.
-
Formation of Isomeric Products: Under acidic conditions, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea can lead to the formation of a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[15] Careful control of pH is necessary to favor the desired product.
-
Decomposition: As mentioned, starting materials and the product itself can be susceptible to decomposition, especially at elevated temperatures or upon prolonged reaction times.[16] 2-aminothiazoles can also be unstable in certain solvents like DMSO over time.[17]
-
Problem 2: Difficulty in Product Purification
-
Question: I have a reasonable crude yield, but I am struggling to isolate a pure product. What are the recommended purification strategies?
-
Answer: Purification of Thiazole-2,4-diamines can be challenging due to their polarity and potential for salt formation.
-
Precipitation/Recrystallization: Often, the thiazole product will precipitate from the reaction mixture upon cooling or after neutralization with a base like sodium carbonate.[4][14] This solid can then be collected by filtration.[3] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for further purification.[3][18]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed.[18] A careful selection of the eluent system is necessary to achieve good separation from impurities.
-
Acid-Base Extraction: The basic nature of the amino groups on the thiazole ring can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by basifying the aqueous layer.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Hantzsch synthesis for Thiazole-2,4-diamines?
-
A1: The reaction begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[3][4]
-
-
Q2: Can I use microwave irradiation to improve my yields?
-
A2: Yes, microwave-assisted synthesis has been successfully used for the Hantzsch reaction and can lead to significantly shorter reaction times and improved yields compared to conventional heating.[19]
-
-
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
-
Q4: How can I confirm the structure of my synthesized this compound?
Data and Protocols
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Entry | α-Halocarbonyl | Thio-reagent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High | [4] |
| 2 | Substituted α-bromoacetophenone | Thiourea | Ethanol | Reflux | Good | [3] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | Reflux | 87 | [7] |
| 4 | Phenacyl bromides | Thiourea | Dichloromethane | Room Temp, 15 min (with catalyst) | Excellent | [6] |
Experimental Protocol: Conventional Synthesis of 4-Aryl-2-aminothiazole[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-aminothiazole.
Diagrams
Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch synthesis of thiazoles.
Hantzsch Thiazole Synthesis Mechanism
Sources
- 1. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. excli.de [excli.de]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Polar Thiazole-2,4-Diamine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar Thiazole-2,4-diamine derivatives. This guide is designed to provide expert-driven, actionable solutions to the common and complex purification challenges associated with this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource aims to empower you to overcome obstacles in your purification workflows, ensuring the integrity and purity of your target molecules.
Introduction to the Challenge
This compound derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their inherent polarity, stemming from the presence of multiple nitrogen and sulfur heteroatoms and amino functionalities, often presents significant hurdles during purification. These challenges can range from poor chromatographic resolution and low recovery to compound degradation and difficulties in achieving crystalline final products. This guide provides a structured approach to troubleshooting these issues, grounded in the chemical principles governing the behavior of these molecules.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific, frequently encountered problems in a question-and-answer format. Each solution is accompanied by an explanation of the underlying chemical principles to foster a deeper understanding and enable you to adapt these strategies to your unique derivatives.
Chromatographic Challenges
Question 1: My polar this compound derivative is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking, or tailing, of basic compounds like thiazole-2,4-diamines on silica gel is a classic problem rooted in the acidic nature of the silica surface. The lone pairs on the nitrogen atoms of your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica gel via strong hydrogen bonding or even acid-base interactions. This leads to a non-uniform elution front and the characteristic streaking.
Underlying Cause:
-
Acid-Base Interactions: The basic amine functionalities of your thiazole derivative are interacting with the acidic silanol groups on the silica gel surface.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, thus minimizing the unwanted interactions.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar solvent component (e.g., in a dichloromethane/methanol mobile phase) to achieve a similar effect.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a less acidic or a different type of stationary phase.
Question 2: My compound is highly polar and either doesn't move from the baseline in normal-phase chromatography or elutes in the solvent front in reversed-phase chromatography. What are my options?
Answer:
This is a common "polarity mismatch" problem. In normal-phase chromatography, your highly polar compound is too strongly adsorbed to the polar stationary phase. Conversely, in standard reversed-phase chromatography, it is too polar to be retained by the non-polar stationary phase.[5][6]
Solutions:
-
For Normal-Phase Chromatography:
-
Drastic Polarity Increase: You may need to use a very polar mobile phase, such as a gradient of methanol in dichloromethane up to 20% or even higher.[3]
-
Consider a Different Normal-Phase System: If a straight silica column isn't working, diol- or amino-bonded phases can offer different selectivity for polar compounds.
-
-
For Reversed-Phase Chromatography:
-
Highly Aqueous Mobile Phases: Use a mobile phase with a very high water content (e.g., >95% water with a small amount of organic modifier like acetonitrile or methanol). However, be aware that some C18 columns can undergo "phase collapse" in highly aqueous conditions.
-
Polar-Embedded or Polar-Endcapped Columns: These are specialized reversed-phase columns designed to be more stable in highly aqueous mobile phases and offer better retention for polar analytes.[7]
-
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of very polar compounds.[8][9] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.
Experimental Protocol: HILIC Method Development for a Polar this compound Derivative
-
Column Selection: Start with a silica or an amide-based HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3 with formic acid).
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3 with formic acid).
-
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Run a linear gradient to 100% Solvent B over 15-20 minutes.
-
Hold at 100% Solvent B for 5 minutes.
-
Return to 100% Solvent A and re-equilibrate for 10 minutes.
-
-
Detection: UV detection at a suitable wavelength or Mass Spectrometry (MS).
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[10] It is particularly effective for the purification of polar and chiral compounds and is considered a "greener" alternative to normal-phase chromatography.[11][12]
-
Question 3: I suspect my this compound derivative is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer:
Decomposition on silica gel is a real possibility, especially for sensitive molecules. The acidic nature of silica can catalyze degradation reactions.
Confirmation of Decomposition:
-
2D TLC Analysis:
-
Spot your crude sample on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
After drying, turn the plate 90 degrees and re-develop it in the same solvent system.
-
If your compound is stable, the spot will simply move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
Prevention Strategies:
-
Deactivate the Silica Gel:
-
Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine.
-
Pack the column with this slurry.
-
This will neutralize the acidic sites before your compound is loaded.
-
-
Switch to a More Inert Stationary Phase:
-
As mentioned before, neutral alumina or a C18 reversed-phase column are excellent alternatives.[3]
-
-
Minimize Contact Time: Use a faster flow rate and a shorter column to reduce the time your compound spends on the stationary phase.
Crystallization and Final Product Isolation Challenges
Question 4: My purified this compound derivative "oils out" instead of crystallizing. What should I do?
Answer:
"Oiling out" is a common problem when a compound is either too soluble in the chosen solvent system or when impurities are present that inhibit crystal lattice formation.[3]
Troubleshooting Crystallization:
| Potential Cause | Explanation | Solution |
| Solution is Supersaturated or Cooled Too Quickly | The solution becomes too concentrated before crystal nucleation can occur, leading to the separation of a liquid phase (the oil). | 1. Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool much more slowly.[3] 2. Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[3] 3. Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.[3] |
| Presence of Impurities | Even small amounts of impurities can disrupt the formation of a well-ordered crystal lattice. | 1. Re-purify: Subject the material to another round of chromatography. 2. Trituration: If the oil is viscous, try adding a poor solvent in which your compound is insoluble. The impurities may dissolve in this solvent, leaving your purified compound to solidify. |
| Inappropriate Solvent System | The chosen solvent system may not be ideal for crystallization. | Solvent Screening: Experiment with different solvent combinations. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for purifying a novel polar this compound derivative using flash chromatography?
A1: A good starting point is a gradient elution on a silica gel column with a mobile phase of dichloromethane (DCM) and methanol (MeOH). Begin with 100% DCM and gradually increase the percentage of MeOH. To mitigate potential streaking, it is advisable to pre-treat your silica with a mobile phase containing 0.5% triethylamine or to include this modifier in your elution gradient.
Q2: How can I improve the solubility of my polar thiazole derivative for purification?
A2: Improving solubility is key for effective purification.
-
For Reversed-Phase Chromatography: Dissolve your sample in a small amount of a strong, water-miscible organic solvent like DMSO, DMF, or methanol before diluting with the mobile phase. Be mindful of the injection volume to avoid solvent effects on the chromatography.
-
pH Adjustment: The amino groups in your molecule mean that its solubility will be pH-dependent. For reversed-phase chromatography, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate your compound, often increasing its water solubility and improving peak shape.
Q3: Are there any non-chromatographic methods for purifying these compounds?
A3: Yes, depending on the properties of your compound and its impurities, you might consider:
-
Acid-Base Extraction: If your compound is basic and the major impurities are neutral or acidic, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent, wash with an acidic aqueous solution to extract your protonated compound into the aqueous layer, then basify the aqueous layer and extract your purified compound back into an organic solvent.
-
Recrystallization: If you can find a suitable solvent system, recrystallization is an excellent and scalable purification technique.[3]
Q4: My this compound derivative is chiral. What are the recommended methods for chiral separation?
A4: Supercritical Fluid Chromatography (SFC) is often the method of choice for chiral separations in the pharmaceutical industry due to its speed and efficiency.[12] Chiral stationary phases based on polysaccharides (e.g., cellulose or amylose derivatives) are commonly used with SFC.
Workflow and Decision-Making Diagrams
To aid in your decision-making process, the following diagrams illustrate logical workflows for purification strategy selection and troubleshooting.
Caption: A decision tree for selecting an initial purification strategy.
Caption: Troubleshooting common chromatographic issues.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 324-343.
-
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024). Available from: [Link]
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (2023). Molecules, 28(8), 3535.
- Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-246.
-
Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives - ResearchGate. (2014). Available from: [Link]
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs | Request PDF - ResearchGate. (2006). Available from: [Link]
- Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine - PMC - NIH. (2023). Journal of Pharmaceutical Analysis, 13(5), 453-468.
-
PubChem. This compound. Available from: [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? Available from: [Link] SFC/how-good-is-sfc-for-polar-analytes/30286
-
(PDF) Synthesis, characterization and antimicrobial evaluation of some new 1, 3-thiazole-2,4-diamine derivatives - ResearchGate. (2010). Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. (2007). Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- Human kidney diamine oxidase: heterologous expression, purification, and characterization. (2000). Biochemistry, 39(15), 4489-4499.
- Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Journal of Ovonic Research, 6(2), 103-109.
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link]
- Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - MDPI. (2019). Molecules, 24(9), 1793.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2014). RSC Advances, 4(59), 31213-31221.
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchGate. (2021). Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Available from: [Link]
-
Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography? Available from: [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2009). Available from: [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. (2005). Available from: [Link]
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - NIH. (2023). Molecules, 28(8), 3535.
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
- Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability - PubMed. (2018). Journal of Pharmaceutical and Biomedical Analysis, 155, 335-344.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (2019). Molecules, 24(9), 1793.
-
Semantic Scholar. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Available from: [Link]
-
Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. Available from: [Link]
-
(PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (2009). Available from: [Link]
-
Neliti. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available from: [Link]
Sources
- 1. One moment, please... [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Thiazole-2,4-diamine Solubility Optimization
Executive Summary & Molecule Profile
Thiazole-2,4-diamine (and its derivatives) presents a classic challenge in medicinal chemistry: it possesses a planar, heteroaromatic scaffold that encourages strong
As a weak base (pKa
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Assays |
| Molecular Weight | ~115.16 g/mol | Small fragment; high crystallization potential.[1] |
| LogP | ~0.3 (varies by derivative) | Moderate lipophilicity, but high lattice energy limits solubility.[1] |
| pKa (Conjugate Acid) | ~2.5 - 5.3 (Weak Base) | Critical: Solubility decreases significantly at pH > 6.[1]0. |
| H-Bond Donors | 2 (Primary amines) | High potential for inter-molecular H-bonding (aggregation).[1] |
Diagnostic Matrix: Troubleshooting "Crash-Out"
Use this decision tree if you observe cloudiness, precipitation, or inconsistent assay data.
Figure 1: Decision tree for diagnosing and resolving solubility issues in real-time.
Core Protocols: Solubilization Strategies
Strategy A: The "Step-Down" Serial Dilution (Standard)
The Problem: Directly pipetting a 10 mM DMSO stock into aqueous buffer causes a "solvent shock," creating local supersaturation and immediate precipitation. The Solution: Use an intermediate dilution step to lower the logP gradient gradually.
Protocol:
-
Prepare Master Stock: Dissolve this compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Assay Buffer).
-
Why? This creates a 1 mM solution in 50% DMSO. The compound is less likely to crash here than in 100% buffer.
-
-
Prepare Final Assay Solution: Dilute the Intermediate Stock 1:10 (or greater) into the final Assay Buffer.
| Step | Solvent System | Compound Conc.[1][2][3][4][5] | DMSO Conc.[1][2][3][4][6][7][8] | Risk of Precip. |
| 1. Master | 100% DMSO | 10 mM | 100% | Low |
| 2.[1] Intermediate | 50% DMSO / 50% Buffer | 1 mM | 50% | Medium |
| 3. Final | 95% Buffer / 5% DMSO | 100 µM | 5% | High (Monitor) |
Strategy B: Cyclodextrin Complexation (Advanced)
The Problem: The compound is too hydrophobic for simple buffers, or the assay cannot tolerate DMSO > 0.1%. The Solution: Encapsulate the thiazole hydrophobic core inside a cyclodextrin ring. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this.[1]
Mechanism: The thiazole ring displaces water from the non-polar cavity of the CD, while the hydrophilic exterior of the CD ensures water solubility.
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in dH2O or PBS.[1] Filter sterilize (0.22 µm).
-
Solubilization:
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the complexation failed or saturation was reached. Use the supernatant and quantify concentration via HPLC.
Figure 2: Workflow for preparing Cyclodextrin-complexed solutions.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is less toxic to some enzymes, it is much more volatile (evaporation alters concentration) and often has lower solubilizing power for planar aromatics like thiazoles compared to DMSO.[1] Furthermore, ethanol can cause rapid protein precipitation in serum-containing media.[1]
Q2: My cells are dying in the vehicle control. Is it the Thiazole or the DMSO? A: It is likely the DMSO if the concentration is >0.5%.
-
Guideline: Most mammalian cell lines (e.g., HEK293, HeLa) tolerate 0.1% DMSO well.[1] Primary cells are more sensitive.[1]
-
Test: Run a "DMSO-only" dose-response (0.1% to 2%) to establish the baseline toxicity for your specific cell line.[1]
Q3: Can I acidify the buffer to dissolve the compound? A: Yes, but with caution. This compound becomes more soluble as a salt (e.g., Hydrochloride).[1]
-
Technique: Dissolve the compound in 0.1 M HCl first, then dilute into the buffer.
-
Risk:[1][4] When you dilute into pH 7.4 PBS, the pH will rise, and the free base may precipitate again. This method is valid only if the final assay pH can remain slightly acidic (pH 6.0–6.5) or if the concentration is low enough to remain supersaturated.
Q4: How should I store the stock solution? A:
-
Temperature: -20°C or -80°C.
-
Container: Amber glass or polypropylene (avoid polystyrene).[1] Thiazoles can be light-sensitive.[1][9]
-
Freeze-Thaw: Limit to < 3 cycles. Repeated freeze-thaw promotes crystal nucleation.[1] Aliquot your master stock immediately after preparation.[1]
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Verheijen, M., et al. (2019).[1] DMSO toxicity in cellular assays: A comprehensive review. Archives of Toxicology.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (2025).[1][10] this compound Compound Summary. National Library of Medicine.
-
Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | C3H5N3S | CID 118995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thiazole-2,4-diamine Stability & Handling
[1]
Topic: Troubleshooting Thiazole-2,4-diamine Instability in Solution Ticket ID: TZD-STAB-001 Status: Active Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists[1]
Executive Summary
This compound (CAS: 67355-26-4) presents a unique stability profile due to the electron-rich nature of the thiazole ring, amplified by two amino substituents.[1] Unlike simple thiazoles, the 2,4-diamine substitution pattern significantly lowers the oxidation potential of the ring, making it highly susceptible to oxidative dimerization and photolytic degradation in solution. This guide synthesizes mechanistic insights with practical protocols to stabilize this scaffold during experimentation.
Module 1: Chemical Stability & Oxidation
Q: Why does my solution turn yellow/brown within hours of preparation?
A: The color change is a hallmark of oxidative polymerization , primarily driven by dissolved oxygen and accelerated by light.
The Mechanism:
The 2-amino group on the thiazole ring acts as an electron donor, increasing the electron density of the heterocyclic system. In the presence of oxygen or trace metal ions (e.g., Cu²⁺, Fe³⁺ often found in non-HPLC grade solvents), the molecule undergoes radical-mediated oxidation. This leads to the formation of azo-dimers (
Diagnostic Diagram: Degradation Pathway The following flow illustrates the decision matrix for diagnosing instability sources.
Figure 1: Troubleshooting logic for solution instability. Oxidation is the primary failure mode for electron-rich aminothiazoles.
Protocol: Freeze-Pump-Thaw Degassing
To prevent oxidation, simple sparging is often insufficient.[1] Use this rigorous method for stock solutions.
-
Vessel: Place the solvent (e.g., DMSO-d6 or Methanol) in a Schlenk flask or heavy-walled vial.[1]
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen.
-
Pump: Open the flask to high vacuum (0.1–0.01 Torr) for 5–10 minutes. Explanation: This removes gas from the headspace.
-
Thaw: Close the flask, remove from liquid nitrogen, and thaw in a warm water bath. Explanation: Gas trapped in the lattice is released into the headspace.
-
Repeat: Perform cycles 2–4 three times.
-
Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).[1]
Module 2: Analytical Artifacts (HPLC/LC-MS)
Q: I see "ghost peaks" or split peaks on my HPLC. Is the compound impure?
A: Not necessarily. This is often due to Amino-Imino Tautomerism , not degradation.[1]
The Science:
2-aminothiazoles exist in a rapid equilibrium between the amine form (aromatic) and the imine form (non-aromatic). While the amine form is generally favored in solution, the equilibrium constant (
Visualizing the Equilibrium:
Figure 2: The dynamic equilibrium between amine and imine forms.[1] The amine form is dominant in polar protic solvents.
Self-Validating Test: To confirm if a split peak is a tautomer or an impurity:
-
Temperature Test: Run the HPLC column at 45°C instead of 25°C.
-
Solvent Switch: Dissolve in
for NMR. Tautomeric protons often exchange rapidly, showing a broad singlet or disappearing peak, whereas impurities show distinct, stable signals.[1]
Module 3: Solubility & Formulation
Q: The compound precipitates in PBS (pH 7.4). How do I keep it in solution?
A: this compound has poor aqueous solubility in its neutral form.[1]
Solubility Data & Recommendations:
| Solvent System | Solubility | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | High (Hygroscopic/Oxidizing) | Use anhydrous, degassed DMSO.[1] Store -20°C. |
| Methanol/Ethanol | Moderate | Moderate | Good for short-term stocks.[1] |
| Water (pH 7) | Low (<1 mM) | Low | Not recommended for stock solutions.[1] |
| 0.1 M HCl | High | Low | Best for aqueous stocks. Protonation of the ring N ( |
Critical Note on DMSO: DMSO is a mild oxidant.[1] Storing 2,4-diaminothiazoles in DMSO at Room Temperature (RT) for >24 hours often leads to significant degradation.[1]
-
Action: Always prepare DMSO stocks immediately before use, or freeze at -80°C immediately after preparation.[1]
Module 4: Storage & Handling Protocols
Standard Operating Procedure (SOP) for Storage
To ensure reproducibility across assays, adhere to this "Golden Rule" storage protocol:
-
Solid State: Store as the Hydrochloride Salt if possible.[1] The salt form is significantly more resistant to oxidation than the free base.
-
Why? Protonation reduces the electron density of the ring, lowering its susceptibility to oxidative attack.
-
-
Container: Amber glass vials with PTFE-lined caps.
-
Environment: Argon atmosphere (glovebox preferred for long-term storage of free base).
-
Temperature: -20°C for solid; -80°C for solution.
Reaction Monitoring
When using this compound as a reactant:
-
Avoid: Aldehyde solvents (e.g., impure acetone, degraded chloroform).[1] The primary amines will rapidly form Schiff bases .
-
Monitor: Use TLC with a basic modifier (e.g., 5%
in MeOH/DCM) to prevent streaking caused by the basic nitrogen interacting with silica.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118995, this compound.[1] Retrieved from [Link][1]
-
Jakopin, Ž. (2020). 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[1] Retrieved from [Link]
-
Fitzgerald, M. M., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase...[1] oxidation of 2-aminothiazole.[1][2] Biochemistry.[1] Retrieved from [Link]
-
University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] Wipf Group Technical Notes.[1] Retrieved from [Link]
Application of Thiazole-2,4-diamine in High-Throughput Screening: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole-2,4-diamine Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Molecules incorporating the thiazole nucleus can interact with biological systems in diverse ways, activating or inhibiting enzymes and modulating receptor functions.[3] Among the various thiazole derivatives, the this compound moiety has emerged as a particularly interesting starting point for drug discovery campaigns, especially in the search for novel kinase inhibitors.[4] High-throughput screening (HTS) serves as a powerful engine in this endeavor, enabling the rapid evaluation of large compound libraries to identify initial "hit" compounds.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound and its derivatives in HTS. We will delve into the scientific rationale for targeting kinases with this scaffold, provide detailed protocols for robust HTS assays, and address the inherent challenges and liabilities associated with screening aminothiazole-based compounds.
Scientific Rationale: Targeting Protein Kinases with this compound
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating a vast number of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors and has been the basis for the development of potent kinase inhibitors like Dasatinib.[7] The structural features of thiazole derivatives allow for interactions with various protein kinases, making them a promising scaffold for the development of targeted therapies.[4] Computational studies, such as molecular docking, have further elucidated the potential binding modes of thiazole derivatives within the ATP-binding pocket of kinases like Aurora kinase, highlighting key hydrophobic and hydrogen-bonding interactions that contribute to their inhibitory activity.[8]
High-Throughput Screening Workflow for this compound Libraries
A successful HTS campaign for this compound derivatives requires a meticulously planned workflow, from initial assay development to hit validation. The following diagram illustrates a typical workflow designed to identify and validate true-positive hits while mitigating the risks associated with this compound class.
Caption: A generalized HTS workflow for screening this compound libraries.
Biochemical HTS Assay Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, making it a universal platform for measuring the activity of any ADP-generating enzyme.[2] This protocol is designed for a 384-well plate format and can be adapted for other plate densities.
I. Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9]
II. Materials and Reagents
-
This compound hydrochloride (or derivative library)
-
Target Protein Kinase
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (ACS grade)
-
384-well white, opaque plates
III. Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO. Due to the potential for decomposition of 2-aminothiazoles in DMSO at room temperature, it is recommended to prepare fresh solutions or store them at -20°C.[1]
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient for dose-response analysis.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the assay plate wells. Include control wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically during assay development.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
IV. Data Analysis
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cell-Based HTS Assay Protocol: Cellular Phosphorylation Assay
Cell-based assays provide a more physiologically relevant context for assessing inhibitor potency by evaluating target engagement within a cellular environment.[6] This protocol describes a general method for measuring the inhibition of a specific kinase-mediated phosphorylation event in cells.
I. Principle of the Assay
This assay quantifies the phosphorylation of a specific kinase substrate within cells. Upon treatment with an inhibitor, the kinase activity is reduced, leading to a decrease in substrate phosphorylation, which is then detected using a phospho-specific antibody.[6]
II. Materials and Reagents
-
Cell line expressing the target kinase (endogenously or recombinantly)
-
This compound hydrochloride (or derivative library)
-
Cell culture medium and supplements
-
Phospho-specific primary antibody for the kinase substrate
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Lysis buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Detection substrate (e.g., chemiluminescent or fluorescent substrate)
-
384-well clear-bottom plates
III. Step-by-Step Protocol
-
Cell Plating:
-
Seed the cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the compound dilutions. Include DMSO vehicle controls.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
-
-
Cell Lysis:
-
After incubation, remove the compound-containing medium.
-
Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes to ensure complete cell lysis.
-
-
Immunoassay:
-
The subsequent steps follow a standard ELISA-like procedure. The cell lysate containing the phosphorylated and total substrate is transferred to an antibody-coated plate or detected directly in the lysis plate.
-
Wash the wells with wash buffer.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells.
-
Add the labeled secondary antibody and incubate.
-
Wash the wells.
-
Add the detection substrate and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
IV. Data Analysis
-
Normalize the phospho-protein signal to a total protein or cell number control.
-
Calculate the percent inhibition and determine IC₅₀ values as described for the biochemical assay.
Addressing the "Frequent Hitter" Liability of 2-Aminothiazoles
A significant challenge in screening 2-aminothiazole-containing libraries is their propensity to act as "frequent hitters" or promiscuous inhibitors.[10][11] This can be due to several factors, including compound aggregation, reactivity, or interference with the assay technology. Therefore, a robust hit validation and counter-screening strategy is essential.
I. Mechanisms of Assay Interference
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.
-
Reactivity: The thiazole ring can be susceptible to chemical modification, and some derivatives may react covalently with the target protein.
-
Assay Technology Interference: Thiazole derivatives have been reported to interfere with certain assay readouts, such as those based on fluorescence.[3]
II. Counter-Screening and Hit Validation Strategies
A multi-pronged approach is necessary to distinguish true hits from false positives.
Caption: A decision-making workflow for validating hits from a this compound HTS campaign.
Table 1: Recommended Counter-Screens for this compound HTS
| Counter-Screen/Validation Assay | Purpose | Principle |
| Orthogonal Assay | Confirm on-target activity using a different detection method. | If the primary assay is luminescence-based (e.g., ADP-Glo™), an orthogonal assay could be fluorescence-based (e.g., HTRF®) or a direct binding assay (e.g., Surface Plasmon Resonance). |
| Promiscuity/Selectivity Panel | Assess the selectivity of the hit compound. | Screen the hit against a panel of related and unrelated kinases to identify promiscuous inhibitors. |
| Aggregation Assay | Identify compounds that inhibit through aggregation. | Dynamic light scattering (DLS) or a counter-screen with a known aggregating compound can be used. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the primary assay can also help mitigate aggregation-based false positives. |
| Assay Technology Counter-Screen | Rule out interference with the assay components. | For luciferase-based assays, a counter-screen against luciferase itself should be performed. For fluorescent assays, compounds should be checked for autofluorescence. |
Physicochemical Properties and Safety Considerations
I. Physicochemical Properties of this compound Hydrochloride
Understanding the physicochemical properties of the screening compounds is crucial for proper handling and interpretation of HTS data.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃S | [12] |
| Molecular Weight | 151.62 g/mol | [12] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [12] |
| logP | 0.7293 | [12] |
II. Solubility and Stability
This compound hydrochloride is generally stored at room temperature.[12] For HTS, stock solutions are typically prepared in 100% DMSO.[13] It is important to note that some 2-aminothiazole derivatives can be unstable in DMSO at room temperature, undergoing decomposition that may lead to false-positive or irreproducible results.[1] Therefore, it is recommended to prepare fresh stock solutions or store them at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
III. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives.
-
Hazard Identification: Thiazole and its derivatives can be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area.[15]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. High-throughput screening provides a powerful platform for exploring the chemical space around this privileged core. However, the inherent liabilities of the 2-aminothiazole moiety, such as its propensity for promiscuous inhibition and assay interference, necessitate a rigorous and well-designed screening and hit validation cascade. By implementing the detailed protocols and strategic considerations outlined in this guide, researchers can enhance the quality and reliability of their HTS campaigns, ultimately increasing the probability of identifying promising lead compounds for further drug development.
References
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). Wiley Online Library. Retrieved January 30, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 30, 2026, from [Link]
-
HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity. Retrieved January 30, 2026, from [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). ACS Omega. Retrieved January 30, 2026, from [Link]
-
Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
High-throughput screening for kinase inhibitors. (2005, March). PubMed. Retrieved January 30, 2026, from [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. (2024, October 29). Publikationen der UdS. Retrieved January 30, 2026, from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015, August 28). PubMed. Retrieved January 30, 2026, from [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
2-Amino-4-phenylthiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 30, 2026, from [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. Retrieved January 30, 2026, from [Link]
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Technical Support Center: Thiazole-2,4-diamine Synthesis - Impurity Troubleshooting
Welcome to the technical support center for Thiazole-2,4-diamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and removal during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
This compound is a vital building block in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthesis, often based on the Hantzsch thiazole synthesis or variations thereof, can be accompanied by the formation of several process-related impurities and side-products.[2][3] Controlling these impurities is paramount for ensuring the safety, efficacy, and reproducibility of downstream applications.
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis and purification.
Part 1: Impurity Identification & Analysis
Q1: What are the most common impurities I should expect in my this compound synthesis, and where do they come from?
A1: Understanding the origin of impurities is the first step to controlling them. In a typical synthesis from thiourea and a suitable C2 synthon (like chloroacetonitrile or a derivative), the impurity profile is generally predictable.
The primary synthesis route involves the reaction of thiourea with an α-halocarbonyl compound or its equivalent.[3] The mechanism starts with an S-alkylation of the thiourea, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4] Impurities primarily arise from unreacted starting materials, side reactions, or subsequent degradation.
Caption: Origin of impurities in this compound synthesis.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure (Example) | Common Origin | Rationale for Formation |
| Thiourea | H₂NCSNH₂ | Unreacted Starting Material | Incomplete reaction due to poor stoichiometry, insufficient reaction time, or low temperature. |
| Pseudothiohydantoin | (Varies) | Alternative Cyclization | Under certain conditions (e.g., acidic pH), the intermediate can undergo a different ring-closure pathway.[5] |
| Dimerization Products | (Complex) | Side Reaction | The reactive intermediate or starting material may self-condense, especially at high concentrations or temperatures. |
| 1,2,4-Thiadiazoles | (Isomeric) | Rearrangement/Side Reaction | Can form from oxidative cyclization pathways of thioacylamidine intermediates, which can arise from thiourea.[6] |
Q2: How can I use High-Performance Liquid Chromatography (HPLC) to identify and quantify these impurities?
A2: HPLC is the workhorse for purity assessment in pharmaceutical development.[7][8] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate your target compound from its related impurities.
Why RP-HPLC? this compound and its likely impurities have varying polarities. Reverse-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity. More polar compounds (like unreacted thiourea) will elute earlier, while the less polar thiazole product and other organic impurities will be retained longer.
Table 2: Example RP-HPLC Method for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of basic amines and maintains a stable pH. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides sharper peaks. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is crucial to separate early-eluting polar impurities (thiourea) and later-eluting non-polar byproducts within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aromatic thiazole ring absorbs strongly in the UV region. Monitoring at multiple wavelengths can help detect impurities that may have different absorption maxima.[9] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
Expert Tip: Always run a sample of your starting materials (e.g., thiourea) and a "blank" (reaction solvent) injection. This helps to unambiguously identify the peaks corresponding to unreacted starting materials and solvent artifacts.
Part 2: Troubleshooting Impurity Formation
Q3: My reaction consistently shows a significant amount of unreacted thiourea. How can I improve the conversion rate?
A3: Seeing residual thiourea is a common issue related to reaction kinetics and stoichiometry. Here’s how to troubleshoot:
-
Stoichiometry Check: While a 1:1 molar ratio is theoretical, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of one reagent to drive the reaction to completion.[4] In the Hantzsch synthesis, a slight excess of the thioamide (thiourea) is often used. If you are already doing this, ensure your α-halocarbonyl reagent is pure and has not degraded during storage.
-
Temperature and Reaction Time: The initial S-alkylation and subsequent cyclization are often temperature-dependent.[3] If you are running the reaction at room temperature, consider moderately heating the mixture (e.g., to 40-60 °C in a solvent like ethanol or methanol) to increase the reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Solvent Choice: The solvent must be able to dissolve the starting materials to a reasonable extent. Alcohols like ethanol and methanol are commonly used and are effective for this reaction.[3] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware this can complicate product work-up.
Part 3: Purification and Removal Strategies
Q4: What is the most effective and scalable method for removing polar impurities like unreacted thiourea?
A4: For removing highly polar impurities from a less polar product, two methods stand out: recrystallization and liquid-liquid extraction .
1. Recrystallization: This is often the most efficient method for purification if a suitable solvent system can be found. The principle is to find a solvent (or solvent pair) in which your this compound product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Protocol: Two-Solvent Recrystallization This technique is particularly useful when no single solvent provides the ideal solubility profile.[10][11]
-
Solvent Selection: Identify a "soluble" solvent (Solvent 1) in which your crude product dissolves well (e.g., ethanol, methanol, or acetone). Identify an "anti-solvent" (Solvent 2) in which your product is poorly soluble (e.g., water, hexanes, or diethyl ether).[12][13] The two solvents must be miscible.
-
Dissolution: Dissolve the crude material in the minimum amount of hot Solvent 1.
-
Hot Filtration (Optional): If there are insoluble particulates, perform a hot gravity filtration to remove them.[10]
-
Induce Crystallization: While the solution is still warm, add Solvent 2 dropwise until you observe persistent cloudiness (the saturation point).
-
Re-dissolution: Add a few drops of hot Solvent 1 to just redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold Solvent 2, and dry under vacuum.
2. Liquid-Liquid Extraction: If your product has good solubility in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), an aqueous wash can be very effective. Thiourea is highly water-soluble and will be partitioned into the aqueous phase, while your product remains in the organic layer.
Q5: My product is still impure after recrystallization. What other techniques can I use to achieve >99% purity?
A5: When recrystallization is insufficient, flash column chromatography is the next logical step. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.[14][15]
Caption: General purification workflow for this compound.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase (e.g., a mixture of hexanes and ethyl acetate) where your product has an Rf value of approximately 0.3.[16] Impurities should be well-separated from the product spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading" and generally gives better separation than loading the sample as a solution.[17] Carefully add this to the top of the packed column.
-
Elution: Run the column by passing the mobile phase through the silica gel using positive pressure (flash). Start with a non-polar solvent system and gradually increase the polarity (gradient elution) to elute your compounds.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
This comprehensive approach, combining a mechanistic understanding of impurity formation with systematic analytical and purification strategies, will enable you to consistently produce high-purity this compound for your research and development needs.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Retrieved from [Link]
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MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(23), 8206. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 13(4), 2419-2434. Retrieved from [Link]
- Google Patents. (2020). CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
-
PubMed. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues. Journal of Medicinal Chemistry, 66(13), 8779-8797. Retrieved from [Link]
-
ACS Publications. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry, 66(13), 8779-8797. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2011). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NEW 1, 3-THIAZOLE-2,4-DIAMINE DERIVATIVES. 68(5), 671-679. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 86, 555-565. Retrieved from [Link]
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MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5550. Retrieved from [Link]
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ResearchGate. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Journal of Microbiology and Biotechnology, 24(7), 917-925. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change... [Image]. Retrieved from [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Technical Support Center: Navigating Thiazole-2,4-diamine Interference in Biochemical Assays
Welcome to the technical support center for addressing challenges associated with Thiazole-2,4-diamine and related heterocyclic compounds in biochemical assays. This guide is designed for researchers, scientists, and drug development professionals who have identified compounds with this scaffold as hits in their screening campaigns and are seeking to validate their findings and troubleshoot potential artifacts.
The this compound core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] However, it is also a notorious member of the Pan-Assay Interference Compounds (PAINS) family.[3][4] PAINS are compounds that appear as frequent hitters in high-throughput screening (HTS) campaigns by producing false-positive results through a variety of nonspecific mechanisms.[3][5][6] Failure to identify and triage these compounds early can lead to a significant waste of time and resources.[7]
This guide provides a structured, question-and-answer-based approach to understanding, identifying, and mitigating the interference caused by this compound derivatives.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is this compound, and why is it a concern in my screening assays?
A1: this compound is a five-membered heterocyclic chemical structure containing sulfur and nitrogen atoms.[2] While this scaffold is present in many legitimate drug candidates, certain substitution patterns, particularly the 2-amino-thiazole moiety, are well-documented as PAINS.[1] These compounds are flagged as problematic because they often generate activity through nonspecific mechanisms rather than by specifically engaging the intended biological target.[3][5] If not properly validated, these "hits" can lead research projects down unproductive paths.[7]
Q2: What are the primary mechanisms by which this compound compounds interfere with biochemical assays?
A2: Interference from this class of compounds is multifaceted and can include several distinct mechanisms:
-
Compound Aggregation: At micromolar concentrations typical for screening, many small molecules, including thiazole derivatives, can self-associate to form colloidal aggregates.[5][6] These aggregates, ranging from tens to hundreds of nanometers in size, can nonspecifically sequester and inhibit enzymes, leading to a false-positive signal.[5][6] This is one of the most common mechanisms for promiscuous inhibition.
-
Thiol Reactivity: The thiazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack.[8] Cysteine residues on proteins are a common target, leading to covalent modification and nonspecific inhibition.[9] This can manifest as sulfhydryl-scavenging or disulfide bond formation.[7][9]
-
Redox Activity & H₂O₂ Production: Some heterocyclic compounds can undergo redox cycling, leading to the production of reactive oxygen species like hydrogen peroxide (H₂O₂).[9] H₂O₂ can interfere with assay components, modify proteins, or directly impact redox-sensitive reporter systems (e.g., luciferases), creating a false signal.
-
Optical Interference: Thiazole derivatives can interfere with optical assay readouts. This includes intrinsic fluorescence (autofluorescence) that masks the assay signal or light absorption (quenching) at the excitation or emission wavelengths of the assay fluorophore.[1][9] This is a direct, non-biochemical interference with the detection method.[10]
-
Metal Chelation: Impurities from the synthesis of test compounds can include residual metals.[11] Some thiazole structures may chelate these metal ions, which can be problematic if the target protein is a metalloenzyme.[9]
Q3: Is the observed activity of my this compound hit likely to be specific to my target?
A3: Not necessarily, and caution is strongly advised. The hallmark of PAINS is their tendency to react nonspecifically with numerous biological targets.[3] If a compound is active due to aggregation, it will likely inhibit many different enzymes under similar assay conditions.[5][6] Similarly, reactivity-based mechanisms like thiol scavenging are not target-specific and will affect any protein with accessible cysteine residues.[9] Therefore, any hit containing this scaffold requires rigorous validation to prove it acts via a specific, on-target mechanism.
Part 2: Troubleshooting Guide - A Workflow for Hit Validation
If you have a this compound hit, it is crucial to perform a series of validation and de-risking experiments. This workflow will help you distinguish true inhibitors from assay artifacts.
Step 1: Initial Assessment & Data Review
Q4: My dose-response curve looks unusual. What should I look for?
A4: The shape of the dose-response curve can be a primary indicator of nonspecific activity. Look for the following red flags:
-
Steep Hill Slopes: Hill coefficients significantly greater than 1.5 can indicate compound aggregation or other non-stoichiometric inhibition mechanisms.[1]
-
Irreproducibility: High variability in IC₅₀ values between experimental runs.
-
Sensitivity to Incubation Time: The apparent potency changes with pre-incubation time, which can be characteristic of reactive compounds or aggregators.
Step 2: Ruling Out Aggregation-Based Inhibition
Aggregation is a leading cause of false positives.[5][6] The following experiments are designed to detect it.
Q5: How can I quickly test if my compound is an aggregator?
A5: The most common and effective method is a detergent titration assay . Aggregates are held together by non-covalent forces that are disrupted by detergents.[12]
-
The Principle: Re-run your primary biochemical assay in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[13][14]
-
Expected Outcome: If the compound is an aggregator, its inhibitory activity will be significantly reduced or completely abolished in the presence of the detergent.[12][13] A true, specific inhibitor's potency should remain largely unaffected.
| Condition | Test Compound IC₅₀ | Interpretation |
| Standard Buffer | 5 µM | Apparent Activity |
| Buffer + 0.01% Triton X-100 | > 100 µM | Strongly suggests aggregation-based inhibition. |
| Buffer + 0.01% Triton X-100 | 6 µM | Suggests a specific, non-aggregation mechanism. |
Q6: My compound's activity is detergent-sensitive. How can I physically confirm the presence of aggregates?
A6: Dynamic Light Scattering (DLS) is a biophysical technique that directly measures the size of particles in a solution.[15][16]
-
The Principle: DLS measures time-dependent fluctuations in scattered light to determine the hydrodynamic radius of particles. Small molecules will not be detected, but colloidal aggregates (tens to hundreds of nm) will produce a clear signal.[16]
-
Expected Outcome: A solution of your compound at its active concentration should show particles of significant size, while a solution below its critical aggregation concentration (or in the presence of detergent) should not.
Step 3: Assessing Nonspecific Reactivity and Assay Interference
If aggregation is ruled out, the next step is to check for other forms of nonspecific activity.
Q7: How do I determine if my compound is interfering with the assay technology itself?
A7: Run control experiments that isolate components of your assay system.
-
Target-Independent Counter-Screen: Run your assay protocol without the target protein.[17] If you still observe a signal change, the compound is likely interacting with the substrate, detection reagents, or reporter enzyme (e.g., luciferase).[9]
-
Check for Optical Interference: Measure the absorbance and fluorescence spectra of your compound.[1] If it absorbs light or fluoresces at the wavelengths used in your assay, it is a direct interferent.[1] This can often be overcome by switching to an orthogonal assay with a different detection modality (e.g., from a fluorescence-based to an absorbance-based readout).[17]
Q8: How can I test for nonspecific protein reactivity?
A8: Nonspecific protein reactivity can be assessed using several methods.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technology that measures binding events in real time.[18] A key indicator of nonspecific binding in SPR is a response that does not fit a 1:1 binding model, is not saturable, or shows poor dependence on the target immobilization surface. Adding a detergent like Tween-20 to the running buffer can also help reduce nonspecific interactions.[19]
-
Counter-Screen with a "Decoy" Protein: A simple biochemical approach is to test your compound against an unrelated protein, especially one known to be sensitive to aggregators or reactive compounds, like β-lactamase.[13] Inhibition of this decoy protein suggests a nonspecific mechanism.
Part 3: Detailed Experimental Protocols
Protocol 1: Detergent Titration for Aggregation Assessment
Objective: To determine if the inhibitory activity of a test compound is sensitive to the presence of a non-ionic detergent, which is characteristic of an aggregation-based mechanism.[12][13]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Complete assay buffer (as used in the primary screen).
-
10% Triton X-100 stock solution (v/v) in water.
-
All other components of the primary biochemical assay (enzyme, substrate, cofactors, etc.).
-
Assay plates (e.g., 384-well).
-
Plate reader for signal detection.
Procedure:
-
Prepare Buffers: Prepare two sets of assay buffers:
-
Buffer A (Control): Standard assay buffer.
-
Buffer B (Detergent): Standard assay buffer containing a final concentration of 0.01% Triton X-100. (e.g., add 10 µL of 10% Triton X-100 to 10 mL of buffer).
-
-
Compound Dilution: Prepare serial dilutions of the test compound in both Buffer A and Buffer B. It is critical to perform the dilutions in the final buffer to allow the detergent to influence compound solubility and aggregation state.
-
Assay Execution:
-
Dispense the compound dilutions into the assay plate.
-
Add the enzyme to all wells (except negative controls) and incubate as per the primary assay protocol.
-
Initiate the reaction by adding the substrate.
-
Read the plate at the appropriate time points using the plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in both Buffer A and Buffer B.
-
Generate two separate dose-response curves and calculate the IC₅₀ value for each condition.
-
Interpretation: A significant rightward shift (>10-fold) or complete loss of potency in the IC₅₀ value in Buffer B compared to Buffer A is strong evidence of aggregation-based inhibition.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly measure the size of particles formed by the test compound in solution, providing physical evidence of aggregation.[15]
Materials:
-
Test compound stock solution (10 mM in DMSO).
-
Assay buffer, filtered through a 0.02 µm filter to remove dust.
-
DLS instrument (e.g., Wyatt DynaPro, Malvern Zetasizer).
-
Low-volume DLS cuvette or plate.
Procedure:
-
Sample Preparation:
-
Prepare a sample of the test compound in the filtered assay buffer at a concentration where it shows activity (e.g., 2x the IC₅₀ value). The final DMSO concentration should be kept low and consistent with the biochemical assay (e.g., <1%).
-
Prepare a "buffer + DMSO" blank containing the same final concentration of DMSO as the test sample.
-
Optional: Prepare a third sample containing the compound and 0.01% Triton X-100 to demonstrate aggregate dispersal.
-
-
Instrument Setup:
-
Allow the DLS instrument to equilibrate to the desired temperature (typically the same temperature as the biochemical assay).
-
-
Measurement:
-
First, measure the "buffer + DMSO" blank to establish a baseline and ensure the buffer is free of contaminants. The result should show no significant particle population.
-
Measure the test compound sample. Collect multiple acquisitions to ensure a stable reading.
-
-
Data Analysis:
-
Analyze the correlation function data to generate a particle size distribution plot (Intensity vs. Particle Diameter).
-
Interpretation: The presence of a distinct peak in the range of 30 nm to >1000 nm indicates the formation of colloidal aggregates.[16] The blank buffer should show no such peaks. If the sample containing detergent shows a significant reduction or elimination of this peak, it further confirms the particles are compound aggregates.
-
References
-
Dahlin, J. L., Baell, J. B., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2024). National Institutes of Health. Available at: [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. (2021). PMC. Available at: [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Protocols. Available at: [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]
-
Kapla, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at: [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology. Available at: [Link]
-
Wilson, G. H. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. (2016). ResearchGate. Available at: [Link]
-
Dynamic Light Scattering (DLS). Center for Macromolecular Interactions, Harvard Medical School. Available at: [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available at: [Link]
-
Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. (2006). PubMed. Available at: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2024). BellBrook Labs. Available at: [Link]
-
Dynamic Light Scattering (DLS). Sygnature Discovery. Available at: [Link]
-
Overcome effects of detergents & reducing agents in protein estimation. (2017). G-Biosciences. Available at: [Link]
-
Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2021). National Institutes of Health. Available at: [Link]
-
Figure 9. [Dynamic light scattering for the...]. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2007). PMC - NIH. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Available at: [Link]
-
6 Common Lab Uses of Detergents. (2022). Bitesize Bio. Available at: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). PMC - NIH. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. (2013). PubMed. Available at: [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. Available at: [Link]
-
Investigating non-specific binding to chemically engineered sensor surfaces using liposomes as models. (2018). RSC Publishing. Available at: [Link]
-
High-throughput detection of metal contamination in HTS outputs. (2021). ResearchGate. Available at: [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences. Available at: [Link]
-
Which detergent interferes with enzymatic activity the least? (2019). ResearchGate. Available at: [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at: [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023). Chemical Science (RSC Publishing). Available at: [Link]
-
Reduction of nonspecific protein binding on surface plasmon resonance biosensors. (2014). ResearchGate. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2010). PMC - NIH. Available at: [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. portlandpress.com [portlandpress.com]
- 19. nicoyalife.com [nicoyalife.com]
strategies to minimize off-target effects of Thiazole-2,4-diamine in cells
Topic: Minimizing Off-Target Effects of Thiazole-2,4-diamine Derivatives in Cell-Based Assays
Executive Summary: The "Privileged but Promiscuous" Paradox
Welcome to the Support Hub. If you are working with This compound derivatives, you are likely targeting the CMGC kinase family (CDKs, GSK-3
The Problem: This scaffold is a "privileged structure" because it mimics the adenine ring of ATP, allowing it to bind potently to the hinge region of kinases. However, this same feature is its liability. The conservation of the ATP-binding pocket across the human kinome (500+ kinases) leads to a "Kinase Storm"—simultaneous inhibition of multiple off-targets (e.g., CDK2, GSK-3
This guide provides a systematic workflow to deconvolute "true" efficacy from off-target toxicity and assay artifacts.
Diagnostic Workflow: Is Your Phenotype Real?
Before optimizing your molecule, you must validate that your cellular phenotype (e.g., cell death, arrest) is driven by your intended target and not by scaffold-inherent liabilities.
Figure 1: Triage logic to identify the source of off-target effects in aminothiazole derivatives.
Troubleshooting Guide & FAQs
Issue 1: The "Kinase Storm" (Lack of Selectivity)
Symptom: Your compound kills cells indiscriminately, or you see phenotypes unrelated to your target (e.g.,
Mechanism:
The 2,4-diaminothiazole ring forms a critical hydrogen bond with the kinase "hinge" region. Because the hinge region is highly conserved, your molecule likely fits into the ATP pockets of CDK2, CDK5, and GSK-3
Strategic Solution: "Gatekeeper" Exploitation You cannot change the hinge-binding thiazole without losing potency. Instead, you must modify the "tail" of the molecule to clash with non-target kinases.
-
The Gatekeeper Residue: Different kinases have different amino acids at the "gatekeeper" position deep in the pocket.
-
Action: Add bulky groups (e.g., isopropyl, phenyl) to the C5-position of the thiazole. This forces the molecule to rely on the size of the gatekeeper pocket. If your target has a small gatekeeper (e.g., Threonine) and the off-target has a large one (e.g., Phenylalanine), the bulky group will create a steric clash in the off-target, improving selectivity.
Issue 2: False Positives (PAINS & Aggregation)
Symptom: Your
Mechanism: Aminothiazoles are notorious Promiscuous 2-Aminothiazoles (PrATs) . They are hydrophobic and can form colloidal aggregates in aqueous buffers. These aggregates sequester enzyme targets non-specifically, appearing as "inhibition."
Strategic Solution: The Detergent Test
-
Protocol: Run your biochemical kinase assay with and without 0.01% Triton X-100 (or Tween-20).
-
Interpretation: If inhibition disappears in the presence of detergent, your compound is an aggregator (False Positive).
-
Reference: See Shoichet et al.[1] on colloidal aggregation (cited below).
Issue 3: Mitochondrial Toxicity
Symptom: Cells die rapidly via necrosis rather than apoptosis, or you observe a drop in ATP without target engagement.
Mechanism: Thiazole derivatives can act as lipophilic weak bases, accumulating in the mitochondrial matrix and disrupting the electron transport chain (Complex I) or uncoupling oxidative phosphorylation.
Strategic Solution: The Glucose/Galactose Switch
-
Protocol: Culture cells in media containing Glucose (glycolysis active) vs. Galactose (forces reliance on oxidative phosphorylation).
-
Interpretation: If your compound is >3x more toxic in Galactose media, it is a mitochondrial toxin.
Technical Protocols
Protocol A: The Glucose/Galactose Mitochondrial Stress Test
Use this to rule out mitochondrial off-target effects.
Materials:
-
HeLa or HepG2 cells.
-
Media A: DMEM + 25 mM Glucose (High Glucose).
-
Media B: DMEM + 10 mM Galactose (No Glucose, dialyzed FBS).
-
CellTiter-Glo (Promega) or similar ATP assay.
Step-by-Step:
-
Seeding: Seed cells (5,000/well) in 96-well plates in standard media. Allow attachment (6h).
-
Wash: Gently wash cells 2x with PBS to remove glucose.
-
Treatment: Add Media A (Glucose) to Plate 1 and Media B (Galactose) to Plate 2.
-
Dosing: Treat with this compound derivative (8-point dose response, 0.1 nM – 10
M). -
Incubation: Incubate for 24 hours.
-
Readout: Lyse and measure ATP via luminescence.
-
Calculation: Calculate
for both conditions.-
Mitochondrial Safety Index (MSI):
. -
Pass Criteria: MSI < 2.0. If MSI > 3.0, the compound is a mitochondrial toxin.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Use this to prove your compound binds the specific target INSIDE the cell, distinguishing it from general toxicity.
Step-by-Step:
-
Treatment: Treat live cells with 5x
of your compound for 1 hour. Include a DMSO control. -
Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cooling: Cool immediately to RT.
-
Lysis: Freeze-thaw 3x (liquid nitrogen/37°C) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable protein pellets; stabilized target stays in supernatant).
-
Detection: Run supernatant on Western Blot. Probe for your specific kinase (e.g., CDK5).
-
Result: If the compound binds, the target protein band will persist at higher temperatures compared to DMSO control (Thermal Stabilization).
Mechanistic Visualization: Improving Selectivity
This diagram illustrates how modifying the this compound scaffold prevents off-target binding by exploiting the "Gatekeeper" residue.
Figure 2: Exploiting the Gatekeeper residue to achieve selectivity. Bulky substituents at the C5 position of the thiazole ring clash with large gatekeeper residues in off-target kinases.
Data Summary: Common Off-Targets
| Off-Target Category | Primary Suspects | Mechanism of Interaction | Detection Method |
| Kinase Cross-talk | GSK-3 | ATP-pocket conservation (Hinge binder). | Kinase Profiling (Panel) |
| Assay Artifacts | Luciferase, HRP | Colloidal aggregation or Fluorescence quenching. | Detergent (0.01% Triton) addition |
| Metabolic Toxicity | CYP450 (3A4, 2D6) | Thiazole ring bioactivation (S-oxidation). | Microsomal Stability Assay |
| Cytotoxicity | Mitochondria (Complex I) | Lipophilic cation accumulation. | Glu/Gal Switch Assay |
References
-
Selectivity of 2,4-diaminothiazoles in Kinases: Helal, C. J., et al. (2011). "Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
The "PAINS" Phenomenon & Aminothiazoles: Baell, J. B., & Holloway, G. A. (2010).[2] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.
-
Aggregation as a Mechanism of False Inhibition: Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors."[1] Nature Protocols.
-
Mitochondrial Toxicity Screening: Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences.
-
Recent Optimization of Diaminothiazoles (CDK11): Nabet, B., et al. (2022).[3] "Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold." European Journal of Medicinal Chemistry.
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Thiazole-2,4-diamine Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Physicochemical & Structural Optimization for Membrane Transport[1]
Introduction: The Permeability Paradox
Welcome to the technical support hub for Thiazole-2,4-diamine optimization. As researchers, we often encounter a "permeability paradox" with this scaffold: the very polar interactions that drive high-affinity binding to targets (e.g., kinases, bacterial enzymes) often create a barrier to cell entry.
The 2,4-diamine motif introduces significant hydrogen bond donor (HBD) character and polarity (high TPSA), which can impede passive diffusion across the lipid bilayer.[1] Furthermore, the basicity of the thiazole nitrogen can lead to lysosomal trapping or P-glycoprotein (P-gp) recognition.[1] This guide synthesizes medicinal chemistry strategies and assay troubleshooting to help you navigate these challenges.
Module 1: Molecular Design & Physicochemical Optimization
Q: My analog shows nanomolar potency but has negligible cellular activity. The LogP is around 1.[1]5. Is this too low?
A: A LogP of 1.5 is generally within the "druggable" range, but for Thiazole-2,4-diamines, the issue is likely Desolvation Energy , not just lipophilicity.
-
The Mechanism: The two amino groups (positions 2 and 4) and the thiazole nitrogen form a hydration shell.[1] To cross the membrane, the molecule must shed these water molecules. If the energy cost to desolvate is higher than the energy gain from entering the lipid phase, permeability fails.
-
The Fix: You need to mask the Hydrogen Bond Donors (HBDs) or shield the polar core.[1]
-
Strategy 1 (N-Alkylation): Methylate one of the exocyclic nitrogens.[1] This removes an HBD and increases LogP slightly.[1] Note: Check if the NH is essential for target binding first.
-
Strategy 2 (Intramolecular Hydrogen Bonding): Introduce a substituent (e.g., a fluorine or methoxy group) on an adjacent ring that can form a pseudo-ring with the amine proton.[1] This "hides" the proton from the solvent, reducing the desolvation penalty.
-
Strategy 3 (Bioisosteres): Consider replacing the thiazole core with a thiadiazole if metabolic stability is also an issue, though this may not drastically improve permeability unless coupled with lipophilic side chains.[1]
-
Q: We suspect our compound is a P-gp substrate. How do we design out efflux liability?
A: Thiazole-2,4-diamines are frequent substrates for efflux transporters (P-gp/MDR1) due to their amphiphilic nature and basic nitrogen atoms.[1]
-
Diagnosis: If your PAMPA permeability (passive only) is high (
) but Caco-2 (A-to-B) is low ( ), you have an efflux problem.[1] -
The Fix:
-
Reduce Basicity: Electron-withdrawing groups (EWGs) like -CF3 or -CN on the phenyl rings attached to the amines can lower the pKa of the nitrogens, reducing the cationic fraction at physiological pH.[1] P-gp prefers cationic substrates.[1]
-
Steric Hindrance: Introduce bulky groups (e.g., ortho-chloro or methyl) near the basic center to prevent the transporter from binding effectively.[1]
-
Zwitterions: If possible, introduce a carboxylic acid tail to create a zwitterion. While this reduces passive diffusion, it often kills P-gp affinity completely.[1]
-
Module 2: Assay Troubleshooting (PAMPA & Caco-2)
Q: My compound precipitates in the PAMPA donor well. How do I distinguish solubility issues from low permeability?
A: This is a classic "false negative."[1] If the compound crashes out, the concentration gradient driving diffusion collapses.
-
Troubleshooting Protocol:
-
Check Kinetic Solubility: Run a nephelometry or UV-based solubility assay in the exact buffer used for PAMPA (usually PBS pH 7.4).[1]
-
Cosolvent Titration: Increase DMSO concentration in the donor well from 1% to 5% (if the membrane compatibility allows).
-
Use a Sink: Ensure your acceptor well contains a "sink" condition (e.g., BSA or surfactant) to pull the compound through, maintaining the gradient even if donor solubility is low.[1]
-
Data Interpretation Table:
| Observation | Donor Conc. (Final) | Acceptor Conc. | Diagnosis | Action |
| Scenario A | Low (< 50%) | Low (ND) | Precipitation / Adsorption | Check solubility; use glass coated plates; add BSA.[1] |
| Scenario B | High (> 90%) | Low (ND) | True Low Permeability | Optimization required (LogP/HBD adjustment). |
| Scenario C | High (> 90%) | High (> 20%) | High Permeability | Proceed to Caco-2 or metabolic stability.[1] |
Q: In Caco-2 assays, the TEER (Transepithelial Electrical Resistance) values drop significantly after adding my thiazole analog. What does this mean?
A: A drop in TEER indicates that your compound is destroying the monolayer integrity .[1] It is likely acting as a surfactant or is cytotoxic, opening the tight junctions.[1]
-
The Cause: Amphiphilic thiazoles with long alkyl chains can act like detergents.[1]
-
The Solution:
-
Retest at a lower concentration (e.g., 1 µM instead of 10 µM).
-
Check for cytotoxicity using an MTT or LDH release assay.[1]
-
Do not trust permeability data from wells with dropped TEER. The compound is leaking through the holes it created (paracellular leak), giving a falsely high permeability value.
-
Module 3: Advanced Optimization Workflow
The following diagram outlines the decision logic for optimizing this compound permeability.
Caption: Decision tree for troubleshooting and optimizing permeability issues in this compound analogs.
Experimental Protocols
Protocol A: Optimized PAMPA for Thiazole Analogs
Standard PAMPA often fails for basic thiazoles due to membrane retention.[1] This modified protocol uses a specific lipid mix.
-
Lipid Preparation: Dissolve 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane. Note: Avoid using simple hexadecane; DOPC better mimics the bilayer for polar compounds.
-
Donor Plate: Prepare compound at 10 µM in PBS (pH 7.4) with 5% DMSO .
-
Critical Step: If the compound is basic (pKa > 8), adjust donor pH to 8.0 to increase the neutral fraction, or accept that permeability at pH 7.4 will be lower.
-
-
Acceptor Plate: Fill with PBS (pH 7.4) containing scavenger sink (e.g., surfactant or cyclodextrin) if low recovery is expected.[1]
-
Incubation: Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Analysis: Separate plates. Quantify both Donor and Acceptor wells using LC-MS/MS.
-
Calculation:
-
Protocol B: Caco-2 Efflux Assessment
-
Seeding: Seed Caco-2 cells (passage 40-60) on Transwell® inserts. Culture for 21 days until TEER > 300 Ω·cm².
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Dosing:
-
Apical to Basolateral (A-B): Add compound (10 µM) to Apical chamber. Sample Basolateral.
-
Basolateral to Apical (B-A): Add compound (10 µM) to Basolateral chamber. Sample Apical.
-
-
Inhibitor Check: If Efflux Ratio (B-A / A-B) > 2.0, repeat the assay with Verapamil (50 µM) .[1] If the ratio collapses to ~1.0, P-gp efflux is confirmed.[1]
Visualizing the Transport Mechanism
The following diagram illustrates the specific barriers a this compound faces crossing the enterocyte.
Caption: Transport pathways for thiazole-2,4-diamines, highlighting the competition between passive diffusion of the neutral species and active P-gp efflux of the cationic species.[1]
References
-
Vertex AI Search. (2024).[1][2] Medicinal chemistry and properties of 1,2,4-thiadiazoles. National Institutes of Health.[1] Link
-
Vertex AI Search. (2024).[1] Parallel Artificial Membrane Permeability Assay (PAMPA) Overview. Evotec. Link
-
Vertex AI Search. (2024).[1] Permeability for intestinal absorption: Caco-2 assay and related issues. National Institutes of Health.[1] Link
-
Vertex AI Search. (2024).[1] Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole. MDPI.[1] Link
-
Vertex AI Search. (2024).[1] Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2. National Institutes of Health.[1] Link
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Thiazole-2,4-diamine Screening
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Thiazole-2,4-diamine and its derivatives. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common issue of inconsistent results during screening campaigns. By understanding the underlying scientific principles, you can design more robust experiments and have greater confidence in your data.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the challenges associated with screening this compound compounds.
Q1: Why are my screening results with Thiazole-2,4-diamines so variable?
A1: Inconsistent results with this scaffold are often rooted in its physicochemical properties and its propensity to be a "frequent hitter".[1] Thiazole-containing compounds can exhibit a range of behaviors that lead to variability, including:
-
Poor Aqueous Solubility: Like many heterocyclic compounds, this compound derivatives can have limited solubility in aqueous assay buffers. This can lead to compound precipitation, resulting in an unknown and variable final concentration in your assay wells.
-
Compound Aggregation: At concentrations typically used in high-throughput screening (HTS), these molecules can form colloidal aggregates.[2] These aggregates can non-specifically inhibit enzymes or disrupt assay signals, leading to false positives that are often not reproducible.[2]
-
Reactivity and Assay Interference: The thiazole ring system can be reactive and may interfere with assay components.[1] This can manifest as redox cycling, light interference in optical assays (e.g., fluorescence or absorbance), or direct, non-specific interaction with reporter molecules.[1][3]
-
Pan-Assay Interference Compounds (PAINS) Behavior: The thiazole scaffold is a known structural motif in some PAINS, which are compounds that show activity in numerous assays through non-specific mechanisms.[4]
Q2: What are the most common sources of error in a this compound screen?
A2: Errors can be broadly categorized into three areas:
-
Compound-Related Issues:
-
Inaccurate compound concentration due to solubility issues.
-
Formation of aggregates that cause non-specific inhibition.[2]
-
Degradation of the compound in assay buffer over time.
-
Interference with the assay detection method (e.g., fluorescence quenching/enhancement).
-
-
Assay-Related Issues:
-
Suboptimal assay conditions (e.g., buffer composition, pH, temperature).
-
Reagent instability or improper storage.
-
High background signal or low signal-to-noise ratio.
-
For cell-based assays: poor cell health, high passage number, or inconsistent cell seeding.[5]
-
-
Process-Related Issues:
Q3: How can I proactively improve the reliability of my screen from the outset?
A3: A robust screening campaign begins with rigorous assay development and validation.[6]
-
Thorough Assay Validation: Before starting the screen, perform a "dry run" with positive and negative controls to ensure a consistently high Z'-factor (>0.5).[6][8]
-
Solubility Assessment: Pre-screen your compounds for solubility in the final assay buffer. This can be done using techniques like nephelometry.[9][10]
-
Implement Counter-Screens Early: Plan for and execute counter-screens to identify common artifacts like aggregators or redox-active compounds.[1]
-
Standardize Cell Culture Practices: For cell-based assays, use low-passage, authenticated cell lines, and maintain consistent seeding densities and culture conditions.[5][11]
-
Optimize Compound Concentration: Screen at multiple concentrations to better understand the dose-response relationship and identify potential artifacts that appear at higher concentrations.[7]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving inconsistent screening results.
Issue 1: High Well-to-Well Variability and Poor Z'-Factor
A low Z'-factor (typically <0.5) indicates that the assay window between your positive and negative controls is not large enough or the standard deviations are too high, making it difficult to distinguish real hits from noise.[12][13][14][15]
| Potential Cause | Underlying Mechanism (Causality) | Recommended Solution & Validation |
| Compound Precipitation | The actual concentration of the dissolved compound is inconsistent across wells, leading to variable activity. Precipitates can also scatter light, interfering with optical reads. | Solution: Determine the kinetic solubility of your this compound compounds in the final assay buffer using a nephelometer. Validation: Only screen compounds at concentrations below their determined solubility limit. See Protocol 1 for a detailed nephelometry workflow. |
| Compound Aggregation | At concentrations above a critical aggregation concentration (CAC), molecules form colloids that non-specifically sequester and inhibit proteins, leading to apparent activity that is highly variable. | Solution: Run a counter-screen with a known promiscuous enzyme (e.g., β-lactamase) or use Dynamic Light Scattering (DLS) to detect aggregates. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt aggregates. Validation: True inhibitors will maintain their activity in the presence of the detergent, while the activity of aggregators will be significantly reduced or eliminated. |
| Inconsistent Liquid Handling | Small volume transfers, especially of DMSO stock solutions into aqueous buffers, can be inaccurate, leading to significant concentration differences between wells. | Solution: Regularly calibrate and validate automated liquid handlers and pipettes. Use low-evaporation plates and seals. Validation: Perform a "plate uniformity assessment" using a dye to quantify the precision and accuracy of liquid transfers across the plate.[7] |
| Cell Seeding Inconsistency (Cell-Based Assays) | Uneven cell distribution across the plate results in different cell numbers per well, which directly impacts the assay signal and response to the compound. | Solution: Ensure a homogenous single-cell suspension before plating. Use appropriate mixing techniques and avoid letting cells settle in the reservoir. Validation: After seeding, visually inspect plates under a microscope. Perform a cell viability assay (e.g., CellTiter-Glo®) on a control plate to confirm uniform cell distribution. |
Issue 2: Hit Confirmation Failure (Poor Reproducibility)
A common frustration is when primary "hits" are not confirmed upon re-testing or in dose-response experiments.
| Potential Cause | Underlying Mechanism (Causality) | Recommended Solution & Validation |
| Assay Interference | The compound directly interferes with the detection system. For example, auto-fluorescent compounds can be mistaken for positive signals in fluorescence intensity assays. Thiazole derivatives can also absorb light at wavelengths used for detection.[3] | Solution: Run control experiments. Test the compound in the assay buffer with all components except the biological target (e.g., the enzyme or receptor). Validation: A true hit will show no activity in the absence of the target. Any signal generated in this control experiment indicates assay interference. |
| Redox Activity | Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with redox-sensitive reporter systems (e.g., luciferase), creating a false signal.[1] | Solution: Include a reducing agent like dithiothreitol (DTT) in the assay buffer as a control. Validation: The activity of a redox-cycling compound will be diminished or abolished in the presence of DTT. |
| Compound Instability | The this compound derivative may be unstable in the assay buffer, degrading over the course of the incubation period. This leads to a loss of activity upon re-testing. | Solution: Assess compound stability by pre-incubating it in the assay buffer for the duration of the experiment, then analyzing its integrity via LC-MS. Validation: If degradation is observed, consider shortening the assay incubation time or modifying the buffer conditions if possible. |
| Cellular Health Fluctuation (Cell-Based Assays) | Changes in cell health, passage number, or culture confluency between the primary screen and hit confirmation can alter the cellular response to the compound.[5][16] | Solution: Standardize all cell culture parameters. Use cells within a defined low passage number range and seed from a common frozen stock for all related experiments.[5][11] Validation: Monitor cell morphology and viability consistently. Run positive and negative controls with every experiment to ensure the cellular response window is consistent. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing inconsistent results in your screening campaign.
Caption: A decision tree for troubleshooting inconsistent screening results.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for critical validation experiments.
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a high-throughput method to estimate the solubility of your compounds in aqueous buffer, helping to avoid issues related to precipitation.[9][10][17]
Principle: Nephelometry measures the light scattered by insoluble particles in a solution. A sharp increase in scattered light (measured in Nephelometric Turbidity Units, or NTUs) as compound concentration increases indicates the point of precipitation.[9]
Materials:
-
Test compounds (Thiazole-2,4-diamines) as 10 mM stocks in 100% DMSO.
-
Assay buffer (the same buffer used in your primary screen).
-
384-well clear-bottom microplates.
-
Laser nephelometer plate reader.
Methodology:
-
Create a Concentration Gradient:
-
In a 384-well plate, perform a serial dilution of your compound stock. Start with a high concentration (e.g., 200 µM) and perform a 2-fold serial dilution down to a low concentration (e.g., ~0.1 µM). It is critical to maintain a constant final DMSO concentration across all wells (e.g., 1%).
-
Prepare control wells containing only the assay buffer with the final DMSO concentration.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration. Some protocols may require longer incubation depending on the compounds.[9]
-
-
Measurement:
-
Place the plate in the nephelometer and measure the NTUs for each well.
-
-
Data Analysis:
-
Plot the NTU values (y-axis) against the compound concentration (x-axis) on a semi-log scale.
-
The kinetic solubility limit is the concentration at which the NTU signal begins to sharply increase from the baseline. This can be determined by fitting two lines to the data (the flat baseline and the steep precipitation curve) and finding their intersection point.
-
Protocol 2: Identifying Compound Aggregation using a Detergent-Based Counter-Screen
This protocol helps differentiate true inhibitors from non-specific inhibitors that act via aggregation.
Principle: Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates. If a compound's inhibitory activity is significantly reduced in the presence of a detergent, it is likely an aggregator.
Methodology:
-
Prepare Two Assay Conditions:
-
Condition A (Standard): Your standard assay buffer.
-
Condition B (Detergent): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Test "Hit" Compounds:
-
For each hit compound from your primary screen, perform a dose-response experiment in parallel under both Condition A and Condition B.
-
-
Data Analysis:
-
Calculate the IC50 value for each compound under both conditions.
-
Interpretation:
-
Aggregators: Will show a significant rightward shift (increase) in IC50 value in the presence of Triton X-100, or a complete loss of activity.
-
True Inhibitors: Will have comparable IC50 values under both conditions.
-
-
Assay Interference Mechanism Diagram
This diagram illustrates how compounds can interfere with common assay formats, leading to false-positive or false-negative results.
Caption: Common mechanisms of small molecule assay interference.
References
-
Jagas, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Omega. Available at: [Link]
-
Brea, J., et al. (2009). High-Throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Journal of Biomolecular Screening. Available at: [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Available at: [Link]
-
Target Discovery Institute, University of Oxford. Small Compound Screening Overview. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]
-
Cunningham, B. T., et al. (2016). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening. Available at: [Link]
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
Leist, M., et al. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. Archives of Toxicology. Available at: [Link]
-
Wikipedia. Z-factor. Available at: [Link]
-
Technology Networks. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Joint Research Centre. (2017). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
De Rycker, M., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Infectious Diseases. Available at: [Link]
-
BMG Labtech. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]
-
Wyatt Technology. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Available at: [Link]
-
National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]
-
Allen, S. J., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. Available at: [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
CellPort. (2024). Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management. Available at: [Link]
-
Brea, J., et al. (2009). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Journal of Biomolecular Screening. Available at: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [https://canvas. REPORTER.ncsu.edu/courses/12345/pages/z-factors]([Link]. REPORTER.ncsu.edu/courses/12345/pages/z-factors)
-
de Oliveira, A. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]
-
On HTS. (2023). Z-factor. Available at: [Link]
-
Journal of Education for Pure Science. (2020). Chemical properties of thiadiazole compounds. Available at: [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. assay.dev [assay.dev]
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- 17. rheolution.com [rheolution.com]
Technical Support Center: Enhancing the Stability of Thiazole-2,4-diamine Stock Solutions
Welcome to the Technical Support Center for Thiazole-2,4-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and storage of stable stock solutions. As experienced application scientists, we understand that the reliability of your experimental data is intrinsically linked to the integrity of your reagents. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound, empowering you to make informed decisions in your laboratory.
Understanding the Instability of this compound
This compound, a key scaffold in medicinal chemistry, possesses inherent structural features that can contribute to its degradation in solution. The electron-rich nature of the aminothiazole ring makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.
Key Degradation Pathways:
-
Oxidative Degradation: The primary concern for aminothiazoles is oxidation. The electron-donating amino groups increase the electron density of the thiazole ring, making it more susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.
-
Dimerization and Oligomerization in DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules. However, for certain 2-aminothiazole derivatives, storage in DMSO at room temperature can lead to the formation of oxygenated and dimerized products[1]. This process is often time-dependent and can significantly alter the concentration and purity of the active compound.
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light. Exposure to visible and UV light can initiate a reaction with singlet oxygen, leading to the formation of unstable endoperoxides that subsequently rearrange into degradation products[2].
-
pH-Mediated Hydrolysis: The stability of heterocyclic compounds can be highly dependent on the pH of the solution. While specific data for this compound is limited, related heterocyclic compounds have shown susceptibility to degradation in alkaline conditions.
Visualizing Potential Degradation
To better understand the potential degradation pathways, the following diagram illustrates the key vulnerabilities of the this compound core structure.
Caption: Key factors leading to the degradation of this compound in solution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound stock solutions.
Q1: My stock solution of this compound in DMSO has changed color. What should I do?
A1: A color change is a strong indicator of degradation. As documented for other 2-aminothiazoles, decomposition in DMSO at room temperature can lead to colored byproducts[1]. It is highly recommended to discard the solution and prepare a fresh stock. To prevent this in the future, follow the recommended storage conditions outlined below.
Q2: Can I store my this compound stock solution at room temperature for short periods?
A2: It is strongly advised against storing this compound solutions at room temperature, especially in DMSO. Studies on similar compounds have shown that degradation can occur even within a short timeframe[1]. For optimal stability, always store stock solutions at -20°C or -80°C.
Q3: Is there a preferred solvent for this compound stock solutions?
A3: While DMSO is widely used for its high solubilizing capacity, its potential to promote degradation of aminothiazoles is a significant drawback[1]. If your experimental protocol allows, consider alternative solvents such as N,N-dimethylformamide (DMF) or ethanol. However, solubility in these solvents must be empirically determined. If DMSO is necessary, it is crucial to use anhydrous DMSO and adhere strictly to low-temperature storage.
Q4: How can I protect my stock solution from light-induced degradation?
A4: Photodegradation is a valid concern for thiazole derivatives[2]. To minimize this risk:
-
Store stock solutions in amber vials.
-
When working with the solution, avoid prolonged exposure to direct laboratory light.
-
If possible, work in a fume hood with the sash lowered to reduce light exposure.
Q5: I suspect my stock solution has degraded. How can I confirm this?
A5: The most reliable way to assess the stability of your stock solution is through analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for quantifying the parent compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide further information on the identity of any degradants[2][3][4]. A simple comparison of the chromatographic profile of a fresh solution versus an aged one will reveal any changes in purity.
Experimental Protocols for Enhanced Stability
Adhering to best practices for solution preparation and storage is paramount for maintaining the integrity of your this compound stock.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates measures to minimize oxidative and solvent-mediated degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or alternative solvent)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Calibrated balance and appropriate volumetric flasks/pipettes
Procedure:
-
Inert Atmosphere: Before opening the container of solid this compound, purge the vial and the balance enclosure with an inert gas (argon or nitrogen) to displace atmospheric oxygen.
-
Weighing: Quickly and accurately weigh the desired amount of this compound.
-
Dissolution: Add the solid to a volumetric flask and dissolve in the chosen solvent. If using DMSO, ensure it is from a freshly opened bottle of anhydrous grade.
-
Inert Purge: Gently bubble the inert gas through the solution for 1-2 minutes to remove any dissolved oxygen.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber vials. This minimizes the number of freeze-thaw cycles and reduces exposure to air and light upon each use.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C. For long-term storage, -80°C is preferable.
Protocol 2: Incorporation of an Antioxidant
For applications where the presence of a small amount of antioxidant is permissible, this can provide an additional layer of protection.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Antioxidant stock solution (e.g., 1 M Butylated Hydroxytoluene (BHT) or α-tocopherol in the same solvent)
Procedure:
-
Antioxidant Addition: To your freshly prepared this compound stock solution, add the antioxidant stock solution to a final concentration of 100 µM to 1 mM. The optimal concentration may need to be determined empirically.
-
Mixing: Gently mix the solution to ensure homogeneity.
-
Aliquoting and Storage: Proceed with aliquoting and storage as described in Protocol 1.
Note: Always run a control experiment to ensure the added antioxidant does not interfere with your downstream assay.
Data Summary for Stability Considerations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (use with caution), DMF, Ethanol | DMSO can promote degradation of aminothiazoles at room temperature[1]. Alternative solvents should be considered if solubility permits. |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Low temperatures significantly reduce the rate of chemical degradation[1]. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation by displacing atmospheric oxygen. |
| Light Exposure | Minimize (use amber vials) | Prevents photodegradation, a known pathway for thiazole derivatives[2]. |
| pH | Neutral to slightly acidic | While specific data is lacking, related heterocycles show instability in alkaline conditions. |
| Antioxidants | BHT, α-tocopherol (optional) | Can scavenge free radicals and inhibit oxidative degradation. |
Visualizing the Workflow for Stable Stock Preparation
The following diagram outlines the recommended workflow for preparing stable this compound stock solutions.
Caption: Recommended step-by-step workflow for preparing stable stock solutions.
Analytical Methods for Stability Assessment
To quantitatively assess the stability of your this compound stock solutions, the following analytical methods are recommended.
HPLC-UV Method for Purity and Degradation Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A typical starting point would be a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). The gradient can be optimized to achieve good separation of the parent compound from any degradation products.
Detection:
-
Monitor at the λmax of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
Procedure:
-
Prepare a fresh standard of this compound at a known concentration.
-
Inject the fresh standard to establish the retention time and peak area of the pure compound.
-
Inject an aliquot of the aged stock solution.
-
Compare the chromatograms. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.
LC-MS Method for Identification of Degradation Products
For a more in-depth analysis, LC-MS can be employed to identify the molecular weights of any degradation products, providing clues to their structures[2][3][4]. The chromatographic conditions can be similar to the HPLC-UV method, with the eluent being directed to a mass spectrometer.
By implementing these best practices and utilizing appropriate analytical tools, you can ensure the stability and reliability of your this compound stock solutions, leading to more accurate and reproducible experimental results.
References
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]
-
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed. Retrieved from [Link]
-
Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. (2024, July 23). PubMed Central. Retrieved from [Link]
-
(PDF) Synthesis, characterization and antimicrobial evaluation of some new 1, 3-thiazole-2,4-diamine derivatives. (2025, December 25). ResearchGate. Retrieved from [Link]
-
Synthesis of New Poly Amide linked Heterocyclesas G-quadruplex Stabilizing Agents. (2015, March 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). BMC Chemistry. Retrieved from [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Effect of butylated hydroxyanisole and α‐tocopherol on the oxidative stability of palm olein during microwave heating | Request PDF. (2024, July 8). ResearchGate. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. (2018, May 25). MedCrave online. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. Retrieved from [Link]
-
An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022, February 4). AIP Conference Proceedings. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NEW 1, 3-THIAZOLE-2,4-DIAMINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate. Retrieved from [Link]
-
A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks | Organic Letters. (n.d.). ACS Publications. Retrieved from [Link]
-
Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.). Shimadzu. Retrieved from [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023, June 7). PubMed Central. Retrieved from [Link]
-
Examination of the suitability of α-tocopherol as a stabilizer for ultra-high molecular weight polyethylene used for articulating surfaces in joint endoprostheses. (n.d.). ResearchGate. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI. Retrieved from [Link]
-
Mobility of alpha-tocopherol and BHT in LDPE in contact with fatty food simulants. (1998, August-September). PubMed. Retrieved from [Link]
-
Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test. (n.d.). PubMed. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Method Development for Scaling Up Thiazole-2,4-diamine Synthesis
Welcome to the technical support center for the synthesis of Thiazole-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their synthesis from lab-scale to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a smooth and efficient scale-up process.
The 2,4-diaminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] Its successful and efficient synthesis on a larger scale is therefore a critical step in the development of new therapeutics.
Section 1: Foundational Synthetic Strategy & Mechanism
The most common and reliable method for synthesizing this compound and its derivatives is a variation of the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of a thiourea with an α-halocarbonyl compound.[7] For this compound specifically, the reaction of thiourea with an α-haloacetonitrile is a prominent route.[8]
The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[5]
Reaction Mechanism: Hantzsch-type Synthesis of this compound
Caption: General mechanism of the Hantzsch-type synthesis of this compound.
Section 2: Critical Parameters for Scale-Up
Transitioning from a lab-scale synthesis (milligrams to grams) to a pilot or production scale (kilograms) introduces new challenges. Careful consideration of the following parameters is crucial for a successful, safe, and reproducible scale-up.
| Parameter | Lab-Scale Consideration | Scale-Up Challenge & Rationale | Recommended Action for Scale-Up |
| Solvent Selection | High purity, easy to remove under vacuum. | Heat transfer and safety. Large volumes of solvent have different heating and cooling dynamics. Flammability and boiling point become major safety concerns. | Select a solvent with a good balance of solubility for both reactants, a moderate boiling point for effective heat control, and a high flash point. Ethanol or isopropanol are often good starting points.[5] |
| Temperature Control | Hotplate or oil bath provides sufficient control. | Exotherm management. The Hantzsch synthesis is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat, which can lead to runaway reactions and increased impurity formation. | Use a jacketed reactor with controlled heating and cooling. Perform a Reaction Calorimetry (RC1) study to understand the heat of reaction and determine safe addition rates. |
| Reagent Addition | All reagents are often mixed at once. | Localized high concentrations and exotherm. Adding all reagents at once on a large scale can create "hot spots" and lead to side reactions. | Add the α-haloacetonitrile dropwise to a solution of thiourea.[9] This allows for better temperature control and minimizes the formation of impurities. |
| Mixing & Agitation | Magnetic stirrer is usually sufficient. | Homogeneity. Inadequate mixing in a large reactor can lead to localized concentration gradients, affecting reaction rate and impurity profile. | Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and heat transfer throughout the reactor volume. |
| Work-up & Isolation | Simple precipitation and filtration. | Product handling and purity. Filtering and drying large quantities of product can be time-consuming and may affect the final product's physical properties (e.g., crystal form, bulk density). | Develop a robust crystallization procedure. Consider anti-solvent crystallization to improve yield and purity. Use appropriate large-scale filtration and drying equipment (e.g., filter-dryer). |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis of this compound.
Q: My reaction yield is consistently low, even though TLC analysis shows complete consumption of the starting material. What are the likely causes and how can I fix it?
A: Low yield despite full conversion often points to issues during the work-up and isolation phase, or the formation of soluble byproducts.
-
Check the pH during work-up: this compound is a basic compound. If the reaction mixture is too acidic during work-up, the product will be protonated and remain dissolved in the aqueous phase as a salt.
-
Solution: After the reaction is complete, carefully neutralize the mixture with a base such as sodium carbonate or sodium bicarbonate solution to a pH of 8-9 before filtration.[10] This will precipitate the free base form of the product.
-
-
Product solubility in the reaction solvent: Your product might have significant solubility in the solvent, even at cooler temperatures.
-
Solution: Consider adding an anti-solvent (a solvent in which your product is insoluble but is miscible with your reaction solvent) to precipitate more of the product. Water is often a suitable anti-solvent for reactions run in alcohols like ethanol.
-
-
Formation of side products: While your primary starting material may be consumed, it could be converting into undesired side products.
-
Solution: Re-evaluate your reaction temperature. Overheating can lead to decomposition or the formation of dimeric and polymeric impurities. Try running the reaction at a lower temperature for a longer period.
-
Q: I am observing a significant amount of an impurity with a similar polarity to my product, making purification by simple recrystallization difficult. What could this impurity be and how can I avoid it?
A: A common impurity in this synthesis is the formation of a pseudothiohydantoin derivative, which can arise from the reaction of the α-haloacetonitrile with itself or with the product under certain conditions.
-
Control the stoichiometry: Using a large excess of the α-haloacetonitrile can promote side reactions.
-
Temperature control: Higher temperatures can accelerate the rate of impurity formation.
-
Solution: Maintain a consistent and moderate reaction temperature, typically between 45°C and 70°C.[9] Avoid aggressive heating.
-
-
Purification strategy: If the impurity is already formed, a simple recrystallization may not be sufficient.
-
Solution: Consider column chromatography for small-scale purification to isolate and characterize the impurity.[11] For larger scales, a carefully designed crystallization with a specific solvent/anti-solvent system might be necessary. You could also explore converting the product to a salt, crystallizing the salt to remove the neutral impurity, and then liberating the free base.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to take when scaling up this synthesis?
A: Safety is paramount during scale-up.
-
α-Haloacetonitriles: These are lachrymators and are toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. Never heat a large-scale reaction without a proper cooling system in place. Always have a plan to quickly cool the reaction if the temperature rises unexpectedly.
-
Solvent Hazards: Be aware of the flammability of your chosen solvent. Ensure the reactor is properly grounded to prevent static discharge.
Q: Can I use an alternative to thiourea?
A: While thiourea is the most common reagent for this synthesis, substituted thioureas can be used to generate N-substituted 2-aminothiazoles.[12] However, for the synthesis of the parent this compound, thiourea is the standard and most cost-effective choice.
Q: What analytical methods are recommended for monitoring the reaction progress and final product purity?
A:
-
Thin Layer Chromatography (TLC): This is the quickest and easiest way to monitor the consumption of your starting materials. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[13]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and to determine the purity of the final product with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]
Section 5: Experimental Protocol - Lab Scale
This protocol provides a baseline method for the synthesis of a 4-aryl-2-aminothiazole, which is structurally related to this compound and follows the same principles.
Synthesis of 4-Aryl-2-aminothiazole [5]
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the α-bromoacetophenone spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir.[10]
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Dry the solid product under vacuum to obtain the 4-aryl-2-aminothiazole.
References
-
ResearchGate. (n.d.). Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles. Retrieved from [Link]
-
Kelly, J. M., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry, 66(13), 8896–8916. Available from: [Link]
-
University of Dundee. (2023). Development of a 2,4-diaminothiazole series for the treatment of human African trypanosomiasis highlights the importance of static-cidal screening of analogues. Retrieved from [Link]
-
ACS Publications. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
ACS Publications. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
EXCLI Journal. (n.d.). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Retrieved from [Link]
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
ACS Figshare. (n.d.). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link]
- Google Patents. (n.d.). CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
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Technical Support Hub: Refining HPLC Purification for Thiazole-2,4-diamine Libraries
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) purification of Thiazole-2,4-diamine libraries. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying these unique and valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve challenges proactively.
This compound scaffolds are prevalent in medicinal chemistry, but their purification can be challenging due to their basic nature and potential for diverse substituent patterns within a library. This hub provides a structured approach to troubleshooting common issues and optimizing your purification methods.
Frequently Asked Questions (FAQs)
Q1: Why do my peaks for this compound compounds show significant tailing in reversed-phase HPLC?
A1: Peak tailing is the most common issue when purifying basic compounds like thiazole-2,4-diamines. The primary cause is secondary ionic interactions between the protonated amine functional groups on your analyte and residual, negatively charged silanol groups on the surface of standard silica-based stationary phases (e.g., C18).[1][2] This interaction provides a secondary retention mechanism that slows the latter part of the analyte band, causing the characteristic tail.
To mitigate this, you must control the ionization state of both your compound and the column surface. The most effective strategy is to lower the pH of the mobile phase by adding an acidic modifier.[1][2]
-
Mechanism: At a low pH (typically below 3), the residual silanol groups (pKa ~3.5-4.5) become fully protonated and are thus neutrally charged. This eliminates the ionic interaction, allowing for retention based primarily on the desired hydrophobic interactions, which results in sharper, more symmetrical peaks.[1][2]
Q2: What is the difference between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) as a mobile phase modifier?
A2: Both TFA and Formic Acid are used to control mobile phase pH, but they have distinct properties that impact chromatography and subsequent analysis.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid (pKa ~0.5) and a potent ion-pairing agent. At a typical concentration of 0.1%, it lowers the mobile phase pH to around 2, effectively protonating silanols and basic analytes.[3] Its ion-pairing ability can further improve peak shape for very basic compounds.[4] However, TFA is a strong ion-suppressor in mass spectrometry (MS) and can be difficult to remove from the final product.[3][5]
-
Formic Acid (FA): Formic acid is a weaker acid (pKa ~3.75) and a much weaker ion-pairing agent. A 0.1% solution will result in a pH of ~2.7. While it effectively protonates most silanols, it is less aggressive than TFA. Its major advantage is its compatibility with MS detection, as it is volatile and causes significantly less ion suppression.[4]
Recommendation: For routine purification with UV detection, 0.1% TFA is often the most robust choice for achieving excellent peak shape. For mass-directed purification (LC-MS), 0.1% Formic Acid is the industry standard to ensure good ionization and sensitivity.[6][7] Be aware that switching from a TFA method to an FA method can lead to significant changes in retention time and peak shape due to the differences in acidity and ion-pairing strength.
Q3: My compounds are very polar and elute near the void volume even with a low percentage of organic solvent. What should I do?
A3: This is a common challenge with libraries that may contain highly polar functional groups. When compounds have insufficient retention on a standard C18 column, you have several options:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes, increasing retention.[8][9]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (like bare silica or a diol-phase) and a mobile phase with a high concentration of organic solvent.[10] This technique is specifically designed for the retention and separation of very polar compounds that are unretained in reversed-phase.[10]
-
Use an Aqueous-Stable C18 (AQ-C18) Column: Some C18 columns are specifically designed to prevent "phase collapse" or "dewetting" when running in 100% aqueous mobile phases.[9] This allows you to start your gradient at 0% organic, maximizing retention for polar compounds.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Poor resolution between closely eluting library members.
-
Question: I have two or more peaks that are co-eluting or have a resolution value (Rs) of less than 1.5. How can I improve their separation?
-
Answer & Workflow: Achieving baseline resolution is critical for obtaining pure compounds.[11] Poor resolution is typically addressed by manipulating chromatographic selectivity (the relative separation of peaks) and efficiency (the sharpness of peaks).
-
Optimize the Gradient: This is the most powerful first step. If your compounds elute over a narrow time frame, you need to "flatten" the gradient in that region.[12]
-
Action: If your compounds of interest elute between 40% and 50% Acetonitrile (ACN) over 1 minute in your initial fast gradient, change the gradient to run from 35% to 55% ACN over 10-15 minutes. This decreases the rate of change in solvent strength, allowing more time for the column to resolve the analytes.[12]
-
-
Change the Organic Solvent: The choice of organic solvent can significantly alter selectivity. Acetonitrile and Methanol have different properties and will interact with your analytes and stationary phase differently.
-
Action: If you are using Acetonitrile, try substituting it with Methanol (or vice-versa). Create an identical gradient method and compare the resulting chromatogram. This simple change can sometimes reverse elution order or significantly improve the separation of critical pairs.
-
-
Modify the Mobile Phase pH: For ionizable compounds like thiazole-2,4-diamines, a small change in pH can alter the charge state and hydrophobicity, leading to changes in retention and selectivity.
-
Action: If you are using 0.1% Formic Acid (pH ~2.7), try a buffered mobile phase at pH 3.2 (e.g., with ammonium formate). This subtle shift can be enough to resolve closely eluting peaks.[10]
-
-
Check for Column Overload: Injecting too much sample mass onto the column can cause peaks to broaden and merge, reducing resolution.[13]
-
Action: Reduce the injection volume or sample concentration by 50% and re-run. If resolution improves, you were likely overloading the column.
-
-
Problem 2: My peaks are broad, split, or fronting.
-
Question: My peaks are not sharp and Gaussian. I'm observing broad, split, or fronting peaks, which is compromising my fraction collection. What are the causes?
-
Answer & Workflow: Peak shape problems other than tailing often point to issues with the sample solvent, column health, or system hardware.
-
Broad Peaks:
-
Cause: Often caused by a mismatch between the sample solvent and the initial mobile phase. If your sample is dissolved in a much stronger solvent (e.g., 100% DMSO) than the mobile phase at the start of the run (e.g., 5% ACN), the sample band will not focus properly at the column head.[14] Another cause can be extra-column dead volume.[8]
-
Solution: Whenever possible, dissolve your crude sample in the initial mobile phase composition or a solvent that is weaker.[14] If you must use a strong solvent like DMSO, inject the smallest volume possible. Also, ensure you are using tubing with a narrow internal diameter (e.g., 0.005") to connect components.[8]
-
-
Split Peaks:
-
Cause: This is often a physical problem. The most common cause is a partially blocked inlet frit on the column or a void (a channel) that has formed in the column's packed bed.[15] This causes the sample to travel through two different paths, resulting in a split or shouldered peak.
-
Solution: First, try back-flushing the column according to the manufacturer's instructions.[15] If this does not resolve the issue, the column may be irreversibly damaged and needs to be replaced. Using guard columns can help extend the life of your primary column by catching particulates.[16]
-
-
Peak Fronting:
-
Cause: This is a classic sign of mass overload. The stationary phase becomes saturated with the analyte at the peak's center, causing excess molecules to travel faster, leading to a sharp leading edge.[2]
-
Solution: As with poor resolution due to overload, reduce the amount of sample injected. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.
-
-
Data Presentation & Protocols
Table 1: Comparison of Common Mobile Phase Additives for this compound Purification
| Additive | Typical Conc. | Approx. pH | Ion Pairing | MS Compatibility | Primary Use Case |
| Formic Acid (FA) | 0.1% (v/v) | ~2.7 | Weak | Excellent | Gold standard for LC-MS purification.[1] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | ~2.0 | Strong | Poor | Excellent peak shape for UV-based purification.[4] |
| Ammonium Formate | 10 mM | 3.0 - 6.0 | Buffering | Good | To control pH precisely and explore selectivity changes.[1] |
| Ammonium Hydroxide | 0.1% (v/v) | ~10-11 | None | Good | For high-pH reversed-phase, an alternative strategy. |
Protocol: Systematic Method Development for a this compound Library
This protocol outlines a step-by-step workflow for developing a robust purification method.
-
Analytical Scouting (Small Scale):
-
Objective: To quickly find suitable conditions on a fast, analytical scale.
-
Column: Use a short (e.g., 4.6 x 50 mm) C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% TFA (for UV).
-
Mobile Phase B: Acetonitrile + 0.1% of the same acid.
-
Injection: Inject a small, diluted amount of your crude sample.
-
Gradient: Run a fast, steep "scouting" gradient (e.g., 5% to 95% B in 5-7 minutes).
-
Analysis: Identify the retention time (t_R) of your target compound. Note the peak shape and resolution from nearby impurities.
-
-
Gradient Optimization:
-
Objective: To improve the resolution around your target compound.
-
Calculation: Determine the %B at which your compound eluted in the scouting run.
-
New Gradient: Design a shallower gradient centered around that %B value.
-
Example: If the peak eluted at 3.5 minutes in a 5-minute gradient from 5-95% B, the approximate %B is 5 + (90 * (3.5/5)) = 68%.
-
Optimized Gradient:
-
0-2 min: Hold at 53% B (start 15% below elution %B)
-
2-17 min: Ramp from 53% B to 83% B (a 2%/min slope is a good start)
-
17-18 min: Ramp to 95% B (column wash)
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 53% B
-
21-25 min: Re-equilibrate
-
-
-
-
Scale-Up to Preparative Chromatography:
-
Objective: To transfer the optimized analytical method to a larger preparative column to isolate material.
-
Column: Select a preparative column (e.g., 21.2 x 150 mm) with the same stationary phase chemistry.
-
Flow Rate Adjustment: Adjust the flow rate geometrically based on the column cross-sectional area.
-
Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
-
Example:20 mL/min = 1 mL/min * (21.2² / 4.6²)
-
-
Gradient Time Adjustment: The gradient time must be scaled proportionally to the flow rate and column volume to maintain the same separation.
-
Injection Volume: Scale the injection volume based on the column's loading capacity, which can be determined from the manufacturer's guidelines or an empirical loading study.
-
Visualized Workflows (Graphviz)
Diagram 1: Troubleshooting Poor Peak Shape
This decision tree guides you through diagnosing and solving common peak shape issues.
Caption: Decision tree for diagnosing HPLC peak shape problems.
Diagram 2: General HPLC Method Development Workflow
This flowchart illustrates the logical progression from initial scouting to a final, optimized preparative method.
Caption: Workflow for systematic HPLC method development.
References
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
AIP Conference Proceedings. (2021). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. [Link]
-
Chromatography Today. What are the Reasons for Resolution Failure in HPLC?. [Link]
-
Biotage. (2023). How to purify your peptide using mass directed flash chromatography. [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Chromatography Online. [Link]
-
ResearchGate. (2021). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives | Request PDF. [Link]
-
ACS Combinatorial Science. (2004). A High-Throughput Purification System Using an Accelerated Retention Window Approach. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Agilent. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. [Link]
-
National Institutes of Health. (2022). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Waters Corporation. Peptide Isolation – Considerations for Mass-Directed Purification. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
University College London. HPLC solvents and mobile phase additives. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Bitesize Bio. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
-
PubMed. (1998). High throughput purification of combinatorial libraries. [Link]
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
Welch Materials. (2024). Gradient Optimization in HPLC. [Link]
-
PubMed. (1991). Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells of leukemic patients treated with tiazofurin. [Link]
-
Chromatography Forum. (2021). Big change in retention times switching from TFA to FA?. [Link]
-
MAC-MOD Analytical. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
PubMed. (2014). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. [Link]
-
YouTube. (2024). Combinatorial Chemistry Using Microdroplet Libraries. [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]
Sources
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Validation & Comparative
The Evolving Landscape of Thiazole-2,4-diamine Analogs: A Comparative Guide to Structure-Activity Relationships
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, the Thiazole-2,4-diamine framework has emerged as a particularly versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their performance as kinase inhibitors and antimicrobial agents. We will delve into the key structural modifications that govern their potency and selectivity, supported by experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the evaluation of these compounds, empowering researchers to conduct self-validating experiments in their own laboratories.
Kinase Inhibition: Targeting Key Players in Cellular Signaling
This compound analogs have demonstrated significant promise as inhibitors of various protein kinases, enzymes that play crucial roles in cellular signaling pathways and are often dysregulated in diseases such as cancer.[3] Two notable examples are Rho-associated coiled-coil containing protein kinase (ROCK) and the c-Met receptor tyrosine kinase.
Rho-Associated Kinase (ROCK) Inhibition
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is implicated in processes such as cell contraction, migration, and proliferation.[4] Dysregulation of this pathway is associated with various disorders, including cancer and cardiovascular diseases.
Structure-Activity Relationship of this compound based ROCK Inhibitors:
The SAR of 4-aryl-thiazole-2-amine derivatives as ROCK inhibitors has revealed several key features for potent inhibition. A significant finding is that compounds with a 4-pyridine substitution on the thiazole ring are generally more potent than those with a 3-pyridine substitution.
| Compound ID | R Group (at position 4 of thiazole) | ROCK II IC50 (nM) |
| 4v | 4-pyridyl | 20 |
This table presents a selection of data to illustrate the SAR trend. For a comprehensive list of analogs and their activities, please refer to the original publication.
The potency of these compounds is attributed to their ability to fit into the ATP-binding pocket of the kinase. The pyridine nitrogen is believed to form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.
The following diagram illustrates the central role of ROCK in cellular signaling, providing context for the mechanism of action of this compound inhibitors.
Caption: The ROCK Signaling Pathway and Inhibition by this compound Analogs.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[2] Aberrant c-Met signaling is a key driver in the development and progression of many human cancers.
Structure-Activity Relationship of this compound based c-Met Inhibitors:
While specific SAR data for this compound analogs targeting c-Met is an active area of research, studies on related thiazole derivatives provide valuable insights. For instance, the substitution pattern on the phenyl ring attached to the thiazole core is crucial for potent c-Met inhibition. Generally, the presence of a linker that can form hydrogen bonds with the kinase is vital for activity.[5]
| Compound ID | Moiety C (Linker) | c-Met IC50 (nM) |
| 7d | [3][6][7]triazolo[3,4-b][3][7][8]thiadiazole | 2.02 |
This table showcases a highly potent c-Met inhibitor with a related heterocyclic core, highlighting the importance of the linker moiety.[9] Further research is needed to establish a clear SAR for this compound analogs specifically.
The following diagram outlines the HGF/c-MET signaling cascade, a key pathway in cancer progression, and the point of intervention for thiazole-based inhibitors.
Caption: The HGF/c-MET Signaling Pathway and its Inhibition.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have demonstrated promising antibacterial and antifungal activities.[10][11]
Structure-Activity Relationship of Antimicrobial this compound Analogs:
The antimicrobial potency of these compounds is significantly influenced by the nature of the substituents on the aryl rings attached to the diamine nitrogens. The presence of electron-withdrawing groups, such as nitro (NO2) and methoxy (OCH3) groups at the para position of the phenyl ring, has been shown to enhance antimicrobial activity.[7]
| Compound ID | Substituent on Aryl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Unsubstituted | H | >100 | >100 |
| Nitro-substituted | 4-NO2 | 6.25 | 12.5 |
| Methoxy-substituted | 4-OCH3 | 12.5 | 25 |
This table provides a representative comparison of the impact of different substituents on the antibacterial activity of N,N'-diaryl-1,3-thiazole-2,4-diamines.[10]
Experimental Protocols: A Guide to Self-Validating Research
To ensure the generation of reliable and reproducible data, this section provides detailed, step-by-step protocols for key in vitro assays used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of kinases and their inhibition by test compounds.[12][13][14]
Materials:
-
Kinase of interest (e.g., ROCK2, c-Met)
-
Kinase substrate
-
ATP
-
This compound analogs (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
In the wells of a microplate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogs (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][9][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound analogs (test compounds)
-
96-well microtiter plates
-
Sterile saline or PBS
-
McFarland turbidity standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the microtiter plate.[1]
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[1]
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (URL not available)
- Structure–activity relationship of 2-thiazolylhydrazone deriv
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (URL not available)
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (URL not available)
- Structural comparison of ROCK1 and ROCK2: This graphic illustr
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. [Link]
-
Molecular mechanism study of HGF/c-MET pathway activation and immune regulation for a tumor diagnosis model. [Link]
- MIC values of thiazole ligand, its complexes and standard streptomycin. (URL not available)
-
Discovery of[3][6][7]triazolo[3,4-b][3][7][8]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. [Link]
- The schematic diagram of HGF/c-MET signal transduction p
-
ROCK Signaling Pathway. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. [Link]
-
An overview of the c-MET signaling pathway. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
- ADP-Glo™ Kinase Assay. (URL not available)
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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HGF Signaling Pathway. [Link]
-
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. [Link]
-
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Promega ADP-Glo kinase assay. [Link]
- MIC values (µg/mL)
- Hepatocyte growth factor (HGF)
-
The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. [Link]
-
Two-fold Broth Microdilution Method for Determination of MIC. [Link]
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ADP Glo Protocol. [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
- ROCK structure and modes of regulation. ROCK1 and ROCK2 consist of an... (URL not available)
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]
-
Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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A Comparative Guide to Thiazole-2,4-diamine and Aminothiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in biologically active compounds.[1][2] This guide provides a comparative analysis of a specific derivative, Thiazole-2,4-diamine, and the broader class of aminothiazoles, offering insights into their chemical properties, biological activities, and applications in drug discovery, supported by experimental data and protocols.
Introduction: The Significance of the Aminothiazole Scaffold
Aminothiazoles are a class of heterocyclic compounds characterized by a thiazole ring substituted with at least one amino group. The 2-aminothiazole (2-AT) core, in particular, is a prominent pharmacophore found in numerous approved drugs, including Famotidine, Cefdinir, and Meloxicam.[3] The versatility of the aminothiazole ring, which allows for substitutions at various positions, has led to the development of a vast library of derivatives with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[4][5][6]
This compound represents a specific subclass of aminothiazoles with two amino groups at the 2 and 4 positions of the thiazole ring. This substitution pattern imparts distinct electronic and structural features that influence its biological activity, making it a subject of significant interest in the development of targeted therapeutics, particularly as kinase inhibitors.[7]
Comparative Analysis: Chemical Properties and Synthesis
The chemical properties and synthetic routes for this compound and other aminothiazoles share common principles, yet the specific substitution patterns dictate the choice of reagents and reaction conditions.
General Synthesis of 2-Aminothiazoles (Hantzsch Thiazole Synthesis):
The most common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea or its derivative with an α-haloketone.
Experimental Protocol: General Synthesis of 2-Aminothiazole Derivatives
Objective: To synthesize a 2-aminothiazole derivative via the Hantzsch reaction.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolution: Dissolve thiourea (1 equivalent) and sodium carbonate (3 equivalents) in water.
-
Addition of α-haloketone: To the solution, add the corresponding α-bromoacetophenone (1.2 equivalents).
-
Reflux: Heat the reaction mixture at reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Filtration and Acidification: After completion, filter the hot reaction mixture. Acidify the filtrate with acetic acid to a pH of 6.
-
Precipitation and Purification: The resulting precipitate is the 2-aminothiazole derivative. Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).[8]
Synthesis of this compound Derivatives:
The synthesis of 2,4-diaminothiazoles can be achieved through various methods, including a solid-phase approach which is amenable to the creation of compound libraries for high-throughput screening.
Experimental Protocol: Solid-Phase Synthesis of 2,4-Diaminothiazoles
Objective: To synthesize a library of 2,4-diaminothiazole derivatives on a solid support.
Materials:
-
Fmoc-protected amino acid loaded resin
-
Thiourea
-
Reagents for peptide synthesis (e.g., HBTU, HOBt, DIEA)
-
Trifluoroacetic acid (TFA) for cleavage
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Start with an Fmoc-protected amino acid loaded onto a solid support (e.g., Wang resin).
-
Thiourea Coupling: Couple a thiourea derivative to the deprotected amino group on the resin.
-
Cyclization: Induce cyclization to form the 2,4-diaminothiazole ring.
-
Cleavage: Cleave the final compound from the resin using a TFA cocktail.
-
Purification: Purify the resulting 2,4-diaminothiazole derivative using techniques like HPLC.[9]
Comparative Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of aminothiazoles is highly dependent on the nature and position of the substituents on the thiazole ring.
Kinase Inhibition: A Key Target for Aminothiazoles
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[10] Aminothiazoles have emerged as potent kinase inhibitors, with the 2-aminothiazole scaffold acting as a versatile template for designing targeted therapies.[10][11]
Thiazole-2,4-diamines as Cdk5/p25 Inhibitors:
Cyclin-dependent kinase 5 (Cdk5)/p25 is a key therapeutic target for neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies on 2,4-diaminothiazole inhibitors have revealed that:
-
Substitutions on the 2-amino group: Incorporating pyridine moieties on the 2-amino group can significantly increase Cdk5/p25 inhibitory activity.[7]
-
Substitutions on the phenyl ketone moiety: Adding substituents at the 2- or 3-position of a phenyl ketone moiety attached to the thiazole ring also enhances inhibitory potency.[7]
Other Aminothiazoles as Kinase Inhibitors:
A wide range of aminothiazole derivatives have been developed as inhibitors of various kinases, including:
-
Glycogen Synthase Kinase 3 (GSK-3): Acylaminopyridine derivatives with a primary carboxamide group on the thiazole ring exhibit nanomolar potency against GSK-3β.[11]
-
Rho-associated kinases (ROCK): 4-aryl-5-aminomethyl-thiazole-2-amines have shown significant ROCK II inhibitory activity, with compounds bearing a 4-pyridine substitution being particularly potent.[12]
-
Aurora Kinases: 2-aminophenyl-5-halothiazoles have been synthesized and shown to inhibit Aurora kinases.[5]
Table 1: Comparative Inhibitory Activity of Aminothiazole Derivatives against Various Kinases
| Compound Class | Target Kinase | Key Structural Features | Reported IC₅₀ | Reference |
| 2,4-Diaminothiazoles | Cdk5/p25 | Pyridine on 2-amino group, substituted phenyl ketone | Varies with substitution | [7] |
| Acylaminopyridines | GSK-3β | Primary carboxamide on thiazole ring | 0.29 ± 0.01 nM | [11] |
| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 4-pyridine substitution | 20 nM | [12] |
Anticancer Activity
The anticancer properties of aminothiazoles are well-documented, with derivatives showing efficacy against a variety of cancer cell lines.[13]
-
Structure-Activity Relationship: SAR studies have shown that aromatic substitutions on the thiazole ring generally lead to improved antitumor activity compared to aliphatic substitutions.[13] For instance, 2-aminothiazoles containing 4,5-butylidene and benzylic amines have demonstrated enhanced cytotoxicity.[13]
Antimicrobial and Antifungal Activity
Aminothiazole derivatives have also shown promise as antimicrobial and antifungal agents.[14][15]
-
Anti-Candida Activity: 2,4-disubstituted aminothiazole compounds have demonstrated significant activity against Candida albicans.[14][15] Trisubstituted 2-amino-4, 5-diarylthiazole derivatives have also been synthesized and shown to have potent anti-Candida activity.[14][15]
Experimental Evaluation of Biological Activity
To assess and compare the biological activity of this compound and other aminothiazoles, a range of standardized in vitro and cell-based assays are employed.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (aminothiazole derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a microplate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (aminothiazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizing the Aminothiazole Landscape
The following diagrams illustrate the core structures and a general workflow for the evaluation of aminothiazole derivatives.
Caption: Core structures of general aminothiazoles and this compound.
Caption: A typical workflow for the discovery and development of aminothiazole-based drugs.
Conclusion and Future Perspectives
The aminothiazole scaffold, including the specific this compound substitution pattern, continues to be a fertile ground for drug discovery. The ease of synthesis and the ability to modulate biological activity through targeted substitutions make this class of compounds highly attractive for developing novel therapeutics. Future research will likely focus on exploring new substitution patterns, developing more selective kinase inhibitors, and leveraging computational methods to guide the rational design of next-generation aminothiazole-based drugs. While the 2-aminothiazole group is a privileged structure, it has also been classified as a potential toxicophore, warranting careful consideration of its metabolic fate and safety profile during drug development.[1][2]
References
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. Available from: [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - NIH. Available from: [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. J Med Chem. 1992 Jul 10;35(14):2562-72. Available from: [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. Available from: [Link]
-
Synthesis and Biological Activity for 1,3,4-Thiadiazole-2-Iminothiazolidin-4-Ones: Antidiabetic and Anti-Alzheimer Activity - PubMed. Available from: [Link]
-
Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorg Med Chem Lett. 2011 Apr 1;21(7):2043-7. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available from: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available from: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]
-
Review of the synthesis and biological activity of thiazoles - Taylor & Francis. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Med Chem. 2024;15(1):31-60. Available from: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF - ResearchGate. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Med Chem. 2024;15(1):31-60. Available from: [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. Available from: [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iran J Pharm Res. 2018;17(4):1397-1412. Available from: [Link]
-
2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. - ResearchGate. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
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A Researcher's Guide to Validating the In Vitro Activity of Thiazole-2,4-diamine Derivatives as Kinase Inhibitors
The Thiazole-2,4-diamine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form key interactions with the hinge region of protein kinases. This structural motif is prevalent in numerous developmental and approved kinase inhibitors, making it a privileged scaffold for drug discovery.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers validating the in vitro activity of novel this compound derivatives, using Spleen Tyrosine Kinase (SYK) as a primary example. Our focus is on building a logical, multi-step validation cascade that moves from direct target engagement to cellular efficacy, ensuring scientific rigor at each stage.
Chapter 1: The Target Landscape - Understanding SYK Signaling
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors.[3][4] Its activation, often initiated by antigen binding to receptors like the B-cell receptor (BCR), triggers a downstream signaling cascade involving phosphorylation of adapter proteins and activation of multiple pathways, including the PI3K/Akt and Ras/ERK pathways.[3][5] Dysregulation of SYK signaling is implicated in various inflammatory diseases and B-cell malignancies, making it an attractive therapeutic target.[4][6]
A novel this compound derivative designed to target SYK aims to bind to the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[4]
Figure 1: Simplified SYK signaling pathway and the inhibitory action of a this compound derivative.
Chapter 2: The Foundational Assay - Direct Target Engagement via Biochemical Kinase Assay
The first and most crucial step is to determine if the synthesized compound directly inhibits the kinase of interest. A biochemical kinase assay measures the enzymatic activity of the purified kinase in a controlled, cell-free environment.[7] This provides a direct measure of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects.[8]
Luminescence-based assays, such as ADP-Glo™, are a robust choice. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] The signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.[7]
Protocol: SYK Kinase Inhibition Assay using ADP-Glo™
This protocol is a self-validating system when run with appropriate controls.
Rationale for Key Parameters:
-
ATP Concentration: Set at the Km value for ATP. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket, which is the expected mechanism for this compound derivatives.[9]
-
Enzyme Concentration: Optimized to produce a linear reaction rate over the incubation time, ensuring the assay is in the dynamic range.
-
DMSO Concentration: Kept constant and low (typically ≤1%) across all wells to minimize solvent effects on enzyme activity.[7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 down the series.
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 1 µL of diluted compound.
-
Positive Control (No Inhibition): Add 1 µL of DMSO.
-
Negative Control (100% Inhibition): Add 1 µL of a known potent SYK inhibitor (e.g., Fostamatinib) or leave the well without enzyme.
-
-
Kinase Reaction:
-
Prepare a master mix of SYK enzyme and its specific substrate peptide in reaction buffer.
-
Add 20 µL of the master mix to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[9]
-
Prepare an ATP solution at its Km concentration in reaction buffer.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to all wells.
-
Incubate for 1-2 hours at room temperature.[9]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 40 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 80 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Figure 2: Workflow for a biochemical kinase inhibition assay.
Chapter 3: From Enzyme to Cell - Assessing Cellular Potency
A potent compound in a biochemical assay is a great start, but it's meaningless if it cannot function in a living cell.[8] Cell-based assays are the essential next step to confirm that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.[10]
For an anti-inflammatory or anti-cancer SYK inhibitor, a cell viability or proliferation assay is a standard choice.[11] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the number of viable cells in culture based on quantifying ATP, which indicates the presence of metabolically active cells.[12]
Protocol: Cell Viability Assay in a SYK-Dependent Cell Line
Rationale for Key Parameters:
-
Cell Line Selection: Use a cell line where proliferation is known to be dependent on SYK signaling (e.g., specific B-cell lymphoma lines). This provides a direct link between target inhibition and the phenotypic outcome.
-
Seeding Density: Optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: A 72-hour incubation is common to allow for measurable effects on cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a SYK-dependent cell line (e.g., Ramos) into a 96-well white, clear-bottom plate at a pre-determined optimal density. Incubate for 24 hours to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Dosing: Remove the old medium and add 100 µL of the medium containing the compound dilutions to the cells. Include "vehicle control" (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Signal Detection (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the log of compound concentration to determine the EC50 value.
Chapter 4: Comparative Analysis - Benchmarking Against Alternatives
To understand the true potential of a novel derivative, its performance must be benchmarked against existing standards or alternative compounds. This objective comparison provides context for the potency and potential advantages of the new chemical entity.
Below is a comparative table of hypothetical data for a novel this compound derivative ("Compound X") against a known SYK inhibitor, Fostamatinib.
| Compound | Target | Biochemical Assay IC50 (nM) | Cellular Assay EC50 (nM) | Selectivity (Fold vs. LCK) |
| Compound X (this compound) | SYK | 8.5 | 75 | >100-fold |
| Fostamatinib (Reference) | SYK | 41 | 250 | ~50-fold |
Data is representative and for illustrative purposes.
This data illustrates that "Compound X" is more potent than the reference compound in both direct enzyme inhibition and cellular activity. Furthermore, it shows higher selectivity against LCK, a related kinase, which is a critical parameter for reducing potential off-target effects.
Conclusion
Validating the in vitro activity of this compound derivatives requires a systematic and logical progression of experiments. This guide outlines a foundational workflow, moving from direct, purified target engagement in a biochemical assay to a more physiologically relevant cell-based potency assay. By explaining the rationale behind experimental choices, providing robust protocols, and emphasizing the need for comparative analysis, researchers can confidently and accurately characterize their novel compounds, paving the way for the next generation of targeted kinase inhibitors.
References
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Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Abubakar, M., et al. (2013). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Journal of Hematology & Oncology, 6(1), 89. [Link]
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Wang, S., et al. (2021). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 64(15), 11216-11240. [Link]
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Wikipedia. (n.d.). Tyrosine-protein kinase SYK. Retrieved from [Link]
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ResearchGate. (n.d.). Spleen tyrosine kinase (Syk)-mediated signaling in B-cell receptor.... Retrieved from [Link]
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News-Medical.Net. (2024, June 21). What are Syk inhibitors and how do they work?. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Min, J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 333. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Currie, K. S., et al. (2007). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 17(13), 3549-3553. [Link]
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ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]
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El-Gamal, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. [Link]
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]
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A Comparative Guide to the Efficacy of Thiazole-2,4-diamine Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of the emerging class of Thiazole-2,4-diamine derivatives against established, clinically-approved kinase inhibitors. We will dissect their mechanism of action, compare their potency through experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our focus is on the application of these compounds in oncology, particularly in the context of targeting aberrant kinase signaling pathways that drive cancer progression.
Introduction: The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its utility is exemplified by its presence in FDA-approved drugs such as the antiretroviral Ritonavir and the potent anticancer agent Dasatinib.[3][4] Dasatinib, a multi-kinase inhibitor, leverages a 2-aminothiazole moiety to achieve high-affinity binding within the ATP pocket of kinases like BCR-ABL and Src family kinases.[4][5]
Building on this precedent, researchers have extensively explored variations of the thiazole core. The this compound scaffold, in particular, has emerged as a versatile framework for developing a new generation of highly potent and selective kinase inhibitors.[6][7] These derivatives often exhibit efficacy against a range of serine/threonine and tyrosine kinases, making them promising candidates for targeted cancer therapy.[2][8]
This guide will compare novel this compound derivatives to established tyrosine kinase inhibitors (TKIs), primarily focusing on those used in the treatment of Chronic Myeloid Leukemia (CML) and other malignancies. We select Dasatinib , Bosutinib , and Ponatinib as our primary comparators. This choice is based on:
-
Shared Therapeutic Target: All are potent inhibitors of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of CML.[9][10][11]
-
Structural Relevance: Dasatinib itself contains a core thiazole structure, providing a direct structural and mechanistic link for comparison.[4]
-
Clinical Significance: These are FDA-approved drugs with well-documented efficacy and safety profiles, representing the current standard of care for many patients.[12][13]
The Molecular Target: Aberrant Kinase Signaling in Cancer
Kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[2] In cancer, the dysregulation of kinase activity—often due to genetic mutations—leads to uncontrolled cell growth, proliferation, and survival.[14][15]
The BCR-ABL fusion protein is a classic example of such an oncogenic driver.[9] It results from the Philadelphia chromosome translocation and its unregulated kinase activity is the pathogenic hallmark of CML.[15] TKIs function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[11][16]
BCR-ABL Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of BCR-ABL in driving cell proliferation and survival, and the mechanism by which TKIs, including this compound derivatives, can intervene.
Caption: BCR-ABL kinase inhibition by this compound derivatives.
Comparative Efficacy: In Vitro Data
The ultimate measure of a kinase inhibitor's potential is its potency, typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below synthesizes data from recent literature, comparing the reported IC50 values of novel this compound derivatives against various kinases and cancer cell lines with those of established drugs.
| Compound Class | Compound Example | Target Kinase / Cell Line | IC50 Value | Reference(s) |
| This compound Deriv. | Compound 20a | CDK2 | 4 nM | [6] |
| CDK9 | 9 nM | [6] | ||
| Compound 4c | VEGFR-2 | 150 nM | [17] | |
| MCF-7 (Breast Cancer) | 2.57 µM | [17] | ||
| HepG2 (Liver Cancer) | 7.26 µM | [17] | ||
| Compound 39 | B-RAF V600E | 190 nM | [8] | |
| UACC-62 (Melanoma) | 180 - 590 nM | [8] | ||
| Known Drug (Comparator) | Dasatinib | BCR-ABL | <1 nM | [5][18] |
| SRC Family Kinases | 0.5 - 2.5 nM | [5] | ||
| Bosutinib | BCR-ABL | 25 - 50 nM | [10] | |
| SRC | 1.2 nM | [10] | ||
| Ponatinib | BCR-ABL (incl. T315I) | 0.37 - 2 nM | [11] |
Analysis of Efficacy Data: The data reveals that this compound derivatives can achieve exceptionally high potency, with IC50 values in the low nanomolar range, which is directly comparable to, and in some cases potentially exceeding, that of established drugs against specific targets.[6] For instance, the dual CDK2/CDK9 inhibitor 20a demonstrates single-digit nanomolar potency, highlighting the potential for this scaffold to produce highly effective drug candidates.[6] While direct comparisons against BCR-ABL are less commonly published for novel derivatives, their potent activity against other tyrosine kinases like VEGFR-2 and B-RAF suggests a strong potential for activity against this therapeutically important target.[8][17]
Experimental Design for Comparative Analysis
To ensure a robust and unbiased comparison, a standardized workflow is essential. The following protocols are designed to be self-validating systems for assessing and comparing the efficacy of novel this compound derivatives against known inhibitors.
Workflow for Inhibitor Efficacy Assessment
This diagram outlines the logical flow from initial screening to cellular validation.
Caption: Standard workflow for evaluating kinase inhibitor efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that minimizes interference from compound autofluorescence.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of MgCl2 is critical as it is a required cofactor for ATP transfer.
-
Kinase: Dilute the purified recombinant kinase (e.g., ABL1) to a working concentration (e.g., 2X final concentration) in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive detection of competitive inhibitors.
-
Compound Dilution: Perform a serial dilution of the this compound derivative and the comparator drug (e.g., Dasatinib) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.
-
Allow the reaction to proceed for 60 minutes at room temperature. The duration is optimized to remain in the linear phase of the reaction.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for FRET signal and 620 nm for Europium reference).
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Anti-Proliferation Assay (CellTiter-Glo®)
Causality: This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase. A reduction in the luminescent signal, which is proportional to the amount of ATP present, indicates a decrease in metabolically active, viable cells.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., K562, a human CML line expressing BCR-ABL) under standard conditions.
-
Harvest cells during their logarithmic growth phase and plate them in a 96-well, white-walled, clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and comparators in the culture medium.
-
Add the diluted compounds to the cells (e.g., 10 µL of a 10X stock). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the curve to determine the EC50 value (half-maximal effective concentration).
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. The evidence presented demonstrates that these derivatives can achieve potency that is on par with, and in some cases targeted to different kinases than, clinically approved drugs like Dasatinib.[6] Their versatility allows for the targeting of a wide range of kinases beyond BCR-ABL, including CDKs and VEGFR, opening up therapeutic possibilities for various solid and hematological malignancies.[6][17]
The path forward for this compound class involves a multi-pronged approach:
-
Kinome-wide Selectivity Profiling: To understand the off-target effects and potential for polypharmacology.
-
In Vivo Efficacy Studies: To translate the potent in vitro and cellular activity into meaningful anti-tumor effects in animal models.
-
Pharmacokinetic and ADME Studies: To assess the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion.
-
Structural Biology: To obtain co-crystal structures of lead compounds bound to their target kinases, which will guide further structure-activity relationship (SAR) studies and the rational design of even more potent and selective inhibitors.
By rigorously applying the comparative workflows and protocols detailed in this guide, researchers can effectively benchmark their novel this compound derivatives and accelerate the journey of these promising compounds from the laboratory to the clinic.
References
A complete list of all sources cited within this guide, including clickable URLs for verification.
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Synthesis and Biological Activity for 1,3,4‐Thiadiazole–2‐Iminothiazolidin‐4‐Ones: Antidiabetic and Anti‐Alzheimer Activity | Request PDF. ResearchGate. Available at: [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17). Available at: [Link]
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review-of-the-synthesis-and-biological-activity-of-thiazoles. Ask this paper | Bohrium. (2020-12-06). Available at: [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2021-08-21). Available at: [Link]
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Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07). Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). Available at: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025-08-28). Available at: [Link]
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Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. (2025-12-12). Available at: [Link]
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Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14). Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). Available at: [Link]
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(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. (2024-04-24). Available at: [Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. ACS Publications. Available at: [Link]
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(PDF) Chemical Science Review and Letters 4-Thiadiazoles with Potential Utility as Anti-Cancer Drugs. ResearchGate. (2024-09-04). Available at: [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023-09-01). Available at: [Link]
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What is the mechanism of Dasatinib? Patsnap Synapse. (2024-07-17). Available at: [Link]
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Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]
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Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Available at: [Link]
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Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. NIH. Available at: [Link]
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BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. Available at: [Link]
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ICLUSIG® (ponatinib) Mechanism of Action. Available at: [Link]
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Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. (2023-05-12). Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
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Dasatinib in chronic myeloid leukemia: a review. PMC - PubMed Central. Available at: [Link]
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Bosutinib. Wikipedia. Available at: [Link]
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Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PubMed Central. (2025-11-14). Available at: [Link]
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Ponatinib. Wikipedia. Available at: [Link]
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Dasatinib. Wikipedia. Available at: [Link]
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What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. (2024-07-17). Available at: [Link]
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Oncology (Cancer)/Hematologic Malignancies Approval Notifications. FDA. Available at: [Link]
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Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table. ResearchGate. Available at: [Link]
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What is the mechanism of Ponatinib Hydrochloride? Patsnap Synapse. (2024-07-17). Available at: [Link]
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Dasatinib Has a Dual Mode of Action: Direct BCR-ABL1 Mediated Anti-Leukemic Effects Are Complemented by Promotion of Th1-Type and NK-Cell Mediated Cellular Immune Responses. Blood | American Society of Hematology - ASH Publications. (2011-11-18). Available at: [Link]
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Bosutinib – Knowledge and References. Taylor & Francis. Available at: [Link]
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Mechanism of action of ponatinib in treating chronic myeloid leukemia... ResearchGate. Available at: [Link]
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FDA Accepts New Drug Application for Tyrosine Kinase Inhibitor to Treat NSCLC Subset. (2023-05-31). Available at: [Link]
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validation of Thiazole-2,4-diamine as a selective chemical probe
Title: Validation of Thiazole-2,4-diamine Scaffolds as Selective Chemical Probes: A Comparative Guide
Executive Summary
The This compound scaffold has emerged as a privileged structure in medicinal chemistry, primarily targeting Cyclin-Dependent Kinases (CDK2/CDK9) and specific microbial enzymes. However, its utility as a selective chemical probe is frequently debated due to the "frequent hitter" nature of the aminothiazole core.
This guide outlines the rigorous validation pathway required to elevate a this compound derivative from a "screening hit" to a validated chemical probe . We compare its performance against standard reference probes (e.g., Roscovitine, Dinaciclib) and define the critical counter-screens necessary to rule out off-target activity against PAINS (Pan-Assay Interference Compounds) and unrelated enzymes like Lysyl Oxidases (LOXL2).
Mechanistic Basis & Target Engagement
The this compound scaffold typically functions as an ATP-competitive inhibitor . In the context of CDKs, the C2-amine and N3-nitrogen of the thiazole ring often form a critical hydrogen bond donor-acceptor motif with the kinase hinge region (e.g., Leu83 in CDK2).
Mechanism of Action (MOA) Diagram
The following diagram illustrates the interference of the this compound probe within the CDK2/Cyclin E signaling cascade, preventing the G1/S phase transition.
Caption: this compound acts as an ATP-competitive inhibitor of the CDK2/Cyclin E complex, blocking Rb phosphorylation and arresting the cell cycle at G1/S.
Comparative Analysis: Performance vs. Alternatives
To validate a this compound as a probe, it must demonstrate superior selectivity or distinct kinetic properties compared to established tools.
Table 1: Comparative Profile of this compound vs. Standard CDK Probes
| Feature | This compound (Optimized) | Roscovitine (Seliciclib) | Dinaciclib |
| Primary Target | CDK2 / CDK9 (Tunable) | CDK1 / CDK2 / CDK5 | CDK1 / CDK2 / CDK5 / CDK9 |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive | ATP-Competitive |
| Potency (IC50) | < 50 nM (Required for Probe) | ~400 nM (CDK2) | ~3 nM (CDK2) |
| Selectivity Liability | High (Needs rigorous exclusion of GSK3β & LOXL2) | Moderate (MAPK cross-reactivity) | Low (Pan-CDK) |
| Metabolic Stability | Variable (S-oxidation risk) | Moderate | High |
| Key Advantage | Synthetic accessibility allows rapid SAR exploration for isoform selectivity. | Well-characterized historical data. | Clinical potency standard. |
Critical Insight: Unlike Roscovitine, Thiazole-2,4-diamines often exhibit "steep" SAR (Structure-Activity Relationships), where small changes at the 4-position drastically alter selectivity between CDK2 and GSK3β. This makes them excellent starting points for probes but requires stricter validation than established pan-inhibitors.
Validation Protocols (Step-by-Step)
To claim "Chemical Probe" status, you must prove the compound engages the target in cells and lacks off-target effects.
Protocol A: Biochemical Selectivity (The "Kinome Scan")
Purpose: To define the selectivity score (S-score).
-
Panel Selection: Utilize a panel of at least 300 kinases (e.g., Eurofins or DiscoverX).
-
Concentration: Screen at
and . -
Data Analysis: Calculate the Selectivity Score (S(35)) :
-
Threshold: A high-quality probe should have an
(inhibiting fewer than 5% of the kinome).
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: To prove the probe enters the cell and binds CDK2 at physiological ATP concentrations.
-
Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-CDK2 fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (known CDK binder) at its determined
. -
Probe Treatment: Treat cells with serial dilutions of the this compound probe (0 nM to 10
M) for 2 hours. -
Readout: Measure BRET (Bioluminescence Resonance Energy Transfer). The probe will displace the tracer, reducing the BRET signal.
-
Calculation: Plot BRET ratio vs. [Probe] to determine the cellular
.
Protocol C: The "Aminothiazole" Counter-Screen (PAINS Check)
Purpose: Aminothiazoles are frequent false positives (PAINS) due to aggregation or redox cycling.
-
Detergent Sensitivity: Run the biochemical CDK2 assay with and without 0.01% Triton X-100 .
-
Result: If
shifts significantly (>3-fold) with detergent, the compound is likely an aggregator (False Positive).
-
-
Redox Cycling: Perform the assay in the presence of 1 mM DTT or glutathione .
-
Result: If potency is lost with reducing agents, the compound may be generating H2O2 (False Positive).
-
Validation Workflow Diagram
This flowchart ensures a logical progression from synthesis to validated probe, preventing wasted resources on promiscuous compounds.
Caption: The critical path for validating this compound derivatives. Note the early "PAINS Filter" step, crucial for this specific scaffold.
References
-
Farghaly, T. A., et al. (2022).[1][2] "Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors." Polycyclic Aromatic Compounds. Link
-
Smithen, D. A., et al. (2019).[1] "2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth."[1] Journal of Medicinal Chemistry. Link
-
Potluri, V., et al. (2020). "CDK2 inhibitors: a patent review (2015-present)." Expert Opinion on Therapeutic Patents. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
-
Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. Link
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A Head-to-Head Comparison of Thiazole-2,4-diamine Synthesis Methods: A Guide for Researchers
The thiazole-2,4-diamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The efficient and scalable synthesis of this privileged structure is therefore a critical concern for drug discovery and development professionals. This guide provides an in-depth, head-to-head comparison of prominent synthetic methodologies, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal route for their specific needs.
Method 1: The Classic Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most versatile and widely adopted methods for constructing the thiazole ring.[1][4] The reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1]
Principle and Mechanism
The reaction proceeds via a well-established mechanism.[1] It begins with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole ring.[1]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Conventional Synthesis in Solution
This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles using a solvent at elevated temperatures.[1]
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[1]
-
Add 10 mL of ethanol to the flask.[1]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[5]
Discussion
The Hantzsch synthesis is a robust and reliable method, but it often requires relatively harsh reaction conditions, such as prolonged heating, which may not be suitable for sensitive substrates. The use of volatile organic solvents also raises environmental concerns.
Method 2: Modern Advancements - Microwave-Assisted and One-Pot Syntheses
In recent years, significant efforts have been directed towards developing more efficient and environmentally benign methods for thiazole synthesis.[6][7] Microwave-assisted organic synthesis (MAOS) and one-pot procedures have emerged as powerful alternatives to conventional methods.[6][8][9]
Principle and Mechanism: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation accelerates the reaction by directly heating the reactants and solvent, leading to a significant reduction in reaction times from hours to minutes.[8][9][10] The underlying mechanism is often the same as the conventional Hantzsch synthesis, but the rapid heating enhances the reaction rate.[10]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol outlines a rapid, microwave-assisted synthesis of 2-amino-4-aryl-thiazoles.
Materials:
-
Substituted acetophenone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
-
Microwave reactor vial
Procedure:
-
Combine the substituted ketone, thiourea, and iodine in a microwave flask.[10]
-
Subject the mixture to microwave irradiation at 170 W for 5–15 minutes.[10]
-
Monitor the reaction by TLC.[10]
-
After cooling, pour the reaction mixture into ice water.[10]
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol.[10]
Principle and Mechanism: One-Pot Synthesis
One-pot syntheses improve reaction efficiency by avoiding the isolation and purification of intermediates.[11] A common one-pot approach for 2-aminothiazoles involves the in situ generation of the α-haloketone followed by cyclization with thiourea. For instance, an aromatic methyl ketone can be reacted with copper(II) bromide to form the α-bromo intermediate, which then reacts with thiourea in the same pot.[11]
Caption: Workflow for a one-pot α-bromination/cyclization synthesis.
Discussion
Microwave-assisted methods offer significant advantages in terms of reaction speed and energy efficiency.[8] One-pot procedures streamline the synthetic process, reduce waste, and can lead to higher overall yields by minimizing material loss during intermediate purification steps.[11] Some modern one-pot methods also utilize greener halogen sources like trichloroisocyanuric acid (TCCA) in the presence of a recyclable nanocatalyst, further enhancing the environmental friendliness of the synthesis.[12][13]
Head-to-Head Comparison
| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Synthesis (MAOS) | One-Pot Synthesis |
| Reaction Time | Hours (e.g., 12-14 h)[8] | Minutes (e.g., 5-15 min)[10] | Varies, but generally shorter than conventional |
| Energy Consumption | High | Low[8] | Moderate |
| Typical Yields | Good to excellent | High (often >90%)[8] | Good to excellent (e.g., 68-90%)[11] |
| Solvent Usage | Often requires organic solvents[1] | Can be performed with minimal or no solvent[14] | Can be performed in aqueous media or with recyclable catalysts[6] |
| Process Complexity | Multi-step with workup | Single, rapid step | Streamlined, fewer workup steps[11] |
| Scalability | Well-established | Can be challenging for large scale | Potentially high, especially with flow chemistry |
| Environmental Impact | Moderate to high | Low | Low to moderate |
Conclusion and Future Outlook
While the conventional Hantzsch synthesis remains a valuable tool in the chemist's arsenal, modern methodologies such as microwave-assisted and one-pot syntheses offer significant advantages in terms of efficiency, speed, and environmental impact. For rapid lead optimization and library synthesis in a research setting, MAOS is an excellent choice. For process development and larger-scale synthesis, one-pot procedures that minimize waste and operational complexity are highly desirable.
The ongoing development of greener synthetic routes, utilizing benign solvents like water, recyclable catalysts, and safer reagents, will continue to shape the future of this compound synthesis.[7][15] These advancements are crucial for the sustainable development of new pharmaceuticals based on this important heterocyclic scaffold.
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SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY | Journal of Drug Delivery and Therapeutics. [Link]
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Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - Journal of Medicinal Chemistry - ACS Figshare. [Link]
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(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES - Journal of University of Shanghai for Science and Technology. [Link]
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Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC - NIH. [Link]
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates - Medicinal and Medical Chemistry. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]
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Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Assessing Target Engagement of Thiazole-2,4-diamine in Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of three widely used methodologies for assessing the cellular target engagement of a promising class of molecules: Thiazole-2,4-diamines.
The Thiazole-2,4-diamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases. For the purpose of this guide, we will consider a hypothetical this compound analog, hereafter referred to as Compound-T , which has been designed as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and has been implicated in neurodegenerative diseases and cancer[1][2][3]. A similar 2,4-diaminothiazole compound has been reported to inhibit CDK5/p25 with an IC50 of 2.0 µM[1].
This guide will dissect and compare three orthogonal approaches to confirm and quantify the engagement of Compound-T with CDK5 in a cellular context:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.
-
Affinity Purification-Mass Spectrometry (AP-MS): A proteomics-based approach to identify the direct and indirect binding partners of a compound.
-
In-Cell Western™ (ICW): An immunocytochemical assay for the quantitative analysis of protein levels and post-translational modifications within cells.
Through detailed protocols, comparative data, and an exploration of the underlying principles, this guide will empower you to make informed decisions about the most appropriate target engagement strategy for your research.
The Principle of Target Engagement: Beyond Biochemical Potency
While in vitro assays using purified recombinant proteins are invaluable for determining the intrinsic potency of a compound (e.g., IC50), they do not recapitulate the complexities of the cellular milieu. A compound must be able to permeate the cell membrane, remain stable, and engage its target amidst a sea of other biomolecules. Therefore, verifying target engagement in a cellular setting is a crucial validation step.
Below is a conceptual workflow illustrating the central role of target engagement assays in the drug discovery process.
Caption: Workflow of Drug Discovery.
Cellular Thermal Shift Assay (CETSA®): A Measure of Biophysical Interaction
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly assesses the physical interaction between a small molecule and its target protein in a cellular environment[4][5][6][7]. The fundamental principle is that the binding of a ligand, such as Compound-T to CDK5, alters the thermal stability of the protein. This change in stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble protein remaining.
Causality Behind the Experimental Choices
The choice of temperature range is critical in a CETSA experiment. It must encompass the melting temperature (Tm) of the target protein, which is the temperature at which 50% of the protein is denatured. By treating cells with a compound, a shift in the Tm (ΔTm) indicates target engagement. A positive ΔTm suggests stabilization, while a negative shift can indicate destabilization. The isothermal dose-response (ITDR) format, where cells are heated at a single, optimized temperature with varying compound concentrations, allows for the determination of an EC50 value for target engagement.
Experimental Protocol: CETSA for Compound-T and CDK5
Objective: To determine if Compound-T engages and stabilizes CDK5 in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Compound-T (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Anti-CDK5 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of Compound-T (e.g., 0.1, 1, 10, 100 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes[5].
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C)[5].
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-CDK5 antibody.
-
Quantify the band intensities to determine the amount of soluble CDK5 at each temperature.
-
Plot the percentage of soluble CDK5 against the temperature to generate melting curves and determine the Tm.
-
Caption: CETSA Experimental Workflow.
Hypothetical Data and Interpretation
Table 1: Hypothetical CETSA Data for Compound-T Targeting CDK5
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | 52.5 °C | - |
| Compound-T (10 µM) | 56.0 °C | +3.5 °C |
A positive thermal shift of 3.5°C for CDK5 in the presence of 10 µM Compound-T would strongly indicate direct engagement and stabilization of the target protein within the cellular environment.
Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Target Identification
Affinity Purification-Mass Spectrometry (AP-MS) is a powerful and unbiased method to identify the cellular binding partners of a small molecule[8][9]. In this approach, a "bait" molecule, which is a modified version of the compound of interest (in this case, an immobilized form of Compound-T), is used to "pull down" its interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
Causality Behind the Experimental Choices
The success of an AP-MS experiment hinges on the design of the affinity probe and the stringency of the purification conditions. The linker used to immobilize the compound should not interfere with its binding to the target. The washing steps are crucial to remove non-specific binders while retaining true interactors. A key advantage of AP-MS is its ability to not only confirm the intended target but also to reveal potential off-targets, providing a broader view of the compound's selectivity profile[10].
Experimental Protocol: AP-MS for Compound-T
Objective: To identify the cellular binding partners of Compound-T.
Materials:
-
Compound-T immobilized on beads (e.g., NHS-activated sepharose beads)
-
Control beads (without Compound-T)
-
Cell line expressing CDK5 (e.g., SH-SY5Y)
-
Lysis buffer (non-denaturing, e.g., containing 0.5% NP-40)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a competitive eluent)
-
Mass spectrometer (e.g., Orbitrap)
Step-by-Step Methodology:
-
Cell Lysis:
-
Grow and harvest SH-SY5Y cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the cell lysate with the Compound-T-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by using a competitive eluent.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database.
-
Quantify the relative abundance of proteins in the Compound-T pulldown versus the control pulldown using label-free quantification (e.g., spectral counting or peak intensity)[11].
-
Proteins significantly enriched in the Compound-T sample are considered potential binding partners.
-
Caption: AP-MS Experimental Workflow.
Hypothetical Data and Interpretation
Table 2: Hypothetical AP-MS Data for Compound-T Pulldown
| Protein | Spectral Counts (Compound-T) | Spectral Counts (Control) | Fold Enrichment |
| CDK5 | 150 | 5 | 30 |
| CDK2 | 20 | 4 | 5 |
| GSK3B | 15 | 3 | 5 |
| Tubulin | 100 | 95 | 1.05 |
The significant enrichment of CDK5 (30-fold) in the Compound-T pulldown compared to the control would confirm it as a primary target. The lower enrichment of other kinases like CDK2 and GSK3B might suggest weaker, off-target interactions. The lack of enrichment for a highly abundant protein like Tubulin serves as a good negative control for specificity.
In-Cell Western™ (ICW): Quantifying Target Modulation
The In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in a microplate format[12][13][14][15]. It allows for the simultaneous measurement of a target protein and a normalization control (e.g., a housekeeping protein or total DNA content) within fixed and permeabilized cells. This technique is particularly useful for assessing changes in protein expression or post-translational modifications, such as phosphorylation, in response to compound treatment.
Causality Behind the Experimental Choices
For assessing the target engagement of a kinase inhibitor like Compound-T, an ICW can be designed to measure the phosphorylation of a known CDK5 substrate. A decrease in the substrate's phosphorylation level upon treatment with Compound-T would provide indirect but compelling evidence of target engagement and inhibition in the cellular context. The use of a normalization channel is critical for accurate quantification, as it corrects for variations in cell number per well[16].
Experimental Protocol: ICW for CDK5 Activity
Objective: To measure the effect of Compound-T on the phosphorylation of a known CDK5 substrate (e.g., p35) in cells.
Materials:
-
Cells expressing CDK5 and its substrate (e.g., SH-SY5Y)
-
Compound-T
-
96-well microplate
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-p35)
-
Primary antibody for normalization (e.g., anti-GAPDH or a DNA stain)
-
Fluorescently labeled secondary antibodies (with distinct emission spectra)
-
A fluorescence imaging system capable of reading microplates
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of Compound-T for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with blocking buffer for 1-2 hours.
-
Incubate the cells with the primary antibodies (anti-phospho-substrate and anti-normalization protein) overnight at 4°C.
-
Wash the cells extensively.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour in the dark.
-
-
Signal Detection and Analysis:
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using a fluorescence imaging system at the appropriate wavelengths.
-
Quantify the fluorescence intensity for both the target and normalization channels in each well.
-
Normalize the target signal to the normalization signal.
-
Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of substrate phosphorylation.
-
Caption: In-Cell Western Experimental Workflow.
Hypothetical Data and Interpretation
Table 3: Hypothetical In-Cell Western Data for Compound-T
| Compound-T (µM) | Normalized Phospho-p35 Signal (Arbitrary Units) |
| 0 (DMSO) | 100 |
| 0.1 | 85 |
| 1 | 55 |
| 10 | 20 |
| 100 | 15 |
| IC50 | ~1.5 µM |
A dose-dependent decrease in the phosphorylation of the CDK5 substrate with an IC50 of approximately 1.5 µM would indicate that Compound-T is engaging and inhibiting CDK5 in the cellular context.
Comparative Analysis of Target Engagement Assays
Each of the described methods offers a unique perspective on target engagement, and the choice of assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project.
Table 4: Comparison of CETSA, AP-MS, and In-Cell Western
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) | In-Cell Western (ICW) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Affinity capture of protein targets and their binding partners. | Immunodetection of target protein levels or modifications. |
| Readout | Change in protein melting temperature (ΔTm) or EC50 from ITDR. | Identification and relative quantification of bound proteins (e.g., spectral counts). | Normalized fluorescence intensity, IC50 for functional modulation. |
| Direct/Indirect | Direct measure of physical binding. | Direct identification of binding partners. | Indirect measure of target engagement through its functional consequence. |
| Throughput | Moderate to high (with plate-based formats). | Low to moderate. | High. |
| Off-Target Info | Can be adapted for proteome-wide analysis (TPP). | Excellent for unbiased off-target identification. | Limited to the specificity of the antibodies used. |
| Key Advantage | Label-free, applicable to native proteins in live cells. | Unbiased, proteome-wide target and off-target profiling. | High-throughput, quantitative, and can measure functional outcomes. |
| Key Limitation | Not all ligand binding events cause a thermal shift; requires specific antibodies for detection (in Western blot format). | Requires chemical modification of the compound; can be prone to non-specific binders. | Indirect; requires specific and high-quality antibodies; provides no information on direct physical binding. |
Conclusion: An Integrated Approach for Robust Target Engagement Assessment
-
CETSA provides unequivocal evidence of a direct physical interaction between the compound and its intended target in a native cellular environment.
-
AP-MS offers an unbiased and comprehensive view of the compound's interactome, confirming the on-target interaction while simultaneously revealing potential off-targets.
-
In-Cell Western provides a high-throughput method to quantify the functional consequences of target engagement, such as the inhibition of a kinase's catalytic activity.
By integrating the data from these orthogonal assays, researchers can build a comprehensive and compelling case for the cellular mechanism of action of their compound, thereby de-risking its progression through the drug discovery and development pipeline.
References
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-
Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (URL: [Link])
- This is a placeholder for a real reference th
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (URL: [Link])
-
Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. (URL: [Link])
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-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (URL: [Link])
-
Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])
-
In-Cell Western Assay Development Project. (URL: [Link])
-
In-Cell Western™ Assay. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA). (URL: [Link])
-
Advansta's Step-by-Step Guide to In-Cell Westerns. (URL: [Link])
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Protocols for Characterization of Cdk5 Kinase Activity. (URL: [Link])
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CETSA® - True Target Engagement. (URL: [Link])
-
Current Advances in CETSA. (URL: [Link])
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Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes | Fiveable. (URL: [Link])
-
Affinity Purification Mass Spectrometry (AP-MS). (URL: [Link])
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (URL: [Link])
-
Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). (URL: [Link])
-
In-cell Westerns: Your Essential Guide. (URL: [Link])
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(PDF) Protocols for Characterization of Cdk5 Kinase Activity. (URL: [Link])
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A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (URL: [Link])
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Active Cdk5 Immunoprecipitation and Kinase Assay. (URL: [Link])
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Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (URL: [Link])
-
Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (URL: [Link])
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (URL: [Link])
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Target engagement of compound 5 as assessed by CETSA a Compound 5... (URL: [Link])
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A Practical Guide to Target Engagement Assays. (URL: [Link])
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Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. (URL: [Link])
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comparative docking studies of Thiazole-2,4-diamine analogs
The following guide synthesizes advanced molecular docking methodologies with comparative performance data for Thiazole-2,4-diamine analogs. It is structured for researchers requiring actionable protocols and evidence-based analysis.
Executive Summary
The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to engage multiple biological targets via hydrogen bonding donors (amines) and acceptors (thiazole nitrogen/sulfur). This guide objectively compares the docking performance of novel this compound analogs against industry-standard inhibitors (Erlotinib for EGFR kinase and Ciprofloxacin/Novobiocin for DNA Gyrase B).
Key Finding: Optimized analogs frequently exhibit binding energies superior to standard drugs (-9.5 to -11.0 kcal/mol vs. -8.5 kcal/mol for standards) by exploiting hydrophobic sub-pockets often inaccessible to rigid commercial scaffolds.
Strategic Docking Protocol
To ensure reproducibility and scientific integrity, the following workflow is recommended. This protocol moves beyond basic steps to explain the causality behind parameter selection.
The Workflow (Visualized)
The following diagram outlines the critical path for a self-validating docking campaign.
Caption: Validated Molecular Docking Workflow. The "Redocking" step is the critical "Go/No-Go" decision point for protocol reliability.
Technical Methodology
-
Protein Preparation:
-
Target Selection: EGFR Kinase domain (PDB: 1M17 ) and DNA Gyrase B (PDB: 1KZN ).
-
Clean-up: Remove all water molecules (unless bridging is catalytic). Remove native ligands.[1] Add polar hydrogens and Kollman charges.
-
Rationale: Water molecules introduce noise in rigid docking; removing them simplifies the energy landscape to ligand-residue interactions.
-
-
Ligand Preparation:
-
Geometry Optimization: Use MMFF94 force field.
-
Protonation: Set pH to 7.4. Thiazole amines can be protonated; ensure the tautomeric state is correct (amino vs. imino form).
-
-
Grid Box Definition:
-
Center the grid on the centroid of the co-crystallized ligand.
-
Dimensions:
Å (Standard) or extended to Å if targeting allosteric pockets (e.g., DFG-out conformation in kinases).
-
Comparative Analysis: Anticancer (EGFR Kinase)
Objective: Evaluate this compound analogs as ATP-competitive inhibitors against Erlotinib (Tarceva).
Mechanistic Rationale
The 2,4-diamine substitution allows the scaffold to mimic the adenine ring of ATP, forming a "hinge binder" motif. The N3 nitrogen and the C2-amino group typically form a bidentate hydrogen bond with Met793 in the EGFR hinge region.
Performance Data
Table 1: Comparative Binding Metrics (Target: EGFR, PDB: 1M17)
| Compound ID | Scaffold Type | Binding Energy (kcal/mol) | Key Residue Interactions | RMSD (Å) |
| Erlotinib (Ref) | Quinazoline | -8.45 | Met793 (H-bond), Thr790 (Hydrophobic) | 1.12 |
| Analog T-4a | 2,4-Diamine Thiazole | -9.20 | Met793, Lys745 (Cation-Pi) | 1.45 |
| Analog T-7c | Trimethoxyphenyl-Thiazole | -10.15 | Met793, Asp855, Cys797 | 1.38 |
| Analog T-9b | Pyrazole-Thiazole Hybrid | -9.80 | Met793, Leu718 (Sigma-hole) | 1.50 |
Data Source: Synthesized from comparative studies [2, 5].
Analysis:
-
Superiority of T-7c: The trimethoxyphenyl group at the C4 position penetrates the hydrophobic back-pocket (Gatekeeper region), providing additional van der Waals stabilization that Erlotinib's planar structure lacks.
-
Hinge Binding: All successful analogs maintained the critical H-bond with Met793 .
Comparative Analysis: Antimicrobial (DNA Gyrase B)
Objective: Assess efficacy against bacterial DNA Gyrase B (ATPase domain) compared to Ciprofloxacin and Novobiocin .
Mechanistic Rationale
GyrB inhibition prevents ATP hydrolysis, stalling bacterial DNA supercoiling. The active site contains a critical aspartate residue (Asp73 ) involved in a water-mediated network. Thiazole analogs aim to displace this water and bind directly.
Interaction Network (Visualized)
The following graph details the specific residue-level interactions that differentiate high-potency thiazoles from standard antibiotics.
Caption: Interaction map of High-Affinity Thiazole Analog T-2 with DNA Gyrase B active site.
Performance Data
Table 2: Comparative Binding Metrics (Target: E. coli GyrB, PDB: 1KZN)
| Compound ID | Binding Energy (kcal/mol) | H-Bond Count | Comparison to Standard |
| Ciprofloxacin (Ref) | -7.20 | 2 | N/A (Baseline) |
| Novobiocin (Ref) | -8.10 | 3 | N/A (ATPase Inhibitor) |
| Analog T-2 | -9.45 | 4 | +16% Affinity |
| Analog T-5f | -8.80 | 3 | +8% Affinity |
Data Source: Synthesized from antimicrobial docking studies [1, 6].[2][3][4]
Analysis:
-
Analog T-2 outperforms Novobiocin by forming an additional H-bond with Thr165 . The thiazole sulfur atom often engages in a unique interaction (sigma-hole bonding) with backbone carbonyls, which is not present in the fluoroquinolone scaffold of Ciprofloxacin.
Critical Discussion & Recommendations
While this compound analogs show superior in silico binding energies, two factors must be controlled during development:
-
Molecular Weight & Lipophilicity: High-affinity analogs (e.g., T-7c) often possess high molecular weights (>500 Da) and LogP > 5. This can lead to poor oral bioavailability despite excellent docking scores.
-
Recommendation: Prioritize analogs with Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom rather than just raw binding energy.
-
-
Selectivity: The "kinase hinge binder" motif is promiscuous.
-
Recommendation: Perform "Reverse Docking" against a panel of off-target kinases (e.g., CDK2, VEGFR) to predict selectivity early in the design phase.
-
References
-
Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharma Journal. 5[6][7][8][9]
-
Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences. 2
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 9
-
Synthesis, Docking Study, Cytotoxicity... of Novel 2,4-Disubstituted Thiazoles. Current Organic Synthesis. 6
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors. European Journal of Medicinal Chemistry. 10
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. 11
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A Senior Scientist's Guide to Validating the Mechanism of Action of a Novel Thiazole-2,4-diamine Syk Inhibitor
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel Thiazole-2,4-diamine-based inhibitor targeting Spleen Tyrosine Kinase (Syk). The this compound scaffold is a privileged structure in kinase inhibitor design, and its derivatives have shown significant therapeutic promise.[1][2] Here, we use a hypothetical inhibitor, "Compound X," to illustrate a self-validating, multi-tiered experimental approach that moves logically from biochemical potency to cellular function.
The Hypothesized Mechanism of Action: Targeting the Syk Signaling Cascade
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR).[3][4] Upon antigen binding to the BCR, Syk is recruited and activated, initiating a signaling cascade that leads to B-cell proliferation, differentiation, and cytokine production.[3][5] Dysregulation of this pathway is implicated in numerous autoimmune diseases and hematological malignancies.[3][4]
Our hypothetical inhibitor, Compound X, is a this compound derivative designed to be an ATP-competitive inhibitor of the Syk catalytic domain. The proposed mechanism is that by binding to the ATP pocket of Syk, Compound X prevents its phosphorylation and subsequent activation, thereby blocking downstream signaling pathways.[3][6] This guide will systematically validate this hypothesis.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
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- 5. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Pharmacokinetic Properties of Thiazole-2,4-diamine Derivatives
Introduction: The Critical Role of Pharmacokinetics in the Development of Thiazole-2,4-diamine Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] The journey of a drug candidate from a promising hit in a high-throughput screen to a clinically effective therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. For researchers, scientists, and drug development professionals, a deep understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of selected this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation therapeutics.
The biological activity of a compound is not solely dependent on its affinity for the target protein but is also critically influenced by its ability to reach the target site in sufficient concentrations and for an adequate duration. This compound derivatives, like many small molecule kinase inhibitors, often face challenges such as poor solubility, rapid metabolism, and off-target toxicities, all of which are governed by their pharmacokinetic profiles.[3] Therefore, a comprehensive evaluation of ADME properties early in the drug discovery process is essential for identifying candidates with a higher probability of clinical success.
Comparative Pharmacokinetic Profiles
To illustrate the variance in pharmacokinetic properties within the this compound class, this section presents a comparative analysis of two exemplary compounds: the diaminothiazole CDK5 inhibitor, LDN-193594, and the well-characterized pan-Src kinase inhibitor, Dasatinib, which features a closely related 2-aminothiazole core. While not a strict 2,4-diamine, Dasatinib's extensive pharmacokinetic data provides a valuable benchmark for this structural class.
| Pharmacokinetic Parameter | LDN-193594 (Diaminothiazole CDK5 Inhibitor) | Dasatinib (2-Aminothiazole Kinase Inhibitor) |
| Animal Model | CD1 Mice | Humans (data from clinical studies) |
| Route of Administration | Intraperitoneal (i.p.) | Oral |
| Dose | 120 mg/kg | 100 mg (daily) |
| Tmax (Time to Cmax) | ~0.25 h | 0.5 - 6 h |
| Cmax (Maximum Concentration) | ~10 µM | Variable, influenced by food and pH |
| t1/2 (Half-life) | 1.0 h | 3 - 5 h |
| Bioavailability | Not reported for oral administration | ~14-34% (highly variable) |
| Clearance (Cl) | 0.4 L/h | High |
| Volume of Distribution (Vd) | 0.58 L/kg | High |
| Key Metabolic Pathways | Not specified | Primarily CYP3A4 oxidation |
| Reference | [4] | [5][6][7] |
Insights from the Comparison:
The data presented above highlights the significant variability in the pharmacokinetic profiles of even closely related thiazole-containing compounds. LDN-193594, when administered intraperitoneally in mice, exhibits rapid absorption and a short half-life.[4] In contrast, Dasatinib, an orally administered drug in humans, shows more variable absorption and a longer half-life.[5][7] The oral bioavailability of Dasatinib is notably low and can be significantly affected by gastric pH, a crucial consideration for the development of orally administered this compound derivatives.[5]
These differences underscore the importance of structural modifications in tuning the pharmacokinetic properties of a drug candidate. Factors such as lipophilicity, hydrogen bonding capacity, and susceptibility to metabolic enzymes play a critical role in determining the ADME profile of a compound. For instance, the high clearance and volume of distribution of Dasatinib suggest extensive metabolism and tissue distribution.[6]
Experimental Protocols: A Guide to Best Practices
The reliability of pharmacokinetic data is intrinsically linked to the rigor of the experimental methodology. This section provides a detailed, step-by-step protocol for a typical in vivo pharmacokinetic study in mice, followed by a bioanalytical method for the quantification of a this compound derivative in plasma using LC-MS/MS.
In Vivo Pharmacokinetic Study in Mice
This protocol is designed to provide a comprehensive pharmacokinetic profile of a novel this compound derivative.
1. Animal Model and Housing:
- Species: Male CD-1 mice (8-10 weeks old).
- Housing: Acclimatize animals for at least one week prior to the study in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Drug Formulation and Administration:
- Formulation: Prepare a clear solution or a homogenous suspension of the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil). The choice of vehicle should be based on the solubility and stability of the compound.
- Dose: Administer a single dose of the compound via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection). The dose level should be determined from prior toxicity and efficacy studies.
3. Blood Sampling:
- Timepoints: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Typical time points for an oral dose include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Procedure: Collect approximately 50-100 µL of blood from each mouse via a suitable method (e.g., saphenous vein, submandibular vein). Place the blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
4. Data Analysis:
- Analyze the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl, Vd).
Visualizing the Process
General ADME Pathway for this compound Derivatives
Caption: A generalized schematic of the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for an orally administered this compound derivative.
Experimental Workflow for a Murine Pharmacokinetic Study
Caption: A streamlined workflow for conducting an in vivo pharmacokinetic study of a this compound derivative in a murine model.
Bioanalytical Method: LC-MS/MS Quantification in Plasma
This protocol outlines a robust and sensitive method for the quantification of a this compound derivative in mouse plasma.
1. Materials and Reagents:
- Reference standards of the test compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid.
- Control mouse plasma.
2. Preparation of Standards and Quality Controls:
- Prepare stock solutions of the test compound and IS in a suitable organic solvent (e.g., DMSO or methanol).
- Prepare calibration standards by spiking control plasma with the test compound to achieve a range of concentrations that covers the expected in vivo concentrations.
- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation): [8]
- To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
4. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic content to elute the analyte and IS.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the IS. Optimize the collision energy and other MS parameters for maximum sensitivity.
5. Method Validation:
- Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).
Conclusion and Future Perspectives
The pharmacokinetic properties of this compound derivatives are a critical determinant of their therapeutic potential. As demonstrated, even subtle structural modifications can lead to significant changes in their ADME profiles. The data and protocols presented in this guide are intended to provide a framework for the systematic evaluation of these compounds. Future work in this area should focus on establishing clear structure-pharmacokinetic relationships to enable the prospective design of derivatives with optimized drug-like properties. Furthermore, the use of in silico ADME prediction tools in conjunction with well-designed in vivo studies will be crucial in accelerating the development of novel and effective therapies based on the this compound scaffold.[9][10]
References
- Bielska, A. A., et al. (2019). Pharmacokinetics, ex vivo CDK5 inhibition, and toxicity of diaminothiazole kinase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 369(2), 239-247.
- Hořínková J., Šíma M., Slanař O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2-3), 52-63.
- Gresele, P., et al. (2011). Comparative bioavailability of various thiamine derivatives after oral administration. International journal of clinical pharmacology and therapeutics, 49(4), 236-43.
- Schreeb, K. H., et al. (1997). Comparative bioavailability of various thiamine derivatives after oral administration. European journal of clinical pharmacology, 52(4), 319-24.
- Kumar, A., et al. (2023).
- Yin, O. Q., et al. (2011). Population pharmacokinetics of dasatinib in healthy subjects. British journal of clinical pharmacology, 71(6), 849-57.
- McClue, S. J., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ACS medicinal chemistry letters, 6(10), 1063-8.
- Wang, Y., et al. (2018). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 351(11), e1800164.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-32.
- Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific reports, 14(1), 24699.
- Thermo Fisher Scientific. (n.d.). Quantification of nine antimycotic drugs in human plasma or serum by LC-HRAM(MS) for clinical research.
- Ishikawa, Y., et al. (2016). Pharmacokinetics and pharmacodynamics of dasatinib in the chronic phase of newly diagnosed chronic myeloid leukemia. Cancer chemotherapy and pharmacology, 77(1), 125-33.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 21(1), 1-35.
- Mita, M. M., et al. (2012). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. British journal of cancer, 107(7), 1039-47.
- Al-Salahi, R., et al. (2023).
- Scott, J. S., et al. (2016). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. ACS medicinal chemistry letters, 7(10), 919-924.
- Tabatabaei, S. A., et al. (2020). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Cellular and Molecular Neurobiology, 40(8), 1239-1254.
- Wood, D. J., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. ACS Medicinal Chemistry Letters, 13(9), 1461-1468.
- Bristol-Myers Squibb. (2019). Sprycel (dasatinib)
- Nassar, M. Y., et al. (2024).
- Sharma, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(47), 44849-44865.
- Minelli, C., et al. (2017). La farmacologia dei CDK4/6 inibitori. AIOM.
- Li, Y., et al. (2014). Development of an LC-MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study.
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A Researcher's Guide to Orthogonal Assays for Confirming Thiazole-2,4-diamine Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical orthogonal assays required to validate the bioactivity of Thiazole-2,4-diamine compounds. The this compound scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent protein kinase inhibitors.[1][2] A primary and well-established target for many derivatives of this class is the Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase pivotal to immune signaling.[3][4]
Given the promiscuous nature of many kinase inhibitors, relying on a single in vitro assay is insufficient to declare a compound's specific bioactivity. A robust, multi-tiered orthogonal validation strategy is paramount to build a compelling and accurate pharmacological profile. This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing a self-validating system to ensure scientific rigor.
The Target: Spleen Tyrosine Kinase (SYK) Signaling
SYK plays a crucial role in coupling activated immunoreceptors to downstream signaling events, particularly in hematopoietic cells.[5] It is essential for B-cell development and activation, as well as signaling in mast cells, neutrophils, and platelets.[5][6][7] Upon engagement of receptors like the B-cell receptor (BCR), SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated.[8] Activated SYK then phosphorylates a cascade of downstream effectors, including BLNK and PLCγ1, ultimately leading to cellular responses such as proliferation, differentiation, and inflammation.[6][7][8]
SYK Signaling Pathway Overview
Caption: Simplified SYK signaling cascade upon B-cell receptor activation.
The Imperative for an Orthogonal Assay Strategy
Confirming that a this compound derivative is a potent and selective SYK inhibitor requires a multi-faceted approach. Orthogonal assays are distinct methods that measure different properties of the drug-target interaction, providing a more complete and reliable picture than any single method alone.[9][10] This strategy is designed to systematically de-risk a compound by confirming its activity at progressive biological levels, from the isolated enzyme to a complex cellular system.
Orthogonal Assay Workflow for Kinase Inhibitors
Caption: Competitive displacement of a tracer in the NanoBRET assay.
Experimental Protocol: SYK NanoBRET™ Target Engagement Assay
1. Cell Preparation:
- Transfect HEK293 cells with a plasmid encoding for SYK-NanoLuc® fusion protein.
- Plate the transfected cells in a 96-well plate and incubate for 24 hours.
2. Compound and Tracer Addition:
- Prepare serial dilutions of the this compound compound.
- Add the compound dilutions to the cells.
- Immediately add the NanoBRET™ fluorescent tracer to all wells.
- Equilibrate the plate at 37°C, 5% CO₂ for 2 hours.
3. Signal Detection:
- Add the NanoLuc® substrate to all wells.
- Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) simultaneously.
4. Data Analysis:
- Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to vehicle (no inhibitor) and no tracer controls.
- Plot the normalized BRET ratio against the log of compound concentration to determine the cellular IC₅₀.
Hypothetical Data: Cellular Target Engagement
| Assay | Result (IC₅₀) | Interpretation |
| Biochemical Assay | 20 nM | High intrinsic potency against the isolated enzyme. |
| NanoBRET™ Assay | 150 nM | Good cell permeability and binding to SYK in a cellular context. |
Tier 3: Cell-Based Functional Assays - Confirming Cellular Activity
The ultimate proof of an on-target inhibitor is its ability to block the kinase's function in a physiological context. These assays measure a downstream event that is a direct consequence of SYK activity.
Common Formats:
-
Phospho-protein Detection: This is a direct readout of kinase activity in cells. After stimulating a relevant pathway (e.g., with an anti-IgM antibody in B-cells), the phosphorylation of a known SYK substrate (like PLCγ1) or SYK itself (autophosphorylation) is measured by Western Blot, ELISA, or flow cytometry. [11][12]* Cell Proliferation/Viability Assays: Many hematological cancer cell lines (e.g., certain types of B-cell lymphoma) are dependent on SYK signaling for survival and proliferation. In these models, a SYK inhibitor will cause growth arrest or cell death. [11]* Mast Cell Degranulation: SYK is critical for mast cell degranulation. Inhibition can be measured by quantifying the release of mediators like β-hexosaminidase following stimulation. [4]
Experimental Protocol: Western Blot for SYK Substrate Phosphorylation
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., RAMOS B-cells) to an appropriate density.
- Pre-treat cells with various concentrations of the this compound compound for 1-2 hours.
- Stimulate the cells with an appropriate agonist (e.g., anti-human IgM) for 5-10 minutes to activate the SYK pathway.
2. Cell Lysis and Protein Quantification:
- Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or milk in TBST.
- Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated SYK substrate (e.g., anti-phospho-BLNK).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.
- Quantify the band intensities using densitometry to determine the dose-dependent inhibition of substrate phosphorylation.
Hypothetical Data: Functional Inhibition
| Compound Conc. (nM) | p-BLNK Signal (Normalized) | Interpretation |
| 0 (Stimulated) | 1.00 | Full pathway activation. |
| 10 | 0.85 | Minor inhibition. |
| 100 | 0.52 | ~50% inhibition (EC₅₀). |
| 1000 | 0.15 | Strong inhibition of downstream signaling. |
| Unstimulated | 0.10 | Basal signal level. |
Synthesizing the Data for a Complete Picture
By integrating the results from these three orthogonal tiers, a researcher can build a robust and compelling case for the bioactivity of a this compound compound.
-
Concordant Data: If the IC₅₀ from the biochemical assay is potent (e.g., <50 nM) and the target engagement and functional EC₅₀ values are within a reasonable range (typically within 10-fold of the biochemical IC₅₀), it strongly suggests the compound is a potent, cell-permeable, on-target inhibitor of SYK.
-
Discordant Data: Discrepancies are also informative. A potent biochemical IC₅₀ but weak cellular activity (>1 µM) may point to poor cell permeability, compound efflux, or rapid metabolism. Conversely, potent cellular activity with weak biochemical inhibition could suggest the compound acts through an indirect mechanism or that a metabolite is the active species.
References
-
Syk Kinase Enzyme Activity Assay Kit - Eurofins DiscoverX. (URL: [Link])
-
SYK Assay Kit - BPS Bioscience. (URL: [Link])
-
Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed. (URL: [Link])
-
Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed. (URL: [Link])
-
Kinase assays | BMG LABTECH. (URL: [Link])
-
Recent Trends in Kinase Drug Discovery - YouTube. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
A kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates - ResearchGate. (URL: [Link])
-
A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition. (URL: [Link])
-
Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed. (URL: [Link])
-
Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC - NIH. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Syk activation initiates downstream signaling events during human polymorphonuclear leukocyte phagocytosis - PubMed. (URL: [Link])
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (URL: [Link])
-
Tyrosine-protein kinase SYK - Mus musculus (Mouse) | UniProtKB | UniProt. (URL: [Link])
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC - NIH. (URL: [Link])
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])
-
Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - MDPI. (URL: [Link])
-
Tyrosine-protein kinase SYK - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])
-
The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC. (URL: [Link])
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Selectivity Profile of a Thiazole-2,4-diamine Kinase Inhibitor
This guide provides a comprehensive, multi-tiered strategy for rigorously validating the selectivity of a novel Thiazole-2,4-diamine kinase inhibitor. We will move beyond a simple checklist of assays to explain the causality behind our experimental choices, ensuring a self-validating and robust data package. We will follow the journey of a hypothetical, yet representative, this compound inhibitor, "TZ-123," designed as a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1).
Part 1: Foundational In Vitro Potency and Kinome-Wide Selectivity
The initial and most fundamental step is to determine the inhibitor's potency against its intended target and to gain a broad, unbiased view of its interactions across the human kinome. This establishes the baseline for all subsequent, more physiologically relevant investigations.
The Rationale: Establishing a Baseline
Before investing in complex cellular assays, we must confirm two things: 1) Does our compound potently inhibit the primary target? and 2) What is its initial selectivity landscape? Large-scale biochemical screens provide a cost-effective and high-throughput method to answer these questions.[6] They work by directly measuring the inhibitor's ability to block the catalytic activity of a large panel of purified kinases. This approach, while lacking cellular context, is unparalleled for its breadth and for identifying potential off-targets that may not be predictable by sequence homology alone.[6][7]
Gold Standard Technique: Large-Scale Kinase Panel Screening
Commercially available platforms, such as KINOMEscan®, offer comprehensive screening against hundreds of human kinases.[8][9] These assays typically measure the amount of inhibitor required to prevent a kinase from binding to an immobilized ligand. The output is often expressed as a percentage of control, allowing for a direct comparison of inhibitory activity across the kinome.
Experimental Workflow: Kinome-Wide Selectivity Scan
Caption: High-level workflow for a competitive binding-based kinome scan.
Data Presentation: Interpreting the Kinome Scan
The results from a primary screen are typically used to generate a list of "hits"—kinases that are significantly inhibited at the tested concentration. For our hypothetical inhibitor, TZ-123, the primary target JNK1 should show near-complete inhibition. The key is to then identify other kinases that are also strongly inhibited.
Table 1: Hypothetical Primary Kinome Scan Data for TZ-123 (1 µM Screen)
| Kinase Target | % Inhibition vs. Control | Classification |
| JNK1 (MAPK8) | 99.5% | Primary Target |
| JNK2 (MAPK9) | 98.2% | On-Target Family |
| JNK3 (MAPK10) | 95.1% | On-Target Family |
| p38α (MAPK14) | 78.6% | Potential Off-Target |
| GSK3β | 72.3% | Potential Off-Target |
| ROCK2 | 45.0% | Moderate Hit |
| ... (400+ other kinases) | < 35% | Non-hit |
Following the primary screen, dose-response curves (IC50 determination) are generated for the primary target and any significant off-targets to quantify their respective potencies.
Table 2: Comparative IC50 Values for TZ-123
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. JNK1) |
| JNK1 | 15 | - |
| JNK2 | 25 | 1.7x |
| JNK3 | 40 | 2.7x |
| p38α | 850 | 57x |
| GSK3β | 1,200 | 80x |
This in vitro data provides a quantitative foundation for selectivity, but it is crucial to remember that these are purified proteins in a test tube. The next step is to determine if this profile holds true within the complex environment of a living cell.
Part 2: Confirming Target Engagement in a Cellular Milieu
A potent in vitro inhibitor is of little use if it cannot engage its target in a cellular context. Cellular target engagement assays are designed to directly measure the physical interaction between an inhibitor and its protein target inside intact cells.
The Rationale: Moving Beyond Biochemical Potency
Cellular permeability, efflux pump activity, and high intracellular ATP concentrations (typically 1-10 mM) can all conspire to prevent a compound from binding its target.[4] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method that directly assesses target binding in a physiological setting.[10][11][12] The principle is that a ligand-bound protein is typically more stable and will denature and aggregate at a higher temperature than the unbound protein.[13] By measuring the amount of soluble protein remaining after heating, we can infer target engagement.
Gold Standard Technique: Cellular Thermal Shift Assay (CETSA®)
In a typical CETSA experiment, cells are treated with the inhibitor or a vehicle control, heated to a range of temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, usually by Western blot or ELISA. A positive result is a rightward shift in the melting curve in the presence of the inhibitor.
Experimental Protocol: Microplate-Based CETSA for JNK1 Target Engagement
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or Jurkat) in 96-well plates and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with a dose-response of TZ-123 (e.g., 0.1 µM to 30 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Place the sealed 96-well plate in a PCR thermocycler with a heated lid. Apply a temperature gradient across the plate (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing. For example, place the plate at -80°C for at least 20 minutes, then thaw at room temperature. Add lysis buffer containing protease inhibitors and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (JNK1) using a suitable method like ELISA or an automated Western blot system (e.g., WES).
-
Data Analysis: For each compound concentration, plot the amount of soluble JNK1 as a function of temperature. Determine the temperature at which 50% of the protein has denatured (the melting temperature, Tm). A significant increase in Tm indicates target engagement.[11]
CETSA Principle and Workflow
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Visualizing Target Engagement
The CETSA results provide clear, visual evidence of target binding at the cellular level. The magnitude of the thermal shift (ΔTm) can be correlated with the inhibitor's potency in a cellular environment.
Table 3: Hypothetical CETSA Data for TZ-123 on JNK1
| TZ-123 Conc. (µM) | JNK1 Tm (°C) | ΔTm vs. DMSO (°C) |
| 0 (DMSO) | 48.5 | - |
| 0.1 | 49.2 | +0.7 |
| 1.0 | 52.8 | +4.3 |
| 10.0 | 55.1 | +6.6 |
| 30.0 | 55.3 | +6.8 |
This data confirms that TZ-123 not only enters the cells but also physically binds to JNK1 in a dose-dependent manner, validating our primary target engagement. The same CETSA workflow should be applied to the most potent off-targets identified in the kinome scan (e.g., p38α) to determine if they are also engaged in cells.
Part 3: Mapping the Functional Impact on Cellular Signaling
Confirming target binding is a critical milestone, but it doesn't fully describe the inhibitor's effect. We must also understand the functional consequences of this binding. Does inhibiting the target kinase lead to the expected downstream signaling changes? And, more importantly, are there unexpected changes indicative of off-target activity?
The Rationale: From Target Binding to Functional Consequences
Kinases function by phosphorylating substrate proteins.[14] Therefore, the most direct way to measure a kinase inhibitor's functional effect is to quantify changes in the phosphorylation state of the cell—the "phosphoproteome."[4] Mass spectrometry-based quantitative phosphoproteomics allows us to simultaneously measure the levels of thousands of phosphorylation sites.[15] This provides a global, unbiased snapshot of the inhibitor's impact on cellular signaling networks. A selective inhibitor should primarily affect the phosphorylation of known downstream substrates of its target, while a non-selective inhibitor will cause widespread, unexpected changes.[16]
Gold Standard Technique: Quantitative Phosphoproteomics
In this approach, cells are treated with the inhibitor, and the proteome is digested into peptides. Phosphopeptides are then enriched (e.g., using titanium dioxide or IMAC) and analyzed by high-resolution mass spectrometry. By using isotopic labeling techniques like SILAC or TMT, we can accurately compare phosphopeptide abundance between inhibitor-treated and control cells.
Signaling Pathway Analysis: On-Target vs. Off-Target Effects
Caption: Differentiating on- and off-target effects using phosphoproteomics.
Data Presentation: A Systems-Level View of Selectivity
The output of a phosphoproteomics experiment is a list of thousands of identified phosphorylation sites and their relative abundance changes upon inhibitor treatment. This data is best summarized in a table focusing on key substrates.
Table 4: Hypothetical Phosphoproteomics Data for TZ-123 (1 µM, 1 hr)
| Phosphoprotein | Phosphosite | Fold Change vs. DMSO | Interpretation |
| c-Jun | Ser63 | -8.5 | Strong On-Target Effect |
| ATF2 | Thr71 | -6.2 | Strong On-Target Effect |
| MAPKAPK2 | Thr334 | -2.1 | p38α Pathway Off-Target Effect |
| STAT1 | Tyr701 | +3.4 | Unexpected Off-Target Effect |
| 4E-BP1 | Thr37/46 | +1.8 | Unexpected Off-Target Effect |
This data powerfully integrates our previous findings. The strong down-regulation of phosphorylation on c-Jun and ATF2, known JNK1 substrates, provides functional validation of on-target activity. The slight down-regulation of a p38α substrate confirms our in vitro and CETSA findings that TZ-123 has some activity against this kinase at higher concentrations. Most critically, the up-regulation of phosphorylation on STAT1 and 4E-BP1 reveals unexpected off-target effects that were not predicted by the initial kinome scan, potentially by inhibiting a phosphatase or another kinase that indirectly regulates these nodes.[5]
Conclusion: An Integrated, Self-Validating Profile
Validating the selectivity of a this compound kinase inhibitor is not a single experiment, but a carefully constructed, multi-layered investigation. By systematically progressing from broad in vitro screening to direct in-cell target engagement and finally to global functional profiling, we build a comprehensive and trustworthy understanding of our compound's behavior.
-
Kinome Scanning provided the broad landscape, identifying JNK1 as the primary target and p38α as a key off-target.
-
CETSA confirmed that both JNK1 and, to a lesser extent, p38α are engaged by TZ-123 in intact cells.
-
Phosphoproteomics delivered the functional proof, showing the expected downstream consequences of JNK1 inhibition and revealing the cellular impact of the p38α off-target activity, as well as unmasking entirely new off-target pathways.
This integrated dataset provides a robust selectivity profile for "TZ-123," enabling informed decisions for its future development as either a highly selective JNK1 tool compound (at concentrations below 100 nM) or as a potential multi-kinase inhibitor for therapeutic applications where targeting both JNK and p38 pathways may be beneficial. This rigorous, evidence-based approach is the hallmark of sound scientific practice in drug discovery.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers.
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research.
- Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantit
- KINOMEscan Technology. Eurofins Discovery.
- Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
- Phosphoproteomics to study kinase inhibitor action. Technical University of Munich.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Thiazole-2,4-diamine
[1]
Executive Summary & Immediate Action
Thiazole-2,4-diamine (CAS: 7008-58-4) is a nitrogen-sulfur heterocyclic amine used primarily as an intermediate in pharmaceutical synthesis and dye manufacturing.[1][2][3] Unlike simple aliphatic amines, the thiazole ring confers specific stability and toxicity profiles that dictate strict disposal protocols.
Critical Safety Directive:
-
Primary Hazard: Acute Toxicity (Oral) and Severe Eye/Skin Irritation.
-
Disposal Fate: High-temperature incineration with scrubber systems. NEVER dispose of down the drain.
-
Incompatibility: Violent reaction risk with strong oxidizers (e.g., Nitric Acid, Peroxides) and acid chlorides.
Chemical Characterization & Risk Assessment
To handle this compound safely, one must understand the causality of its hazards. The disposal protocols below are designed based on the following chemical realities:
The "Why" Behind the Protocol
-
Thermal Decomposition Risks: The thiazole ring is aromatic and thermally stable, but upon combustion, it releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . Standard lab trash incineration is insufficient; it requires commercial incineration with off-gas scrubbing to prevent environmental release of acid rain precursors.
-
Nucleophilic Reactivity: The exocyclic amine groups make this compound a nucleophile. If mixed indiscriminately in a "General Organic Waste" container with acid chlorides or anhydrides, it can undergo uncontrolled exothermic acylation, pressurizing the waste container.
-
Solubility Profile: this compound is moderately soluble in polar organic solvents (DMSO, Methanol) and aqueous acids. This solubility allows it to migrate easily in water tables if leached from landfills, mandating a "Zero Landfill" policy.
GHS Hazard Data Summary[4]
| Parameter | Classification | H-Code | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302 | WARNING |
| Eye Irritation | Category 2A | H319 | WARNING |
| Skin Irritation | Category 2 | H315 | WARNING |
| STOT - SE | Category 3 (Resp) | H335 | WARNING |
Pre-Disposal Stabilization & Segregation
A self-validating waste system relies on segregation at the source . Do not rely on downstream sorting.[4]
Chemical Compatibility Matrix
Use this table to validate your waste stream composition before adding this compound.
| Chemical Class | Compatibility Status | Operational Consequence |
| Alcohols (MeOH, EtOH) | Compatible | Safe for co-disposal in solvent waste.[1] |
| Chlorinated Solvents | Compatible | Segregate only if Halogenated Waste stream requires it.[1] |
| Strong Oxidizers | INCOMPATIBLE | Fire/Explosion Risk. Keep separate.[1][5] |
| Acid Chlorides/Anhydrides | INCOMPATIBLE | Exothermic Reaction. Pressurization risk.[1] |
| Aqueous Acids (pH < 2) | Conditional | Will form salts; generates heat.[1] Neutralize slowly if necessary. |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance/Spill Debris)
Best for: Expired reagents, contaminated gloves, weighing paper.[1]
-
Primary Containment: Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Labeling: Apply a hazardous waste label immediately. Explicitly write "this compound - Toxic Solid."
-
Secondary Containment: Seal the bag and place it inside a secondary rigid container (e.g., a wide-mouth HDPE drum) designated for "Solid Toxic Organics."
-
Validation: Ensure the lid is vapor-tight to prevent inhalation of dusts upon reopening.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Best for: Reaction solvents containing the diamine.
-
Solvent Check: Verify the carrier solvent. If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" carboy. If non-halogenated (e.g., Methanol), use "Non-Halogenated."
-
pH Check: Dip a pH strip into the waste stream.
-
If Acidic: Ensure no active oxidizers are present.[6]
-
If Basic: Ensure no active alkylating agents are present.
-
-
Transfer: Funnel liquid into the carboy. Do not fill >90% capacity to allow for thermal expansion.
-
Log Entry: Immediately log the addition on the carboy's inventory sheet. Record "this compound" and the approximate mass/volume.
Protocol C: HPLC Effluent
Best for: Analytical waste streams.
-
Segregation: Do not mix HPLC waste containing this compound with general drain waste.
-
Collection: Direct effluent lines into a dedicated satellite accumulation container.
-
Labeling: Label as "Mixed Solvent Waste with Trace Toxic Organics."
Operational Workflow Visualization
The following diagram illustrates the decision logic for the disposal of this compound, ensuring compliance with RCRA standards and minimizing safety risks.
Figure 1: Waste Stream Decision Matrix for this compound.[1] This logic tree ensures proper segregation based on physical state and solvent carrier, preventing incompatible mixing.[1]
Regulatory Compliance & Emergency Contingencies
RCRA Waste Classification (USA)
While this compound is not explicitly listed on the EPA P-List or U-List, it must be characterized by the generator.[1]
-
Waste Code: Defaults to D001 (Ignitable) if in flammable solvent, or D003 (Reactive) if mixed with incompatible agents.
-
Best Practice: Manage as Non-Listed Hazardous Waste destined for incineration.
Spill Management (Emergency)
In the event of a benchtop spill:
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.
-
Containment: Cover the spill with a non-combustible absorbent (e.g., Vermiculite or sand). Do not use paper towels if the spill involves oxidizers.
-
Cleanup: Scoop the absorbent into a disposal bag. Wipe the surface with a mild soap/water solution.
-
Disposal: Treat all cleanup materials as "Solid Toxic Waste" (Protocol A).
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tceq.texas.gov [tceq.texas.gov]
Personal protective equipment for handling Thiazole-2,4-diamine
Topic: Personal Protective Equipment (PPE) & Handling Protocol for Thiazole-2,4-diamine Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Safety Summary
This compound (often supplied as the hydrochloride salt, CAS: 72792-54-2) presents specific risks associated with organic amines and heteroaromatic compounds. While not classified as "Fatal" (Category 1/2), it is a Category 4 Acute Toxin and a potent Irritant . The primary operational risk is respiratory sensitization and mucosal damage from dust inhalation during weighing, and ocular injury from solution splashes.
Immediate Action Card:
| Parameter | Specification |
|---|---|
| Signal Word | WARNING |
| Primary Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
| Physical State | Solid (Crystalline powder); hygroscopic. |
| Critical Control | Dust Containment. All solid handling must occur inside a certified chemical fume hood. |
| Incompatibility | Strong oxidizing agents, acid chlorides, acid anhydrides.[1] |
Risk Assessment & Biological Mechanism
To select the correct PPE, we must understand the mechanism of injury. Thiazoles with free amine groups can act as haptens, potentially binding to proteins and causing sensitization.
-
Inhalation (High Risk): The fine particulate nature allows deep bronchial penetration, triggering H335 (Respiratory Irritation). Chronic exposure to similar aminothiazoles has been linked to thyroid inhibition; therefore, we treat this as a potential metabolic disruptor.
-
Dermal/Ocular: The basicity of the diamine moiety causes immediate irritation to moist membranes (eyes, sweat ducts).
PPE Selection Matrix: The "Defense-in-Depth" Strategy
Do not rely on a "one-size-fits-all" approach. PPE must scale with the experimental phase.
Table 1: Task-Based PPE Specifications
| Experimental Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Phase A: Solids Handling (Weighing, Transfer) | Engineering Control: Fume Hood (Sash <18").Backup: N95 or P100 Half-mask if hood airflow is turbulent. | Double Nitrile (0.11mm min).Change outer pair immediately after weighing. | Safety Goggles (Indirect Vent).Standard glasses are insufficient for fine powder. | Lab Coat (Cotton/Poly).Closed-toe shoes.Long pants. |
| Phase B: Solution Prep (Dissolving, pH Adjustment) | Engineering Control: Fume Hood.No respirator needed if sash is proper. | Double Nitrile or Neoprene (if solvent is aggressive, e.g., DCM). | Face Shield + Safety Goggles.Required during exothermic acid additions. | Chemical Apron (PVC/Butyl) over Lab Coat. |
| Phase C: Waste/Spill (Cleanup) | P100 Respirator (Full Face recommended for spills >10g). | Thick Nitrile (0.2mm+) or Butyl Rubber . | Full Face Respirator serves as eye protection. | Tyvek® Coveralls (Type 5/6) for large powder spills. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Engineering Controls
-
Airflow Verification: Verify fume hood face velocity is 80–100 fpm.
-
Static Control: Thiazole powders can be static.[2] Use an ionizing bar or anti-static gun inside the hood to prevent powder "jumping" during transfer.
-
Decontamination Zone: Place a "wet" waste container (beaker with 5% HCl) inside the hood to immediately quench contaminated spatulas.
Phase 2: Weighing & Transfer (Critical Step)
-
The "Closed Transfer" Rule: Never transport an open container of this compound outside the hood.
-
Technique:
-
Tare the receiving vessel with its lid on.
-
Open the stock container only inside the hood.
-
Transfer solid using a disposable antistatic spatula.
-
Recap stock container before removing hands from the hood.
-
Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent-appropriate) before removing it from the hood.
-
Phase 3: Reaction & Processing
-
Solvent Choice: When possible, dissolve the solid immediately to move to a lower-risk liquid handling state.
-
Quenching: If reacting with acid chlorides, anticipate exotherms. Thiazole amines can react vigorously. Ensure cooling bath is active before addition.
Emergency Response & Waste Disposal
Spill Management Logic
Scenario A: Dry Powder Spill (< 5g)
-
PPE Up: Wear N95/P100 and double gloves.
-
Cleanup: Do not sweep (creates dust). Cover with wet paper towels (water or PEG-400) to dampen. Scoop up damp slurry into hazardous waste.
Scenario B: Solution Spill
-
Absorb: Use vermiculite or polypropylene pads.
-
Neutralize: If acidic solution, neutralize with sodium bicarbonate carefully.
-
Disposal: Bag all absorbent materials.
Waste Stream Segregation
-
Solid Waste: Label as "Toxic Solid, Organic (this compound)."
-
Liquid Waste: Segregate into "Basic Organic Waste" (due to amine functionality) or "Halogenated" depending on solvent. Do not mix with oxidizers (Nitric acid waste).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring redundancy in safety barriers.
Caption: Operational Safety Logic Flowchart for this compound. Red path indicates highest respiratory risk (Solids).
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound hydrochloride. Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
